molecular formula C24H26N2O6 B130175 Fmoc-Orn(Alloc)-OH CAS No. 147290-11-7

Fmoc-Orn(Alloc)-OH

Número de catálogo: B130175
Número CAS: 147290-11-7
Peso molecular: 438.5 g/mol
Clave InChI: RXLIOYNXBHZZBI-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Orn(Alloc)-OH is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIOYNXBHZZBI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373248
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147290-11-7
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Orn(Alloc)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as this compound, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Alloc group on the side-chain δ-amino group, facilitates the synthesis of complex peptides with high precision and versatility. This orthogonal protection strategy allows for the selective deprotection of the side chain, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties while the peptide remains anchored to the solid support.[1][2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in SPPS, and a discussion of the underlying principles of orthogonal protection.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 147290-11-7[4][5]
Molecular Formula C₂₄H₂₆N₂O₆[4][5]
Molecular Weight 438.47 g/mol [5]
Appearance White to off-white powder[6]
Purity ≥95%[7]
Melting Point 87-91 °C (for the analogous Fmoc-Lys(Alloc)-OH)[6]
Solubility Soluble in DMF and DCM[6][8]
Storage Temperature 2-8°C[9]

Orthogonal Protection Strategy in Peptide Synthesis

The utility of this compound is rooted in the principle of orthogonal protection, a strategy that employs multiple protecting groups which can be removed under distinct chemical conditions. In the context of Fmoc-based SPPS, this allows for the selective manipulation of different functional groups within a peptide sequence.

The Fmoc group, protecting the α-amino group of the peptide backbone, is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF.[2] This allows for the stepwise elongation of the peptide chain. The Alloc group, protecting the δ-amino group of the ornithine side chain, is stable to these basic conditions but can be selectively removed by a palladium(0) catalyst in the presence of a scavenger.[10][11] This orthogonality is the cornerstone of its application in the synthesis of modified peptides.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide chain and the subsequent selective deprotection of the Alloc group.

Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the addition of this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[12]

  • Fmoc Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[10]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional):

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]

Selective Deprotection of the Alloc Group

This protocol outlines the on-resin removal of the Alloc protecting group from the ornithine side chain.

Materials:

  • Peptide-resin containing the Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Meldrum's acid)[11][15]

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF under an inert atmosphere for 30 minutes.[11]

  • Deprotection Cocktail Preparation:

    • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM or DMF.

    • Add the scavenger, for example, Phenylsilane (20 equivalents relative to the resin loading).[11][16]

  • Alloc Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is recommended to perform the reaction in duplicate and monitor the progress.[16]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM or DMF (5-7 times) to remove all traces of the palladium catalyst and scavenger byproducts.

    • A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can be performed to ensure complete removal of palladium residues.[17]

  • Confirmation of Deprotection:

    • A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Alloc group.[16]

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental workflows and logical relationships in the application of this compound, the following diagrams are provided in the DOT language for Graphviz.

spss_cycle cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_deprotection Fmoc Deprotection Resin Peptide-Resin (Free Amine) CoupledResin Fmoc-Orn(Alloc)-Peptide-Resin Resin->CoupledResin FmocOrn This compound ActivatedAA Activated Amino Acid FmocOrn->ActivatedAA CouplingReagent Coupling Reagent (e.g., HBTU/DIPEA) CouplingReagent->ActivatedAA ActivatedAA->CoupledResin DeprotectedResin Orn(Alloc)-Peptide-Resin (Free Amine) CoupledResin->DeprotectedResin Deprotection 20% Piperidine in DMF Deprotection->DeprotectedResin DeprotectedResin->Resin Next Coupling Cycle alloc_deprotection cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_reaction Deprotection cluster_product Product StartResin Fmoc-Peptide-Orn(Alloc)-Resin Reaction Deprotection Reaction (DCM or DMF, RT) StartResin->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Reaction FinalResin Fmoc-Peptide-Orn(NH₂)-Resin Reaction->FinalResin

References

An In-depth Technical Guide to Fmoc-Orn(Alloc)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as Fmoc-Orn(Alloc)-OH, is a crucial building block in the field of peptide chemistry.[1] As a protected form of the amino acid ornithine, it plays a significant role in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides, including cyclic and branched structures, as well as those requiring side-chain modifications.[1][2]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound. Its dual-protection scheme, featuring the base-labile Fmoc group on the α-amino group and the orthogonally-removable Alloc group on the δ-amino side chain, offers synthetic versatility.[1][] The Fmoc group is cleaved under basic conditions, typically with piperidine (B6355638), while the Alloc group is stable to these conditions but can be selectively removed using a palladium(0) catalyst.[][4][5] This orthogonality is fundamental to advanced peptide synthesis strategies.[]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₆N₂O₆[6][7][8][9]
Molecular Weight 438.47 - 438.5 g/mol [6][9][10][11]
CAS Number 147290-11-7[6][7][8][9]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid[6][8]
Appearance White to off-white solid/powder[2]
Purity Typically ≥95% (HPLC)[8][12]
Solubility Soluble in DMF[2][13]
Storage Conditions 2-8°C, keep dry and in a tightly closed container[7]

Chemical Structure

The structural representation of this compound highlights the key functional groups central to its reactivity in peptide synthesis.

Fmoc_Orn_Alloc_OH cluster_fmoc Fmoc Group cluster_orn Ornithine Backbone cluster_alloc Alloc Group Fmoc_ring1 Fmoc_CH CH Fmoc_ring1->Fmoc_CH Fmoc_ring2 Fmoc_ring2->Fmoc_CH O1 O Fmoc_CH->O1 C1 C=O O1->C1 N_alpha N-H C1->N_alpha C_alpha CαH N_alpha->C_alpha C_beta CH₂ C_alpha->C_beta COOH C(=O)OH C_alpha->COOH C_gamma CH₂ C_beta->C_gamma C_delta CH₂ C_gamma->C_delta N_delta N-H C_delta->N_delta C2 C=O N_delta->C2 O2 O C2->O2 CH2_allyl CH₂ O2->CH2_allyl CH_allyl CH CH2_allyl->CH_allyl CH2_vinyl CH₂ CH_allyl->CH2_vinyl dummy1 dummy2

Caption: Chemical structure of this compound.

Experimental Protocols

Incorporation into Peptides via Fmoc-SPPS

This compound is a standard reagent in Fmoc-based solid-phase peptide synthesis.[14] The following protocol outlines a representative single coupling cycle.

Methodology:

  • Resin Preparation: The synthesis begins with a suitable resin (e.g., Rink amide, Wang) which is swelled in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[14][15]

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[14][15] This is typically a two-step process (e.g., 5 minutes followed by another 10-minute treatment) to ensure complete removal of the Fmoc group, exposing a free amine.[14]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-adduct.[14][15]

  • Amino Acid Activation & Coupling: this compound is pre-activated in a solution containing a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).[16] This activated solution is then added to the resin. The mixture is agitated for a sufficient period (typically 1-4 hours) to ensure complete coupling to the free amine on the resin.[15][16]

  • Final Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[14] This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

SPPS_Workflow start Start: Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (this compound + Activator/Base) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 next_cycle Continue to next cycle wash2->next_cycle More amino acids to add end Peptide Elongated by one Orn(Alloc) residue wash2->end Final amino acid added

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Orthogonal Deprotection of the Alloc Group

The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage of other side-chain protecting groups like Boc.[][5] It can be selectively removed using a palladium(0) catalyst, which is invaluable for on-resin side-chain modification or cyclization.[4][5]

Methodology:

  • Catalyst Preparation: A solution of a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is prepared in a suitable solvent mixture, often containing chloroform (B151607) (CHCl₃), acetic acid (HOAc), and N-methylmorpholine (NMM).[5]

  • Scavenger Addition: A nucleophilic scavenger, such as phenylsilane, is required to trap the allyl group released during the reaction, which regenerates the active Pd(0) catalyst.[17]

  • Reaction Conditions: The resin-bound peptide is treated with the catalyst and scavenger solution. The reaction is typically performed under an inert atmosphere and agitated for 1-2 hours at room temperature.[15][17]

  • Washing: Following deprotection, the resin must be washed thoroughly to remove all traces of the palladium catalyst and scavenger byproducts. This often involves washes with solutions like 0.5% DIPEA in DMF and sodium diethyldithiocarbamate (B1195824) (0.5% w/w) in DMF, followed by standard DMF and DCM washes.[5] The newly exposed free amine on the ornithine side chain is then available for further chemical modification.

Alloc_Deprotection start Peptide-Orn(Alloc) reaction 1. Oxidative Addition Forms π-allyl-Pd(II) complex start->reaction pd_catalyst Pd(PPh₃)₄ Catalyst pd_catalyst->reaction scavenger Nucleophilic Scavenger (e.g., Phenylsilane) allyl_scavenging 3. Nucleophilic Attack by Scavenger on π-allyl complex scavenger->allyl_scavenging carbamate_loss 2. Carbamate Dissociation & Decarboxylation reaction->carbamate_loss reaction->allyl_scavenging amine_release Free Side-Chain Amine Peptide-Orn(NH₂) carbamate_loss->amine_release pd_regen Regenerated Pd(0) Catalyst allyl_scavenging->pd_regen pd_regen->reaction Catalytic Cycle

Caption: Catalytic cycle for Alloc group deprotection.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, standard laboratory safety precautions for handling chemical reagents should be observed.[7][18]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14] In cases where dust may be generated, use an appropriate dust mask.

  • Handling: Avoid contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[7][14]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[7] The recommended long-term storage temperature is between 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

This compound is an indispensable tool for advanced peptide synthesis. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide chemists with the flexibility to construct sophisticated peptide architectures. A thorough understanding of the experimental protocols for its incorporation and selective deprotection is essential for leveraging its full synthetic potential in drug discovery and development.

References

An In-depth Technical Guide to Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(allyloxycarbonyl)-L-ornithine (Fmoc-Orn(Alloc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(allyloxycarbonyl)-L-ornithine, commonly abbreviated as Fmoc-Orn(Alloc)-OH, is a pivotal building block in modern peptide chemistry. As a non-proteinogenic amino acid derivative, it offers a unique side-chain functionality that is instrumental in the synthesis of complex peptides, including cyclic and branched structures, as well as for the site-specific conjugation of various molecules.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, tailored for professionals in chemical biology and drug development.

The strategic importance of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc group, which is standard in solid-phase peptide synthesis (SPPS). The δ-amino group of the ornithine side chain is protected by the allyloxycarbonyl (Alloc) group. This Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, but it can be selectively removed under mild conditions using a palladium(0) catalyst.[2] This orthogonality is crucial for the selective modification of the ornithine side chain while the peptide remains attached to the solid support.[1]

Chemical Structure and Properties

This compound is a well-defined chemical entity with the following key identifiers and properties.

PropertyValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid[3][4][5]
Molecular Formula C₂₄H₂₆N₂O₆[3][4][5][6][7][8]
Molecular Weight 438.47 g/mol [7][8]
CAS Number 147290-11-7[3][4][5][8]
Appearance White to off-white solid
Purity Typically >98% (HPLC)[9]
Solubility Soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that requires careful control of protecting group chemistry to achieve the desired orthogonally protected amino acid. A common synthetic strategy starts from L-ornithine and involves the selective protection of its two amino groups and the carboxylic acid.

Conceptual Synthesis Pathway

A plausible synthetic route involves the following key transformations:

  • Protection of the α-amino and carboxyl groups: This is often achieved through the formation of a copper(II) complex of L-ornithine. This complex effectively blocks the α-amino and carboxyl functionalities, leaving the δ-amino group available for reaction.

  • Introduction of the Fmoc group: The α-amino group is then protected with the Fmoc group, typically using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.

  • Protection of the δ-amino group: The δ-amino group is subsequently protected with the Alloc group using allyl chloroformate.

  • Removal of temporary protecting groups and purification: Finally, any temporary protecting groups are removed, and the final product is purified, typically by recrystallization or chromatography.

SynthesisWorkflow Conceptual Synthesis Workflow for this compound cluster_start Starting Material cluster_protection1 Initial Protection cluster_protection2 Orthogonal Protection cluster_final Final Product L-Ornithine L-Ornithine Copper_Complex L-Ornithine Copper(II) Complex L-Ornithine->Copper_Complex CuSO4, Base N_alpha_Fmoc Nα-Fmoc-L-Ornithine Copper_Complex->N_alpha_Fmoc Fmoc-OSu N_delta_Alloc Nα-Fmoc-Nδ-Alloc-L-Ornithine (this compound) N_alpha_Fmoc->N_delta_Alloc Allyl Chloroformate Purified_Product Purified this compound N_delta_Alloc->Purified_Product Purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

Procedure:

  • Formation of the Copper(II) Complex:

    • Dissolve L-ornithine monohydrochloride in water and add a solution of copper(II) sulfate.

    • Adjust the pH to approximately 9.5 with sodium carbonate to precipitate the copper complex.

    • Isolate the blue precipitate by filtration and wash thoroughly with water.

  • Nα-Fmoc Protection:

    • Suspend the copper complex in a mixture of acetone and water.

    • Add Fmoc-OSu and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Nδ-Alloc Protection:

    • To the reaction mixture containing the Nα-Fmoc-ornithine copper complex, slowly add allyl chloroformate at 0-5 °C while maintaining a basic pH with sodium carbonate.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Decomplexation and Purification:

    • Decompose the copper complex by adding a solution of EDTA or by acidifying with dilute hydrochloric acid.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Analytical Characterization Data

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons), the allyl group (vinyl and methylene (B1212753) protons), and the ornithine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂).
¹³C NMR Resonances corresponding to the carbonyls of the Fmoc, Alloc, and carboxylic acid groups, as well as the aromatic carbons of the fluorenyl moiety and the aliphatic carbons of the ornithine and allyl groups.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 439.18.
HPLC A single major peak indicating high purity (typically >98%).

Applications in Peptide Synthesis

The primary application of this compound is in SPPS to introduce an ornithine residue with a selectively addressable side chain.

SPPS_Application Application of this compound in SPPS cluster_spps Solid-Phase Peptide Synthesis cluster_modification Orthogonal Deprotection and Modification cluster_final_steps Final Steps Resin Resin Peptide_Chain Growing Peptide Chain Resin->Peptide_Chain Initial Amino Acid Coupling Fmoc_Orn_Alloc Couple this compound Peptide_Chain->Fmoc_Orn_Alloc Elongation Further Peptide Elongation Fmoc_Orn_Alloc->Elongation Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Elongation->Alloc_Deprotection Side_Chain_Modification Side-Chain Modification (e.g., Conjugation, Cyclization) Alloc_Deprotection->Side_Chain_Modification Cleavage Cleavage from Resin (e.g., TFA) Side_Chain_Modification->Cleavage Final_Peptide Modified Peptide Cleavage->Final_Peptide

Caption: Workflow illustrating the use of this compound in SPPS.

Key applications include:

  • Synthesis of Cyclic Peptides: The deprotected δ-amino group of ornithine can be reacted with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge, resulting in a cyclized peptide.

  • Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain.

  • Peptide Conjugation: The free amino group on the ornithine side chain serves as a handle for the attachment of various moieties, such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Conclusion

This compound is a versatile and indispensable reagent for advanced peptide synthesis. Its orthogonal protecting group strategy allows for the precise and site-specific modification of peptides, which is a critical capability in the design and development of novel peptide-based therapeutics and research tools. A thorough understanding of its synthesis, characterization, and application is essential for researchers and scientists working at the forefront of chemical biology and drug discovery.

References

A Technical Guide to Fmoc-Orn(Alloc)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Alloc)-OH, with the CAS number 147290-11-7, is a crucial derivative of the non-proteinogenic amino acid ornithine, widely employed in solid-phase peptide synthesis (SPPS).[1] Its unique dual-protection scheme, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an orthogonally removable allyloxycarbonyl (Alloc) group on the δ-amino side-chain, offers chemists precise control over peptide chain elongation and modification. This strategic protection is invaluable for the synthesis of complex, branched, and cyclic peptides, making it a vital tool in drug discovery and development.[2]

This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in modern peptide chemistry.

Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 147290-11-7[1][3][4]
Molecular Formula C24H26N2O6[1][5][6]
Molecular Weight 438.47 g/mol [4][5][6]
Appearance White crystalline powder[4]
Purity ≥95%[7]
Boiling Point 683.9 °C at 760 mmHg[4]
Flash Point 367.4 °C[4]
Density 1.255 g/cm³[4]
Storage Temperature 2-8°C[4]

Chemical Structure and Protecting Group Strategy

The strategic utility of this compound lies in its orthogonal protection scheme, which allows for the selective deprotection of either the N-terminus or the side chain.

Fmoc_Orn_Alloc_OH_Structure cluster_Orn Ornithine Backbone cluster_Fmoc Fmoc Group (Base-Labile) cluster_Alloc Alloc Group (Palladium-Labile) alpha_C α-C COOH COOH alpha_C->COOH side_chain Side Chain alpha_C->side_chain Alloc Alloc side_chain->Alloc δ-Amino Protection Fmoc Fmoc Fmoc->alpha_C α-Amino Protection

Caption: Chemical structure of this compound.

The Fmoc group is readily removed under mild basic conditions, typically with piperidine (B6355638) in DMF, which is a standard step in Fmoc-based SPPS for elongating the peptide chain.[2] Conversely, the Alloc group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[8][9] This orthogonality is fundamental for advanced peptide modifications, including the synthesis of branched or cyclic peptides.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least one hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of coupling reagent in DMF. Add the base (2 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin extensively with DMF to remove any unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash with DMF deprotection->washing1 coupling Couple to Peptide Chain washing1->coupling activation Activate this compound (HCTU, DIPEA in DMF) activation->coupling washing2 Wash with DMF coupling->washing2 next_cycle Proceed to Next Coupling Cycle washing2->next_cycle

Caption: Workflow for SPPS incorporation.

Selective On-Resin Deprotection of the Alloc Group

This protocol details the removal of the Alloc group from the ornithine side-chain while the peptide remains attached to the resin.

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃) or another suitable scavenger

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM. To this solution, add the scavenger, such as phenylsilane (20-25 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM, followed by DMF, to remove the palladium catalyst and scavenger byproducts. The newly exposed δ-amino group is now available for further modification.

Alloc_Deprotection_Pathway start Resin-Bound Peptide with Orn(Alloc) reaction Alloc Cleavage start->reaction reagents Pd(PPh₃)₄ + Phenylsilane in DCM reagents->reaction product Resin-Bound Peptide with Free Ornithine Side-Chain Amine reaction->product

References

Orthogonal Protection in Peptide Synthesis: A Technical Guide to Fmoc and Alloc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity of the target molecule. Orthogonal protection, a cornerstone of modern peptide chemistry, employs multiple classes of protecting groups that can be selectively removed under distinct, non-interfering conditions. This allows for the precise and sequential manipulation of different functionalities within a growing peptide chain. This technical guide provides an in-depth exploration of a powerful orthogonal strategy in solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the allyloxycarbonyl (Alloc) group for side-chain protection. This combination is particularly valuable for the synthesis of complex peptides, including those with cyclic structures, branches, or post-translational modifications.

The Core Principles of Orthogonal Protection

The essence of an orthogonal protection strategy lies in the differential lability of the protecting groups employed. In the context of Fmoc-based SPPS, the standard approach involves the use of the base-labile Fmoc group for the protection of the α-amino group of the incoming amino acid. This group is cleaved at each cycle of peptide elongation. In contrast, side-chain protecting groups are typically acid-labile and are removed only at the final step of synthesis during cleavage from the solid support.

The introduction of the Alloc protecting group adds a third dimension of orthogonality. The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage. Its removal is achieved under mild, specific conditions using a palladium(0) catalyst.[1][2] This unique deprotection mechanism allows for the selective deprotection of a side-chain functionality while the peptide remains attached to the resin and the Nα-Fmoc group is intact, enabling a wide range of on-resin modifications.[3]

The Protecting Groups: Fmoc and Alloc

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the most widely used temporary protecting group for the α-amino function in SPPS.[4] Its popularity stems from the mild, basic conditions required for its removal, which are compatible with a wide range of acid-labile side-chain protecting groups.[4]

Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.[2]

Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The deprotection proceeds via a β-elimination mechanism.[6]

Allyloxycarbonyl (Alloc)

The Alloc group serves as a versatile protecting group for amine functionalities, particularly on the side chains of amino acids like lysine (B10760008).[3][7] Its key advantage is its unique deprotection pathway, which confers orthogonality to both Fmoc and acid-labile protecting groups.[3]

Protection: The Alloc group is introduced by reacting the amino group with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) in the presence of a base.[2]

Deprotection: The Alloc group is removed under neutral conditions via a palladium(0)-catalyzed allylic cleavage.[1] This is typically achieved using a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger to trap the released allyl group.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the deprotection of Fmoc and Alloc groups, providing a basis for comparison and optimization of synthetic protocols.

Table 1: Comparison of Fmoc and Alloc Deprotection Conditions

ParameterFmoc GroupAlloc Group
Deprotection Reagent 20% Piperidine in DMF[2][5]Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane)[2]
Deprotection Conditions Mildly basic[2]Mild, neutral, palladium(0)-catalyzed[2]
Typical Reaction Time 5-30 minutes[5]2 x 20 minutes (with phenylsilane)[1]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu)[2]Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups[2][3]

Table 2: Kinetic Data for Fmoc Deprotection with Various Reagents

ReagentConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Reference(s)
Piperidine20% in DMF5-20 minVariableCan be significant[6]
4-Methylpiperidine (4MP)20% v/v in DMFSimilar to PiperidineSimilar to PiperidinePotentially reduced[8]
Piperazine (PZ)10% w/v in 9:1 DMF/ethanolSlower than PiperidineHighSignificantly reduced[8]
DBU2% (v/v) in DMF1-5 minVariableCan be significant[6]
Piperazine/DBU5% (w/v) / 2% (v/v) in DMF1-5 minHighSignificantly reduced[6]

Note: The efficiency and side reactions are sequence-dependent and can vary based on the specific peptide and synthesis conditions.[6]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[9]

    • Agitate the mixture at room temperature for 7 minutes.[9]

    • Drain the solution.

    • Repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HCTU (3.9 equivalents) in the presence of a base like N-methylmorpholine (NMM) in DMF.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]

Protocol 2: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc group from a side-chain while the peptide is attached to the resin.

  • Resin Preparation:

  • Deprotection Solution Preparation:

    • In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading) in DCM.[1]

    • Add the scavenger, phenylsilane (B129415) (20 equivalents), to the palladium solution.[9]

  • Deprotection Reaction:

    • Add the deprotection solution to the resin.[9]

    • Gently agitate the resin suspension under an inert atmosphere for 20 minutes.[9]

    • Drain the reaction mixture.

    • Repeat the deprotection step one more time.[9]

  • Washing:

    • Wash the resin extensively with DCM (5 times), 5 mM sodium diethyldithiocarbamate (B1195824) in DMF (to remove palladium catalyst), DMF (3 times), and finally DCM (5 times).[1][10]

  • Verification: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[9]

Visualization of Key Processes

Chemical Structures

G cluster_fmoc Fmoc-Protected Amino Acid cluster_alloc Alloc-Protected Lysine Side Chain Fmoc Fmoc-NH-CHR-COOH Alloc ...-NH-CH(CH2-CH2-CH2-CH2-NH-Alloc)-CO-...

Figure 1: Chemical structures of Fmoc and Alloc protected amino acids.
Deprotection Mechanisms

G cluster_fmoc Fmoc Deprotection cluster_alloc Alloc Deprotection Fmoc_AA Fmoc-NH-Peptide Intermediate Deprotonated Fluorenyl Intermediate Fmoc_AA->Intermediate Base (Piperidine) Free_Amine H2N-Peptide Intermediate->Free_Amine β-elimination Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Adduct Trapping Piperidine Piperidine Piperidine->Fmoc_AA Alloc_AA Alloc-NH-SideChain-Peptide Pd_Complex π-allyl-Palladium Complex Alloc_AA->Pd_Complex Pd(0) insertion Deprotected_Amine H2N-SideChain-Peptide Pd_Complex->Deprotected_Amine Nucleophilic attack by Scavenger Trapped_Allyl Trapped Allyl Group Pd_Complex->Trapped_Allyl Catalyst Pd(PPh3)4 Catalyst->Alloc_AA Scavenger Scavenger (e.g., PhSiH3) Scavenger->Pd_Complex

Figure 2: Deprotection mechanisms of Fmoc and Alloc groups.
SPPS Workflow with Orthogonal Protection

SPPS_Workflow start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Continue Elongation side_chain_deprotection Selective Alloc Deprotection (Pd(PPh3)4, Scavenger) repeat->side_chain_deprotection Side-Chain Modification Needed final_deprotection Final Fmoc Deprotection repeat->final_deprotection Linear Peptide Complete side_chain_modification On-Resin Side-Chain Modification/Cyclization side_chain_deprotection->side_chain_modification side_chain_modification->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotection->cleavage end Purified Peptide cleavage->end

Figure 3: SPPS workflow using Fmoc and Alloc orthogonal protection.

Applications in Complex Peptide Synthesis

The true power of the Fmoc/Alloc orthogonal strategy is realized in the synthesis of peptides that require modifications beyond a simple linear sequence.

On-Resin Cyclization

The selective deprotection of an Alloc-protected side chain allows for on-resin cyclization, a technique that often leads to higher yields and purities compared to solution-phase cyclization. For instance, a peptide can be synthesized with a lysine residue protected with Alloc and an aspartic acid or glutamic acid residue with a side chain protected by an acid-labile group that is also labile to the cyclization conditions or a compatible protecting group. After linear assembly, the Alloc group is removed, and the newly freed amino group can react with the side-chain carboxyl group of another residue to form a lactam bridge.[11]

Synthesis of Branched and Modified Peptides

The ability to unmask a specific amino group on the side chain opens up possibilities for creating branched peptides or introducing specific modifications. For example, after Alloc deprotection of a lysine side chain, another peptide fragment can be synthesized on this newly available amine, creating a branched structure. Alternatively, moieties such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG) chains can be selectively attached to the deprotected side chain.[7]

Conclusion

The orthogonal protection strategy employing the base-labile Fmoc group for Nα-protection and the palladium-labile Alloc group for side-chain protection is a robust and versatile tool in the arsenal (B13267) of the peptide chemist. This approach provides the necessary control to synthesize complex peptide architectures that are of significant interest in drug discovery and biomedical research. A thorough understanding of the deprotection kinetics, reaction conditions, and potential side reactions associated with both protecting groups is crucial for the successful implementation of this powerful synthetic methodology. By leveraging the distinct chemical properties of Fmoc and Alloc, researchers can continue to push the boundaries of peptide science and develop novel therapeutic and diagnostic agents.

References

The Strategic Role of the Allyloxycarbonyl (Alloc) Group in Fmoc-Orn(Alloc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of orthogonal protecting groups is paramount for the successful construction of complex peptide architectures. Nα-Fmoc-Nδ-allyloxycarbonyl-L-ornithine (Fmoc-Orn(Alloc)-OH) stands out as a critical building block, enabling the selective modification of the ornithine side chain. The allyloxycarbonyl (Alloc) group, as a protecting moiety for the δ-amino group of ornithine, is fully orthogonal to the widely used Fmoc/tBu strategy. Its selective removal under mild conditions, typically mediated by a palladium(0) catalyst, allows for on-resin modifications such as lactam bridge formation for peptide cyclization, branching of the peptide chain, or the attachment of reporter molecules, without disturbing other protecting groups. This guide provides a comprehensive overview of the role of the Alloc group in this compound, detailing its chemical properties, deprotection mechanisms, and application in SPPS, supported by quantitative data and detailed experimental protocols.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked with protecting groups. An orthogonal protection strategy is one in which different classes of protecting groups can be selectively removed under distinct chemical conditions, leaving other protecting groups intact.[1]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is removed at each step of chain elongation, while the side-chain protecting groups (e.g., tert-butyl, tBu) are acid-labile and are typically removed during the final cleavage of the peptide from the resin. The Alloc group introduces a third layer of orthogonality, as it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal.[2][3]

The Role and Properties of the Alloc Group in this compound

This compound is an ornithine derivative where the α-amino group is protected by Fmoc and the δ-amino group of the side chain is protected by Alloc. The key features of the Alloc group in this context are:

  • Orthogonality: The Alloc group is stable to the piperidine (B6355638) solution used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for the final cleavage and removal of tBu-based side-chain protecting groups.[3]

  • Mild Deprotection: It can be selectively removed on-resin under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[2][4] This allows for subsequent modifications of the now-free ornithine side-chain amine while the peptide remains attached to the solid support.

  • Versatility: The deprotected δ-amino group of ornithine can be used for various modifications, including:

    • Lactamization: Formation of a cyclic peptide by creating an amide bond with a deprotected acidic side chain (e.g., from aspartic or glutamic acid).[4]

    • Branched Peptides: Elongation of a second peptide chain from the ornithine side chain.

    • Conjugation: Attachment of molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG).

Below is a diagram illustrating the orthogonal protection strategy.

Orthogonal_Protection Peptide Peptide on Resin (Fmoc-AA...-Orn(Alloc)-...-Resin) Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal 1. Alloc_Removal Alloc Removal (Pd(0) Catalyst) Peptide->Alloc_Removal 2. Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA) Peptide->Final_Cleavage 3. Chain_Elongation Further Chain Elongation Fmoc_Removal->Chain_Elongation Side_Chain_Mod On-Resin Side-Chain Modification Alloc_Removal->Side_Chain_Mod Final_Peptide Final Peptide Final_Cleavage->Final_Peptide Chain_Elongation->Peptide Repeat Side_Chain_Mod->Final_Cleavage

Figure 1: Orthogonal protection strategy in SPPS.

Deprotection of the Alloc Group

The removal of the Alloc group is a palladium-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[3] The process involves the following key components:

  • Palladium(0) Catalyst: Typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Allyl Cation Scavenger: A nucleophile that traps the allyl group released during the reaction, preventing side reactions such as re-alkylation of the deprotected amine. Phenylsilane (B129415) (PhSiH₃) is a commonly used scavenger.[3][5]

  • Solvent: An inert solvent such as dichloromethane (B109758) (DCM) or a mixture containing chloroform, acetic acid, and N-methylmorpholine (NMM).[6]

The simplified catalytic cycle is depicted below.

Alloc_Deprotection_Cycle cluster_cycle Palladium(0) Catalytic Cycle Pd0 Pd(0)L₂ Pi_Allyl π-Allyl-Pd(II) Complex Pd0->Pi_Allyl + Alloc-Protected Amine Pi_Allyl->Pd0 + Scavenger (e.g., PhSiH₃) Carbamate R-NH-COO⁻ Pi_Allyl->Carbamate Release Deprotected_Amine R-NH₂ Carbamate->Deprotected_Amine - CO₂ Alloc_Protected Alloc-Protected Amine (on peptide-resin) Alloc_Protected->Pd0

Figure 2: Simplified catalytic cycle for Alloc deprotection.

Data Presentation

The efficiency of both the coupling of this compound and the subsequent deprotection of the Alloc group is crucial for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data.

Table 1: Coupling Efficiency of this compound in SPPS

Coupling ReagentBaseSolventReaction TimeCoupling Yield/PurityReference
HCTUDIPEADMF1-2 hours>95%[7]
HBTU/HOBtDIPEADMF2 hoursHigh[7]
DIC/Oxyma-DMF5 min (Microwave)High[8]

Note: Coupling yields are typically monitored qualitatively by the Kaiser test and quantitatively by HPLC analysis of a cleaved sample. The data represents typical efficiencies under standard SPPS conditions.

Table 2: On-Resin Alloc Deprotection Efficiency

Catalyst (equiv.)Scavenger (equiv.)SolventReaction TimeDeprotection Yield/PurityReference
Pd(PPh₃)₄ (0.1)PhSiH₃ (20)DCM2 x 20 min>98%[5]
Pd(PPh₃)₄ (0.25)PhSiH₃ (25)Dry DCM2 x 30 minQuantitative[8]
Pd(PPh₃)₂Cl₂ (0.2)Meldrum's Acid (3) / TES-H (3)DMF/DCM10 minHigh Conversion[6]

Note: Deprotection is often repeated to ensure complete removal. Efficiency is confirmed by mass spectrometry of a small, cleaved resin sample.

Experimental Protocols

Protocol for Coupling of this compound in SPPS

This protocol describes a standard manual coupling step.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat the treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[7]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), HCTU (3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.[7]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Washing: Wash the resin as described in step 3.

Protocol for On-Resin Deprotection of the Alloc Group

This protocol is based on the use of Pd(PPh₃)₄ and phenylsilane.[3][5]

  • Resin Preparation: After synthesis of the linear peptide, wash the peptide-resin thoroughly with DCM (3-5 times) and keep it under an inert atmosphere (e.g., Argon).

  • Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in DCM. Add phenylsilane (20-25 equivalents).[5][8]

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 20-30 minutes.

  • Draining and Repetition: Drain the reaction solution. To ensure complete deprotection, repeat steps 2 and 3 with a fresh deprotection cocktail.[2]

  • Washing: Wash the resin extensively with DCM (3-5 times), DMF (3 times), and finally DCM (3 times) to remove all traces of the palladium catalyst and scavenger byproducts.

  • Verification: Cleave a small amount of resin and analyze by mass spectrometry to confirm the complete removal of the Alloc group.

The experimental workflow for on-resin Alloc deprotection and subsequent modification is illustrated below.

Alloc_Deprotection_Workflow Start Start: Peptide-Resin with Orn(Alloc) Wash_DCM Wash with DCM (3-5 times) Start->Wash_DCM Add_Cocktail Add Cocktail to Resin Agitate for 20-30 min Wash_DCM->Add_Cocktail Prepare_Cocktail Prepare Deprotection Cocktail: Pd(PPh₃)₄ + PhSiH₃ in DCM Prepare_Cocktail->Add_Cocktail Drain Drain Solution Add_Cocktail->Drain Repeat_Deprotection Repeat Deprotection (1-2 times) Drain->Repeat_Deprotection Repeat_Deprotection->Add_Cocktail Yes Final_Washes Final Washes: DCM, DMF, DCM Repeat_Deprotection->Final_Washes No Verification Verification: Cleave small sample & analyze by MS Final_Washes->Verification Ready_For_Mod Resin Ready for Side-Chain Modification Verification->Ready_For_Mod

References

Fmoc-Orn(Alloc)-OH: A Comprehensive Technical Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to the successful construction of complex peptide sequences. Nα-Fmoc-Nδ-Alloc-L-ornithine (Fmoc-Orn(Alloc)-OH) has emerged as a valuable building block, offering a unique orthogonal protection strategy that enables the synthesis of intricate peptide architectures, including branched and cyclic peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) group, cleavable under basic conditions, provides temporary protection for the α-amino group, while the allyloxycarbonyl (Alloc) group shields the δ-amino group of the ornithine side chain. The key advantage of the Alloc group lies in its selective removal under neutral conditions using a palladium(0) catalyst, a process that is orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups commonly used for other amino acid side chains and for cleavage from the resin.[2][3] This orthogonality is the cornerstone of its utility, allowing for specific on-resin modifications of the ornithine side chain.

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in the synthesis of modified peptides.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

PropertyValue
CAS Number 147290-11-7[4]
Molecular Formula C₂₄H₂₆N₂O₆[4]
Molecular Weight 438.47 g/mol [4]
Appearance White to off-white solid
Purity >99%
Isomeric Purity >99.9%
Storage +2 to +8 °C

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based SPPS. This iterative process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow start Start with Resin swelling Resin Swelling (e.g., in DMF) start->swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) swelling->fmoc_deprotection washing1 Washing (DMF, DCM) fmoc_deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of Sequence side_chain_modification On-Resin Side-Chain Modification (Optional) final_deprotection->side_chain_modification cleavage Cleavage from Resin & Global Deprotection (TFA cocktail) final_deprotection->cleavage side_chain_modification->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP)[5]

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine)[5]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed, followed by thorough washing with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.[6]

    • Allow the activation to proceed for a few minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide-resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[7] The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.[3]

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol for On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc group from the ornithine side chain while the peptide remains attached to the resin.[2]

Materials:

  • Peptide-resin containing the Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2]

  • Phenylsilane (B129415) (PhSiH₃) as a scavenger[2]

  • Dichloromethane (DCM)[2]

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM in the synthesis vessel.

  • Deprotection Cocktail Preparation:

    • In a separate, dry, and inert-atmosphere-flushed vessel, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in DCM.

    • Add phenylsilane (20 equivalents) to the palladium solution.[8]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Agitate the mixture at room temperature for 20-30 minutes. The reaction is often repeated once or twice to ensure complete deprotection.[2][8]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5-7 times) to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.[9]

  • Verification (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[2]

Applications of this compound in Peptide Synthesis

The orthogonal nature of the Alloc protecting group makes this compound a versatile tool for the synthesis of modified peptides.

Synthesis of Branched Peptides

Branched peptides can be synthesized by utilizing the δ-amino group of ornithine as an attachment point for a second peptide chain.

Branched_Peptide_Synthesis start Linear Peptide Synthesis with this compound alloc_deprotection Selective Alloc Deprotection start->alloc_deprotection second_chain_synthesis Synthesis of Second Peptide Chain on Ornithine Side Chain alloc_deprotection->second_chain_synthesis cleavage Cleavage and Global Deprotection second_chain_synthesis->cleavage end Branched Peptide cleavage->end

Caption: Workflow for the synthesis of branched peptides using this compound.

Synthesis of Cyclic Peptides (Lactam Bridge Formation)

This compound is instrumental in the formation of side-chain-to-side-chain or side-chain-to-terminus lactam bridges, which can enhance the conformational stability and biological activity of peptides.

Cyclic_Peptide_Synthesis start Linear Peptide Synthesis with This compound and an Acidic Residue (e.g., Asp(OAll)) alloc_deprotection Selective Alloc Deprotection of Orn start->alloc_deprotection allyl_deprotection Selective Allyl Deprotection of Asp alloc_deprotection->allyl_deprotection cyclization On-Resin Lactam Bridge Formation allyl_deprotection->cyclization cleavage Cleavage and Global Deprotection cyclization->cleavage end Cyclic Peptide cleavage->end

Caption: Workflow for on-resin cyclization via lactam bridge formation.

Troubleshooting and Side Reactions

While the use of this compound is generally robust, some potential issues may arise during its application in SPPS.

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance; inefficient activation.Use a more potent coupling reagent like HATU; increase coupling time or perform a double coupling.[3]
Incomplete Alloc Deprotection Inactive palladium catalyst; insufficient scavenger.Use fresh, high-quality Pd(PPh₃)₄; ensure an adequate excess of phenylsilane; repeat the deprotection step.
Peptide Discoloration (Gray/Black) Palladium contamination.Perform extensive washing after Alloc deprotection, including washes with a chelating agent like sodium diethyldithiocarbamate.[9]
Side Reactions during Alloc Deprotection Reaction of the scavenger with other functional groups.Phenylsilane is generally a mild scavenger, but careful selection of protecting groups for other residues is important.
Racemization Use of certain bases during coupling.While less common with standard coupling reagents, using a base like collidine instead of DIPEA can minimize racemization for sensitive amino acids.[3]

Conclusion

This compound is a powerful and versatile building block for advanced solid-phase peptide synthesis. Its key feature, the orthogonally removable Alloc protecting group, provides researchers with the flexibility to perform selective on-resin modifications, enabling the synthesis of complex peptides such as branched and cyclic analogues. By following the detailed protocols and understanding the potential challenges outlined in this guide, scientists and drug development professionals can effectively leverage the unique properties of this compound to advance their research and development efforts in the field of peptide-based therapeutics and diagnostics.

References

The Core of Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of peptides, amino acid by amino acid, forms the bedrock of numerous scientific endeavors, from fundamental biological research to the development of novel therapeutics. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this field, and at the heart of modern SPPS lies the elegant and versatile Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This guide provides a comprehensive technical overview of the principles, protocols, and practical considerations of Fmoc-based peptide synthesis, tailored for professionals in research and drug development.

Fundamental Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process where a peptide chain is assembled sequentially while anchored to an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. The core of this strategy revolves around the use of the Fmoc group as a temporary protecting group for the α-amino group of the incoming amino acid.[1][2]

The Fmoc protecting group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality is a key advantage of Fmoc chemistry, as acid-labile protecting groups can be used for the amino acid side chains, which remain intact during the iterative deprotection of the N-terminus.[1][2] These side-chain protecting groups are then removed in a final step, typically with a strong acid like trifluoroacetic acid (TFA), concurrently with the cleavage of the completed peptide from the resin support.

The iterative nature of Fmoc SPPS allows for the precise and controlled assembly of peptide chains of significant length and complexity.[3] Furthermore, the strong UV absorbance of the Fmoc group facilitates real-time monitoring of the deprotection and coupling reactions.[3]

The Fmoc SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry follows a well-defined cycle of deprotection, washing, coupling, and final washing. Each cycle adds a single amino acid to the growing peptide chain.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Deprotection Wash1 Washing (e.g., DMF) Deprotection->Wash1 2. Washing Coupling Amino Acid Coupling (Activated Fmoc-AA, Base) Wash1->Coupling 3. Coupling Wash2 Washing (e.g., DMF) Coupling->Wash2 4. Washing Elongated_Peptide Elongated Resin-Bound Peptide (Fmoc-Protected N-terminus) Wash2->Elongated_Peptide Repeat Cycle

Figure 1: The iterative cycle of Fmoc solid-phase peptide synthesis.

Core Chemical Reactions in Fmoc SPPS

Fmoc Deprotection

The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[3][4] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.[3]

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO2 Intermediate->CO2 DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Figure 2: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. This is achieved using a variety of coupling reagents, which convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

A diverse array of coupling reagents is available, each with its own mechanism of action, efficiency, and potential for side reactions. The choice of coupling reagent is a critical factor in the success of a peptide synthesis.[5]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective but can lead to the formation of insoluble urea (B33335) byproducts and may require the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization.[5]

  • Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient, leading to rapid coupling times and high yields.[5][6] They are particularly useful for sterically hindered amino acids.[6]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, known for its high reactivity.[7]

Coupling_Reagents cluster_0 Carbodiimide-based cluster_1 Aminium/Uronium-based cluster_2 Phosphonium-based DIC DIC/HOBt Activated_Ester Activated Ester DIC->Activated_Ester HATU HATU HATU->Activated_Ester HBTU HBTU HBTU->Activated_Ester PyBOP PyBOP PyBOP->Activated_Ester Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Fmoc_AA->Activated_Ester Coupling Reagent Coupled_Peptide Fmoc-AA-Peptide-Resin Activated_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Figure 3: General mechanism of amino acid activation and coupling.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc deprotection and amino acid coupling.

Comparison of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, other bases have been investigated to mitigate side reactions.[8]

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His
Piperazine/DBU5% (w/v) / 2% (v/v) in DMF1-5 minGenerally HighReduced compared to piperidineReduced compared to piperidineGenerally Low
4-Methylpiperidine (4-MP)20% in DMF5-20 minSimilar to piperidineSimilar to piperidineSimilar to piperidineSimilar to piperidine
DBU/Piperazine2% DBU, 5% Piperazine in NMP5-30 minHighSignificantly reducedSignificantly reducedLow

Note: The efficiency and side reactions are sequence-dependent. Data is collated from multiple sources for a representative overview.[8][9]

Performance of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation.[5][10]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATUAminium/Uronium Salt15-45 minutes>99>95Very Low
HBTUAminium/Uronium Salt20-60 minutes>98>95Low
HCTUAminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOPPhosphonium Salt30-120 minutes>98>95Low
DIC/HOBtCarbodiimide/Additive60-180 minutes>95>90Low to Moderate
COMUAminium/Uronium Salt15-45 minutes>99>95Very Low

Note: Performance can vary depending on the specific amino acids being coupled and the reaction conditions.[5][10][11]

Detailed Experimental Protocols

Adherence to well-defined protocols is essential for reproducible and successful peptide synthesis.

Protocol for Loading the First Fmoc-Amino Acid onto Wang Resin
  • Resin Swelling: Swell 1 g of Wang resin in 10 mL of N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

  • Catalyst Addition: Add 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF (e.g., 1:1:8 v/v/v) for 30 minutes. Wash the resin as described above and dry under vacuum.[12]

Protocol for Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 5-20 minutes. A second treatment with fresh deprotection solution for the same duration is often performed to ensure complete removal of the Fmoc group.[2][13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

Protocol for Amino Acid Coupling using HATU
  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[10]

  • Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes. The reaction time may need to be extended for sterically hindered amino acids.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) to remove excess reagents and byproducts.

Protocol for Kaiser Test (Qualitative Monitoring of Free Amines)

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines, allowing for the monitoring of both deprotection and coupling steps.[1][14]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[14]

    • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[14]

    • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[14]

  • Sample Preparation: Place a small sample of resin beads (10-15 beads) in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Incubation: Heat the test tube at 100-110°C for 5 minutes.[14]

  • Observation:

    • Positive Result (Free Amine Present): An intense blue color in the solution and on the beads indicates a successful deprotection step.

    • Negative Result (No Free Amine): A yellow or colorless solution indicates a successful coupling reaction.

Protocol for Cleavage of Peptide from Wang Resin and Side-Chain Deprotection
  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the completed peptide-resin has been removed.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) can be used.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[3]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[3]

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing a 10-fold volume of cold diethyl ether.[16]

  • Peptide Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Deprotection Peptide_Resin Completed Peptide-Resin (with side-chain protecting groups) Cleaved_Peptide Crude Peptide in Solution (Deprotected) Peptide_Resin->Cleaved_Peptide + Cleavage Cocktail Cleavage_Cocktail Cleavage Cocktail (e.g., TFA, Scavengers) Precipitation Precipitation (Cold Diethyl Ether) Cleaved_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide Centrifugation & Washing

Figure 4: Workflow for the final cleavage and deprotection of the peptide.

Conclusion

Fmoc chemistry remains the cornerstone of modern solid-phase peptide synthesis due to its mild reaction conditions, versatility, and amenability to automation. A thorough understanding of the underlying chemical principles, coupled with the implementation of robust and optimized protocols, is paramount for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications. This guide provides a foundational framework for professionals in the field, offering both the theoretical knowledge and practical methodologies necessary to navigate the intricacies of Fmoc-based peptide synthesis.

References

Fmoc-Orn(Alloc)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to Fmoc-Orn(Alloc)-OH, a derivative of the amino acid ornithine commonly utilized in solid-phase peptide synthesis. This document provides key technical data for researchers and professionals in the fields of chemistry and drug development.

Core Molecular Data

This compound is characterized by the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the allyloxycarbonyl (Alloc) group on the side-chain amino group. These protecting groups are instrumental in directing the sequence of amino acid coupling during peptide synthesis.

Quantitative Molecular Information

The fundamental molecular properties of this compound are summarized in the table below. The slight variations in molecular weight reported in the literature are attributable to differences in calculation methods and isotopic composition.

ParameterValueReferences
Chemical Formula C₂₄H₂₆N₂O₆[1][2][3][4]
Molecular Weight 438.47 g/mol [3][4][5]
438.48 g/mol [2]
438.49 g/mol [6]
438.5 g/mol [1]
CAS Number 147290-11-7[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the use of this compound in peptide synthesis are highly dependent on the specific peptide sequence being synthesized, the solid support used, and the coupling reagents employed. Generally, its use involves standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The critical steps involving this specific amino acid derivative are the deprotection of the Fmoc group to allow for the coupling of the next amino acid and the selective deprotection of the Alloc group, typically using a palladium catalyst, to enable side-chain modifications.

Logical Representation

The following diagram illustrates the relationship between the compound and its fundamental molecular identifiers.

compound This compound formula Molecular Formula C₂₄H₂₆N₂O₆ compound->formula has weight Molecular Weight ~438.48 g/mol compound->weight has cas CAS Number 147290-11-7 compound->cas is identified by

Molecular properties of this compound.

References

Navigating the Solubility Landscape of Fmoc-Orn(Alloc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused examination of the solubility characteristics of Nα-Fmoc-Nδ-Alloc-L-ornithine (Fmoc-Orn(Alloc)-OH). Understanding the solubility of this protected amino acid is critical for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry applications. This document offers a qualitative solubility summary, a general protocol for solubility determination, and a logical workflow for troubleshooting solubility challenges.

Qualitative Solubility of this compound

Fmoc-protected amino acids, including this compound, generally exhibit poor solubility in aqueous solutions but are soluble in a range of polar aprotic organic solvents.[1][2] The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group dominates the molecule's physical properties, leading to this solubility profile. The following table summarizes the expected solubility of this compound in common laboratory solvents based on the general behavior of similar compounds.

Solvent CategorySolventGeneral SolubilityNotes
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble to Highly SolubleThe most common and effective solvent for SPPS.[1][3]
N-Methyl-2-pyrrolidone (NMP)Soluble to Highly SolubleA common alternative to DMF.[1][3]
Dimethyl sulfoxide (B87167) (DMSO)Soluble to Highly SolubleOften used as a co-solvent to enhance solubility of difficult sequences.[3][4]
N,N-Dimethylacetamide (DMAc)SolubleAnother viable polar aprotic solvent for Fmoc-amino acids.[1]
Chlorinated Dichloromethane (DCM)SolubleFrequently used in peptide synthesis, particularly with Boc chemistry.[1]
Ethers Tetrahydrofuran (THF)Moderately SolubleMay be used in some applications, solubility can be limited.
Alcohols Methanol, EthanolSparingly SolubleThe polarity of the hydroxyl group can reduce the solubility of the nonpolar Fmoc group.
"Green" Solvents 2-Methyltetrahydrofuran (2-MeTHF)Moderately SolubleExplored as a more environmentally friendly alternative.[5]
PolarCleanHighly SolubleStudies have shown high solubility for many Fmoc-amino acids (>0.4 M).[5]
Aqueous WaterInsoluble/Sparingly SolubleThe hydrophobic nature of the Fmoc group prevents dissolution in water.[2]

Experimental Protocol: General Procedure for Solubility Determination

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM, DMSO)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) into a small vial.

    • Add a small, measured volume of the test solvent (e.g., 0.1 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid dissolves completely, add another known weight of the compound and repeat until a saturated solution with excess solid is obtained.

    • Place the vial on a magnetic stirrer and agitate for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Isolation of the Supernatant:

    • Allow the undissolved solid to settle.

    • Carefully draw off the supernatant using a pipette, or filter the solution using a syringe filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.

  • Quantification (for semi-quantitative analysis):

    • Accurately transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Weigh the vial containing the dried residue.

    • Calculate the mass of the dissolved solid and determine the solubility in units such as mg/mL or g/100mL.

  • Qualitative Assessment:

    • For a quicker, qualitative assessment, observe the amount of solid that dissolves in a given volume of solvent. Classify as "highly soluble" (dissolves quickly at high concentrations), "soluble" (dissolves completely at moderate concentrations), "sparingly soluble" (only a small amount dissolves), or "insoluble" (no visible dissolution).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing and troubleshooting the solubility of a compound like this compound for a synthetic application.

Solubility_Workflow start Start: Define Required Concentration & Solvent select_solvent Select Initial Solvent (e.g., DMF, NMP) start->select_solvent prepare_solution Prepare Solution at Target Concentration select_solvent->prepare_solution observe Observe for Complete Dissolution prepare_solution->observe success Success: Solution Ready for Application observe->success Yes troubleshoot Troubleshoot Solubility Issue observe->troubleshoot No end End success->end increase_temp Gently Warm Solution (e.g., 30-40°C) troubleshoot->increase_temp Option 1 sonicate Sonicate Mixture troubleshoot->sonicate Option 2 add_cosolvent Add Co-solvent (e.g., DMSO) troubleshoot->add_cosolvent Option 3 re_observe Re-observe for Dissolution increase_temp->re_observe sonicate->re_observe add_cosolvent->re_observe re_observe->success Yes consider_alternative Consider Alternative Solvent or Lower Concentration re_observe->consider_alternative No consider_alternative->select_solvent consider_alternative->end

Caption: A workflow for assessing and improving the solubility of this compound.

References

A Technical Guide to Fmoc-Orn(Alloc)-OH: Suppliers, Pricing, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of complex peptide structures. Fmoc-Orn(Alloc)-OH, a derivative of the non-proteinogenic amino acid ornithine, offers unique synthetic advantages due to its orthogonally protected side chain. This guide provides an in-depth overview of the suppliers, pricing, and detailed experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS).

Suppliers and Pricing

A variety of chemical suppliers offer this compound, with pricing and availability subject to change. The following table summarizes publicly available information from several vendors. It is recommended to contact the suppliers directly for the most current pricing and to request certificates of analysis.

SupplierCatalog NumberPurityQuantityPrice (USD)CAS NumberMolecular WeightMolecular Formula
Advanced ChemTech FO3598 (D-form)-1g$150.00147290-11-7438.47C₂₄H₂₆N₂O₆
5g$600.00
Aapptec Peptides AFO111--Contact for price147290-11-7438.47C₂₄H₂₆N₂O₆
Advanced ChemBlocks P4115295%-Contact for price147290-11-7438.48C₂₄H₂₆N₂O₆
Santa Cruz Biotechnology sc-228705--Contact for price147290-11-7438.47C₂₄H₂₆N₂O₆
Fisher Scientific MT21040CV-5gContact for price147290-11-7--
CSBio ---Contact for price147290-11-7--
Creative Peptides CP27851--Contact for price147290-11-7--
Yanfen Biotech AAO003--Contact for price147290-11-7--

Core Principles and Applications

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the allyloxycarbonyl (Alloc) group. This orthogonal protection scheme is central to its utility, as the Alloc group is stable to the piperidine (B6355638) solutions used for Fmoc removal, as well as the acidic conditions used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

The primary applications of this compound include the synthesis of:

  • Branched peptides: The selective deprotection of the Alloc group on the ornithine side chain allows for the synthesis of a second peptide chain, creating a branched structure. These structures are of interest in vaccine development and as multivalent ligands.

  • Cyclic peptides: The deprotected ornithine side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid), leading to the formation of head-to-tail or side-chain-to-side-chain cyclic peptides, respectively.

  • Modified peptides: The exposed amine on the ornithine side chain after Alloc removal serves as a versatile handle for the attachment of various molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Detailed Experimental Protocols

The following protocols outline the key steps in solid-phase peptide synthesis utilizing this compound. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Standard Fmoc-SPPS Chain Elongation

This protocol describes the iterative process of adding amino acids to the growing peptide chain on a solid support.

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the 20% piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (including this compound) by dissolving it in DMF with a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine). Use a 3-5 fold molar excess of the amino acid and coupling reagents relative to the resin substitution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling step should be repeated.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the ornithine side chain while the peptide remains attached to the solid support.

  • Resin Preparation: After incorporation of this compound and completion of the desired linear sequence, ensure the N-terminal Fmoc group of the final amino acid is either still present or has been replaced with another protecting group (e.g., acetyl) to prevent side reactions. Wash the resin with DCM.

  • Deprotection Cocktail Preparation: Prepare a solution containing a palladium catalyst and a scavenger. A common cocktail consists of:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the resin substitution).

    • A scavenger such as phenylsilane (B129415) (PhSiH₃) or triethylsilane (TES-H) (10-20 equivalents).

    • The solvent is typically anhydrous DCM or a mixture of DCM and DMF.

  • Alloc Removal:

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with a fresh deprotection cocktail for another 20-30 minutes to ensure complete removal.

  • Washing: Wash the resin extensively with DCM, DMF, and a solution containing a chelating agent such as sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium. Follow with further DMF and DCM washes.

  • Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis step (and optional side-chain modification), wash the resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common general-purpose cocktail is "Reagent K":

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • (Note: Other scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) may be required for peptides containing cysteine or methionine).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of this compound.

SPPS_Workflow start Start: Resin swell 1. Swell Resin (DMF) start->swell end_peptide Final Protected Peptide-Resin fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotect wash1 Wash (DMF) fmoc_deprotect->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->end_peptide No repeat->fmoc_deprotect Yes

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Alloc_Deprotection_Workflow start Start: Peptide-Resin with Orn(Alloc) wash_dcm 1. Wash with DCM start->wash_dcm end_deprotected Peptide-Resin with free Orn side chain alloc_removal 2. Alloc Removal (Pd(PPh₃)₄, PhSiH₃ in DCM) wash_dcm->alloc_removal wash_chelator 3. Wash with Chelator (e.g., Sodium diethyldithiocarbamate) alloc_removal->wash_chelator wash_final 4. Final Washes (DMF/DCM) wash_chelator->wash_final wash_final->end_deprotected

Caption: Workflow for the on-resin deprotection of the Alloc group from the ornithine side chain.

Branched_Peptide_Synthesis linear_synthesis 1. Synthesize Linear Peptide containing this compound alloc_deprotection 2. On-Resin Alloc Deprotection linear_synthesis->alloc_deprotection branch_synthesis 3. Synthesize Branch Chain from Orn side chain alloc_deprotection->branch_synthesis final_cleavage 4. Cleavage and Global Deprotection branch_synthesis->final_cleavage purification 5. Purify Branched Peptide final_cleavage->purification end_product Final Branched Peptide purification->end_product start Start start->linear_synthesis

Caption: Logical workflow for the synthesis of a side-chain branched peptide using this compound.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences.[1][2] The use of orthogonally protected amino acids is pivotal for synthesizing modified peptides, such as those with branches or cyclic structures.[3] Fmoc-Orn(Alloc)-OH is a key building block in this context, featuring the acid-labile Fmoc group for Nα-protection and the palladium-labile allyloxycarbonyl (Alloc) group for side-chain protection. This orthogonality allows for the selective deprotection of the ornithine side chain on-resin, facilitating site-specific modifications while the peptide remains anchored to the solid support.[4]

These application notes provide a comprehensive guide to the use of this compound in Fmoc-SPPS, detailing protocols from resin preparation to final peptide cleavage and purification.

Core Principles

The Fmoc/tBu strategy in SPPS relies on the use of the base-labile Fmoc group for temporary Nα-protection and acid-labile protecting groups for the amino acid side chains.[] The Alloc group on the ornithine side chain is stable to both the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid) used for final cleavage from the resin.[4][6] This allows for a three-dimensional orthogonal protection scheme. The Alloc group is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the released allyl group.[4][7]

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid

The choice of resin is critical as it dictates the C-terminal functionality of the peptide.[1] Common resins for Fmoc-SPPS include Wang resin for C-terminal carboxylic acids and Rink Amide resin for C-terminal amides.[1][8]

Protocol for Loading on 2-Chlorotrityl Chloride Resin (for C-terminal acid):

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-2.0 mmol/g loading capacity) in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.[1][9]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the first Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (1.7-7.5 equivalents).[1][9]

  • Loading: Add the amino acid solution to the swollen resin and agitate the mixture for 30-60 minutes at room temperature.[9]

  • Capping: To cap any unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 or 17:2:1 v/v/v) and agitate for 15-30 minutes.[1][10]

  • Washing: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) and DCM (3-5 times).[1][9]

  • Drying: Dry the resin under vacuum.

The Fmoc-SPPS Cycle: Chain Elongation

The peptide chain is elongated through repetitive cycles of Fmoc deprotection and amino acid coupling.[1]

Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[2]

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1]

  • Wash the resin thoroughly with DMF (5-7 times).[11]

Amino Acid Coupling (including this compound):

  • Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents), including this compound, with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.[1]

  • Coupling: Add the activated amino acid solution to the resin with the free N-terminal amine.

  • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or longer peptide chains.[8]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[12] If the test is positive (blue color), the coupling step should be repeated.

Orthogonal Deprotection of the Alloc Group

This step is performed on-resin when a site-specific modification of the ornithine side chain is desired. The N-terminus should be protected with the Fmoc group before proceeding.

Protocol for Alloc Deprotection:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (3-5 times).[8]

  • Deprotection Cocktail Preparation: In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents) and a scavenger such as phenylsilane (B129415) (20-40 equivalents) in an inert solvent like DCM or DMF.[8]

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 20-40 minutes.[8]

  • Repeat: Drain the solution and repeat the treatment with a fresh deprotection cocktail to ensure complete removal of the Alloc group.[8]

  • Washing: Wash the resin extensively with DCM (3-5 times), DMF (3-5 times), and a solution containing a chelating agent like sodium diethyldithiocarbamate (B1195824) to remove palladium residues, followed by further DMF and DCM washes.

  • Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.[8]

Final Cleavage and Global Deprotection

This final step cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

Protocol for Cleavage:

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.[12]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole (B89551), and 2.5% 1,2-ethanedithiol (B43112) (EDT).[11] Caution: Handle TFA and thioanisole in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11] Agitate the mixture at room temperature for 1.5 to 3 hours.[8][12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

  • Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents for Fmoc-SPPS Cycle

StepReagentConcentration/EquivalentsTypical Time
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 10 min
Amino Acid Coupling Fmoc-Amino Acid3-5 eq.1-2 hours
Coupling Reagent (e.g., HCTU)3-5 eq.1-2 hours
Base (e.g., DIPEA)6-10 eq.1-2 hours

Table 2: Comparison of Alloc Deprotection Methods

MethodCatalyst/ReagentScavengerTypical ConditionsPurityReference
Standard Pd(PPh₃)₄ (0.1-0.25 eq.)Phenylsilane (20-40 eq.)DCM or DMF, Room Temp, 2 x 20-40 min, Inert AtmosphereGenerally high, sequence-dependent[4][8]
Microwave-Assisted Pd(PPh₃)₄PhenylsilaneDMF, 38°C, 2 x 5 min, Atmospheric Conditions>98%[3]
Alternative Scavenger Pd(PPh₃)₄Me₂NH·BH₃ (40 eq.)DCM or DMF, Room Temp, 40 minQuantitative removal reported[13]

Potential Side Reactions and Troubleshooting

  • Aspartimide Formation: A common side reaction during Fmoc deprotection, especially at Asp-Gly or Asp-Ser sequences. Using a milder base like 2% DBU/2% piperidine in DMF can mitigate this.[14][15]

  • Racemization: Can occur during the activation step, particularly with sensitive amino acids like Cysteine and Histidine. Using additives like HOBt or Oxyma, and avoiding prolonged pre-activation times can reduce racemization.

  • Incomplete Alloc Deprotection: The palladium catalyst can be sensitive to air. Ensure the reaction is performed under an inert atmosphere for the standard protocol.[3] If incomplete deprotection is observed, repeat the treatment. The use of microwave-assisted methods can improve efficiency.[3]

  • Premature Fmoc Deprotection: Impurities in DMF (e.g., dimethylamine) can cause premature Fmoc removal. Always use high-purity, peptide-synthesis-grade DMF.[16]

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation Chain Elongation Cycle cluster_Modification On-Resin Modification cluster_Final Final Steps Resin Start with Resin Swell Swell Resin (DCM) Resin->Swell Load_AA1 Load First Fmoc-AA Swell->Load_AA1 Cap Cap Unreacted Sites Load_AA1->Cap Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple_AA Couple Next Fmoc-AA (e.g., this compound) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Wash2->Fmoc_Deprotect Repeat for next residue Alloc_Deprotect Selective Alloc Deprotection (Pd(PPh₃)₄ / Phenylsilane) Wash2->Alloc_Deprotect Cleave Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleave Modify Side-Chain Modification Alloc_Deprotect->Modify Modify->Fmoc_Deprotect Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for Fmoc-SPPS incorporating this compound.

Orthogonal_Deprotection Peptide Resin-Bound Peptide Nα-Fmoc Side-Chain-tBu Side-Chain-Orn(Alloc) Condition1 20% Piperidine / DMF Peptide:f1->Condition1 Condition2 Pd(PPh₃)₄ / Scavenger Peptide:f3->Condition2 Condition3 TFA Cocktail Peptide:f0->Condition3 Peptide:f2->Condition3 Product1 Resin-Bound Peptide Nα-H Side-Chain-tBu Side-Chain-Orn(Alloc) Condition1->Product1:f1 Product2 Resin-Bound Peptide Nα-Fmoc Side-Chain-tBu Side-Chain-Orn(H) Condition2->Product2:f3 Product3 Free Peptide Nα-H Side-Chain-H Side-Chain-Orn(H) Condition3->Product3

Caption: Orthogonal deprotection strategy in Fmoc-SPPS with this compound.

Alloc_Cleavage_Mechanism cluster_reaction Alloc Deprotection Mechanism Alloc_Protected R-NH-Alloc Pi_Allyl_Complex [R-NH-COO-Allyl-Pd(II)L₂]⁺ Alloc_Protected->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)L₄ Pi_Allyl_Complex->Pd0 + Scavenger Deprotonated_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotonated_Amine Scavenged_Allyl Allyl-Scavenger Pi_Allyl_Complex->Scavenged_Allyl Allyl_Scavenger Scavenger (e.g., Phenylsilane)

Caption: Simplified mechanism of palladium-catalyzed Alloc group removal.

References

Application Notes and Protocols for the Deprotection of Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), offering orthogonal protection for amine functionalities.[1][2] Its stability to both the basic conditions used for Fmoc removal and the acidic conditions for cleavage from many resins allows for selective deprotection and subsequent modification of the ornithine side chain. This document provides detailed application notes and protocols for the deprotection of the Alloc group from Fmoc-Orn(Alloc)-OH, a critical step for on-resin cyclization, branching, or the introduction of specific functionalities.

The primary method for Alloc deprotection involves a palladium(0)-catalyzed reaction in the presence of a scavenger to trap the liberated allyl group.[1][3] Variations of this method, including microwave-assisted protocols and metal-free alternatives, have been developed to improve efficiency and expand compatibility with sensitive peptide sequences.

Deprotection Signaling Pathway

The deprotection of the Alloc group is initiated by the palladium(0) catalyst, which coordinates to the allyl group. This is followed by the formation of a π-allyl palladium complex and subsequent nucleophilic attack by a scavenger, which regenerates the catalyst and releases the deprotected amine.[1]

Alloc_Deprotection_Pathway cluster_reaction Palladium-Catalyzed Alloc Deprotection Fmoc_Orn_Alloc This compound Pi_Allyl_Complex π-Allyl Palladium Complex Fmoc_Orn_Alloc->Pi_Allyl_Complex + Pd(0) Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Deprotected_Orn Fmoc-Orn-OH (Free Amine) Pi_Allyl_Complex->Deprotected_Orn + Scavenger Trapped_Allyl Trapped Allyl Group Pi_Allyl_Complex->Trapped_Allyl + Scavenger Regenerated_Catalyst Regenerated Pd(0) Catalyst Pi_Allyl_Complex->Regenerated_Catalyst Scavenger Scavenger (e.g., Phenylsilane)

Caption: Palladium-catalyzed deprotection of the Alloc group.

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of the Alloc group on ornithine or similar amino acid residues. This allows for a direct comparison of different methodologies.

MethodCatalyst (Equivalents)Scavenger (Equivalents)SolventTemperatureTimeNotes
Classical Palladium(0) Pd(PPh₃)₄ (0.1-0.25)Phenylsilane (B129415) (10-20)DCMRoom Temp.2 x 20 minA widely used and effective method.[4][5]
Pd(PPh₃)₄ (0.2)Phenylsilane (20)DCMRoom Temp.2 hours[1]
Pd(PPh₃)₄ (1.0)N-Methylaniline (28)DMFRoom Temp.2 hoursAn alternative scavenger system.[6]
Microwave-Assisted Pd(PPh₃)₄ (not specified)Phenylsilane (not specified)DMF38°C2 x 5 minSignificantly reduces reaction time.[7]
Metal-Free I₂ (5)H₂O (8)PC/EtOAc (1:4)50°C1.5 hoursAn environmentally friendly alternative that avoids heavy metals.[2]

Experimental Protocols

The following are detailed protocols for the on-resin deprotection of the Alloc group from this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation, especially for the palladium-catalyzed methods.

Protocol 1: Classical Palladium(0)-Catalyzed Deprotection with Phenylsilane

This is a robust and commonly employed method for Alloc deprotection on a solid support.[4][5]

Materials:

  • This compound-functionalized resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Inert gas (Nitrogen or Argon)

  • Shaker or manual agitation setup

Procedure:

  • Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution in a separate flask:

    • Dissolve Pd(PPh₃)₄ (0.1 - 0.25 equivalents relative to resin loading) in DCM.

    • Add phenylsilane (10 - 20 equivalents) to the palladium solution.

  • Add the deprotection solution to the resin.

  • Agitate the resin suspension at room temperature for 20 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 4-6) one more time with a fresh solution.

  • Wash the resin thoroughly with DCM (5 x 1 min) to remove the catalyst and scavenger byproducts.

  • The resin is now ready for the next step in the synthesis.

Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Deprotection

This protocol utilizes microwave irradiation to significantly accelerate the deprotection reaction.[7]

Materials:

  • This compound-functionalized resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Place the resin in a microwave-safe reaction vessel and swell in DMF.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate at 38°C for 5 minutes.

  • Drain the reaction mixture.

  • Repeat the microwave-assisted deprotection step (steps 3-5) one more time.

  • Wash the resin thoroughly with DMF and then DCM.

Protocol 3: Metal-Free Deprotection with Iodine

This method provides a more sustainable approach, avoiding the use of palladium.[2]

Materials:

  • This compound-functionalized resin

  • Iodine (I₂)

  • Water (H₂O)

  • PolarClean (PC)

  • Ethyl acetate (B1210297) (EtOAc)

  • Shaker or manual agitation setup

Procedure:

  • Swell the resin in a mixture of PC/EtOAc (1:4).

  • Prepare the deprotection solution by dissolving Iodine (5 equivalents) in a mixture of PC/EtOAc (1:4) and adding water (8 equivalents).

  • Add the deprotection solution to the resin.

  • Agitate the resin suspension at 50°C for 1.5 hours.

  • Drain the reaction mixture.

  • Wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DCM.

Experimental Workflow

The general workflow for incorporating this compound into a peptide sequence and performing the selective deprotection is illustrated below.

Experimental_Workflow cluster_workflow On-Resin Alloc Deprotection Workflow Start Start: Peptide Synthesis on Solid Support Couple_Orn Couple this compound Start->Couple_Orn Elongate Continue Peptide Elongation (Fmoc SPPS) Couple_Orn->Elongate Select_Deprotection Selective Alloc Deprotection Elongate->Select_Deprotection Classical_Pd Protocol 1: Classical Palladium(0) Select_Deprotection->Classical_Pd Microwave_Pd Protocol 2: Microwave-Assisted Select_Deprotection->Microwave_Pd Metal_Free Protocol 3: Metal-Free (Iodine) Select_Deprotection->Metal_Free Wash_Resin Thorough Washing of Resin Classical_Pd->Wash_Resin Microwave_Pd->Wash_Resin Metal_Free->Wash_Resin On_Resin_Modification On-Resin Side-Chain Modification (e.g., Cyclization, Branching) Wash_Resin->On_Resin_Modification Final_Cleavage Final Cleavage from Resin and Global Deprotection On_Resin_Modification->Final_Cleavage End Purified Modified Peptide Final_Cleavage->End

Caption: General experimental workflow for Alloc deprotection.

References

Application Notes and Protocols for the Palladium-Catalyzed Alloc Group Removal from Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient removal of the allyloxycarbonyl (Alloc) protecting group from the side chain of ornithine residues in peptides. This procedure is a cornerstone of orthogonal protection strategies in solid-phase peptide synthesis (SPPS), enabling selective on-resin modifications.

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in peptide synthesis due to its stability to the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection.[1] Its selective removal is typically achieved under mild, neutral conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][2] This orthogonality allows for the selective deprotection and subsequent modification of the ornithine side chain for applications such as the synthesis of branched or cyclic peptides.[2]

Reaction Mechanism

The palladium-catalyzed removal of the Alloc group proceeds via a mechanism analogous to the Tsuji-Trost allylation.[2][3] The Pd(0) catalyst first coordinates to the allyl group of the Alloc-protected ornithine. This is followed by the formation of a π-allyl palladium complex and the departure of the carbamate.[2] A scavenger, such as phenylsilane (B129415) (PhSiH₃), then nucleophilically attacks the π-allyl complex, regenerating the palladium catalyst and yielding the deprotected amine.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed removal of the Alloc group from ornithine residues on a solid support.

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][2][4]
Catalyst Equivalents 0.1 - 0.35 eq.[4][5]
Scavenger Phenylsilane (PhSiH₃)[1][2][4]
Scavenger Equivalents 10 - 20 eq.[2][4]
Solvent Dichloromethane (DCM)[1][2][4]
Temperature Room Temperature[2][6]
Reaction Time 20 - 30 minutes (repeated once or twice)[2][4]
Monitoring Mass Spectrometry of a cleaved resin sample[1][4]

Experimental Protocols

This section provides a detailed protocol for the on-resin removal of the Alloc group from an ornithine-containing peptide.

Materials:
  • Peptide-resin with Alloc-protected ornithine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas source

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or vortex mixer

On-Resin Deprotection Protocol:
  • Resin Swelling: Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Catalyst Solution Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.[4]

  • Addition of Scavenger: Add phenylsilane (10-20 equivalents) to the palladium solution.[4]

  • Reaction Initiation: Add the resulting catalyst solution to the swollen peptide-resin.[4]

  • Agitation: Agitate the mixture at room temperature for 20-30 minutes.[4]

  • Reaction Repetition: Drain the reaction vessel and repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane for another 20-30 minutes to ensure complete deprotection.[2][7]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and byproducts.[1]

  • Verification (Optional but Recommended): A small sample of the resin can be cleaved, and the product analyzed by mass spectrometry to confirm the complete removal of the Alloc group.[4] The deprotected amine on the ornithine side chain is now available for further modification.[2]

Visualizations

Experimental Workflow for Alloc Deprotection

Alloc_Deprotection_Workflow start Start: Alloc-Ornithine Peptide-Resin swell Swell Resin in DCM start->swell react1 Reaction 1: Add Reagent Solution (20-30 min) swell->react1 prepare_reagents Prepare Reagent Solution: Pd(PPh3)4 + PhSiH3 in DCM prepare_reagents->react1 react2 Reaction 2: Add Fresh Reagent Solution (20-30 min) prepare_reagents->react2 drain1 Drain react1->drain1 drain1->react2 drain2 Drain react2->drain2 wash Wash Resin with DCM (3-5x) drain2->wash end End: Deprotected Ornithine Peptide-Resin wash->end Tsuji_Trost_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) pi_allyl π-Allyl Pd(II) Complex Pd(0)->pi_allyl + Alloc-Ornithine pi_allyl->Pd(0) + PhSiH3 - Allyl-SiPhH2 Deprotected_Ornithine Deprotected Ornithine pi_allyl->Deprotected_Ornithine Alloc_Ornithine Alloc-Protected Ornithine Alloc_Ornithine->pi_allyl

References

Application Notes and Protocols for Fmoc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-L-Orn(Alloc)-OH is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), particularly for the construction of complex peptides requiring side-chain modification.[1] The ornithine side-chain is protected by an allyloxycarbonyl (Alloc) group, which is orthogonal to the standard acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups used in Fmoc-based SPPS.[2] This orthogonality allows for the selective deprotection of the ornithine's δ-amino group while the peptide remains anchored to the solid support, enabling strategic modifications such as lactam bridge formation for cyclization, branching of the peptide chain, or the attachment of labels and other molecules.[2]

Chemical Properties of Fmoc-Orn(Alloc)-OH:

PropertyValue
Synonyms N-alpha-Fmoc-N-delta-Alloc-L-ornithine, Fmoc-L-Orn(Aloc)-OH
CAS Number 147290-11-7[1][3]
Molecular Formula C24H26N2O6[1][3]
Molecular Weight 438.47 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Storage 2-8°C[1]

Principle of Application in SPPS

The utility of this compound is rooted in the principle of orthogonal protection. In standard Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle, while side-chain functional groups are protected by acid-labile groups (e.g., Boc, tBu, Trt) that are removed during the final cleavage step with strong acid (e.g., Trifluoroacetic Acid - TFA).[4][5]

The Alloc group is unique in that it is stable under both the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[6] It is selectively removed using a palladium(0) catalyst, providing a distinct chemical pathway for deprotection.[2] This allows for on-resin manipulation of the ornithine side-chain without disturbing other protecting groups or the resin linkage.

General Workflow for On-Resin Side-Chain Modification:

A generalized workflow for utilizing this compound for side-chain modification is depicted below. This process involves standard peptide elongation, followed by the selective deprotection of the Alloc group, subsequent on-resin modification, and finally, cleavage from the solid support.

G cluster_SPPS Fmoc-SPPS Cycles cluster_Modification Orthogonal Deprotection & Modification cluster_Cleavage Final Cleavage Resin 1. Start with Resin-Bound Peptide Fmoc_Deprotection 2. N-terminal Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Wash1 3. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Couple this compound (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Chain_Elongation 6. Repeat Cycles for Further Elongation Wash2->Chain_Elongation Alloc_Deprotection 7. Selective Alloc Deprotection (Pd(PPh₃)₄ / Scavenger in DCM) Chain_Elongation->Alloc_Deprotection Wash3 8. Wash (DCM, DMF) Side_Chain_Reaction 9. On-Resin Side-Chain Modification (e.g., Acylation, Ligation) Wash4 10. Wash Final_Cleavage 11. Cleavage from Resin & Removal of other Protecting Groups (TFA Cocktail) Wash4->Final_Cleavage Purification 12. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol describes a standard procedure for coupling this compound to a free N-terminal amine on the growing peptide-resin chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Solvents: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 eq.), HBTU (3-3.9 eq.), and HOBt (if using DIC, 3 eq.) in DMF. Add DIPEA (6-8 eq.) to the solution. Allow the mixture to pre-activate for 5-15 minutes.

    • Note: Pre-activation is crucial when using uronium derivatives like HBTU to prevent guanidinylation of the free amino group on the peptide-resin.[6]

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin (B49086) test) to monitor the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.

  • Washing: If the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the ornithine side-chain.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (B129415) (PhSiH₃) or Dimedone

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Washing Solvents: DCM, DMF, 0.5% DIPEA in DMF, 0.5% Sodium diethyldithiocarbamate (B1195824) in DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes in a synthesis vessel protected from light.

  • Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 eq.) and phenylsilane (15-20 eq.) in anhydrous DCM.

  • Deprotection Reaction: Drain the DCM from the resin and add the palladium/scavenger solution. Agitate the mixture under an inert atmosphere for 30-60 minutes at room temperature. The reaction mixture may turn yellow or orange.

  • Repeat (Optional): For difficult or sterically hindered sequences, the deprotection step can be repeated with a fresh solution.

  • Washing: Wash the resin extensively to remove all traces of the palladium catalyst, which can interfere with subsequent reactions. A typical washing sequence is:

    • DCM (5 times)

    • 0.5% DIPEA in DMF (3 times)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 times, to chelate residual palladium)

    • DMF (5 times)

    • DCM (5 times)

  • Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection of the Alloc group.[2]

Protocol 3: Final Peptide Cleavage and Global Deprotection

This protocol outlines the cleavage of the final peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol at 82.5:5:5:5:2.5 v/v) or a standard cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[2] The choice depends on the amino acids present in the sequence.[2]

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[2]

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data and Side Reactions

Common Coupling Reagents for Fmoc-SPPS
Coupling ReagentActivator/BaseEquivalents (AA:Reagent:Base)Activation TimeNotes
HBTU/HATU DIPEA/Collidine1 : 0.95 : 22-15 minHighly efficient, rapid coupling. Can cause racemization with sensitive residues.[6]
DIC/HOBt (None) / DIPEA1 : 1 : 115-20 minCost-effective. Generates insoluble DCU byproduct (if DCC is used). HOBt reduces racemization.[6]
PyBOP DIPEA/Collidine1 : 1 : 21-5 minSimilar to HBTU but less prone to forming guanidinyl byproducts.
Potential Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategy
Racemization Loss of stereochemical integrity at the α-carbon, especially with His and Cys residues.Use additives like HOBt or HOAt. Avoid excess base (DIPEA). Use collidine as a milder base.[6]
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin. Prevalent with Pro or Gly at the C-terminus.Couple the first two amino acids as a pre-formed dipeptide. Use sterically hindered resins like 2-chlorotrityl chloride resin.[7]
Aspartimide Formation Cyclization of aspartic acid side-chains, especially in Asp-Gly or Asp-Ser sequences, under basic or acidic conditions.Add HOBt to the piperidine deprotection solution. Use protecting groups designed to prevent this side reaction.[7]
Premature Fmoc Deprotection The liberated amine from Alloc deprotection can potentially cause minor Fmoc removal from other residues.Limit the Alloc deprotection reaction time and ensure thorough washing to remove the palladium catalyst.[8]
Incomplete Alloc Deprotection Failure to completely remove the Alloc group, leading to incomplete side-chain modification.Use fresh palladium catalyst and scavenger. Repeat the deprotection step if necessary. Verify completion by mass spectrometry.

Visualizations

G start_node Start process_node process_node decision_node decision_node end_node End A Resin-Bound Peptide (N-terminal Fmoc) B Selective Alloc Deprotection [Pd(PPh₃)₄, PhSiH₃] A->B C On-Resin Modification (e.g., Branching, Cyclization) B->C D Final Cleavage (TFA) & Global Deprotection C->D Modified peptide is ready for cleavage E Modified Peptide D->E P1 P2 Initial Fmoc-NH-...-Orn(Alloc)-...-CO-Resin Deprotected Fmoc-NH-...-Orn(NH₂)-...-CO-Resin Modified Fmoc-NH-...-Orn(NH-R)-...-CO-Resin

Caption: Orthogonal deprotection and modification workflow using this compound.

References

Application Notes and Protocols for Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Nα-Fmoc-Nδ-Alloc-L-ornithine (Fmoc-Orn(Alloc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the principles of its application, detailed experimental protocols, data on its chemical properties and expected outcomes, and troubleshooting guidelines.

Introduction

This compound is a protected amino acid derivative essential for the synthesis of complex peptides where side-chain modification is required. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the δ-amino group of the ornithine side chain is protected by the Alloc (allyloxycarbonyl) group. This orthogonal protection strategy allows for the selective deprotection of the side chain while the peptide remains attached to the solid support and the N-terminal Fmoc group is intact.[1] This enables site-specific modifications such as lactamization for peptide cyclization, branching, or the attachment of reporter molecules.

Chemical Properties

PropertyValue
CAS Number 147290-11-7[2][3]
Molecular Formula C₂₄H₂₆N₂O₆[2][3]
Molecular Weight 438.47 g/mol [2][3]
Appearance White to off-white solid[1]
Purity (Typical) ≥95% (HPLC)[4][5]
Storage Store at 2-8°C in a dry, well-ventilated place.[1][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence, the selective deprotection of the Alloc group, and subsequent modification of the ornithine side chain.

2.1. Standard Fmoc-SPPS Coupling of this compound

This protocol describes a single coupling cycle for incorporating this compound into a peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Resin with a free N-terminal amine

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[6]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[6]

    • Wash the resin thoroughly with DMF (3-5 times).[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[6]

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

2.2. On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the ornithine side chain.

Materials:

  • Peptide-resin containing an Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), peptide synthesis grade

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash the resin three times with DCM.

  • Deprotection Cocktail Preparation:

    • In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

    • Add phenylsilane (20 equivalents) to the palladium solution.

  • Alloc Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Gently agitate the resin suspension under an inert atmosphere for 20-30 minutes.

    • Repeat the treatment with a fresh deprotection cocktail for another 20-30 minutes to ensure complete removal.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Data Presentation

3.1. Coupling Efficiency

Coupling ReagentReagent TypeRelative Efficacy for Hindered Amino AcidsNotes
HATU Uronium/AminiumVery HighOften considered one of the most effective reagents for difficult couplings.
HBTU Uronium/AminiumHighA widely used and effective coupling reagent.
PyBOP PhosphoniumHighGood for sterically hindered couplings and reducing racemization.
DIC/Oxyma CarbodiimideModerate to HighA cost-effective option with low racemization potential.

3.2. Alloc Deprotection Yield

The on-resin deprotection of the Alloc group is typically a high-yielding reaction. The following table summarizes representative conditions and expected outcomes.

Catalyst (equiv.)Scavenger (equiv.)SolventTime (min)Purity/Yield
Pd(PPh₃)₄ (0.1)PhSiH₃ (20)DCM2 x 20>95%
Pd(PPh₃)₄ (0.25)PhSiH₃ (25)DCM60High

Mandatory Visualizations

Fmoc_SPPS_Workflow Resin Resin with free amine Coupling Coupling (e.g., HATU/DIPEA) Resin->Coupling Fmoc_AA This compound Fmoc_AA->Coupling Coupled_Resin Fmoc-Orn(Alloc)-Peptide-Resin Coupling->Coupled_Resin Wash1 DMF Wash Coupled_Resin->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Deprotected_Resin H₂N-Orn(Alloc)-Peptide-Resin Deprotection->Deprotected_Resin Wash2 DMF Wash Deprotected_Resin->Wash2 Next_AA Couple next Fmoc-AA-OH Wash2->Next_AA Repeat Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Alloc_Deprotection_Workflow start Peptide-Resin with Orn(Alloc) swell Swell resin in DCM start->swell wash1 Wash with DCM (3x) swell->wash1 deprotection Add Pd(PPh₃)₄ and PhSiH₃ in DCM wash1->deprotection agitate Agitate under inert atmosphere (2 x 30 min) deprotection->agitate wash2 Wash with DCM, DMF, and DCM agitate->wash2 end Peptide-Resin with free Ornithine side chain wash2->end

Caption: On-resin Alloc deprotection workflow.

Orthogonal_Protection_Strategy cluster_0 Fmoc-Orn(Alloc)-Peptide-Resin Fmoc Fmoc (α-amino) Base Base (e.g., Piperidine) Fmoc->Base Cleaved Alloc Alloc (δ-amino) Palladium Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Alloc->Palladium Cleaved ResinLinker Acid-labile Linker Acid Strong Acid (e.g., TFA) ResinLinker->Acid Cleaved

Caption: Orthogonal deprotection strategy using Fmoc, Alloc, and an acid-labile linker.

Quality Control

5.1. HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is crucial for assessing the purity of the crude peptide after synthesis and for monitoring the progress of reactions.

Protocol for Crude Peptide Analysis:

  • Sample Preparation: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

5.2. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence and the success of deprotection steps.

Protocol for MALDI-TOF Analysis:

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50% acetonitrile/water with 0.1% TFA.

  • Spotting: Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry.

  • Analysis: Acquire the mass spectrum in the appropriate mass range.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance; peptide aggregation.Use a more powerful coupling reagent like HATU; perform a double coupling; increase coupling time.
Incomplete Alloc Deprotection Inactive catalyst; insufficient scavenger.Use fresh Pd(PPh₃)₄; ensure an inert atmosphere; repeat the deprotection step.
Side Reactions Premature deprotection; side-chain reactions.Ensure orthogonal protection strategy is strictly followed; use appropriate scavengers during cleavage.

By following these application notes and protocols, researchers can effectively utilize this compound for the synthesis of complex and modified peptides, enabling advancements in drug discovery and development.

References

On-Resin Allyloxycarbonyl (Alloc) Deprotection of Fmoc-Orn(Alloc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly within Fmoc-based strategies. Its stability to the basic conditions used for Fmoc removal and acidic conditions for resin cleavage allows for orthogonal deprotection. This unique property is instrumental for on-resin modifications such as lactam bridge formation for peptide cyclization, branched peptide synthesis, and the attachment of labels or other moieties to specific side chains. This document provides detailed application notes and protocols for the on-resin deprotection of the Alloc group from the side chain of Ornithine, specifically using Fmoc-Orn(Alloc)-OH.

The deprotection of the Alloc group is most commonly achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. The catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), forms a π-allyl complex with the Alloc group, facilitating its removal. A scavenger is required to trap the reactive allyl cation, preventing side reactions such as re-alkylation of the deprotected amine. Several scavenger systems have been developed, each with its own advantages.

Data Presentation: Comparison of On-Resin Alloc Deprotection Protocols

The selection of the appropriate deprotection protocol depends on factors such as the desired reaction time, the sensitivity of the peptide sequence, and the availability of reagents. Below is a summary of common protocols for the on-resin deprotection of Alloc groups.

ProtocolCatalyst (Equivalents)Scavenger (Equivalents)SolventReaction TimeDeprotection EfficiencyReference
Protocol 1: Phenylsilane Pd(PPh₃)₄ (0.1 - 0.25)Phenylsilane (PhSiH₃) (20)Dichloromethane (DCM)2 x 20 minutesQuantitative[1][2][3]
Protocol 2: Dimethylamine Borane (B79455) Pd(PPh₃)₄ (0.1 - 0.25)Dimethylamine borane (Me₂NH·BH₃) (40)Dichloromethane (DCM)40 minutesQuantitative (noted as superior to PhSiH₃ and morpholine)[4][5]
Protocol 3: N-Methylaniline Pd(PPh₃)₄ (1.0)N-Methylaniline (28)Dimethylformamide (DMF)2 hoursEffective[6]

Mandatory Visualizations

Chemical Reaction Mechanism

The palladium-catalyzed deprotection of the Alloc group proceeds through a well-established mechanism. The Pd(0) catalyst coordinates to the allyl group, leading to the formation of a π-allyl palladium complex and the release of the carbamate, which subsequently decarboxylates to yield the free amine. The scavenger then reacts with the π-allyl complex to regenerate the Pd(0) catalyst.

G cluster_0 Resin_Bound_Peptide Resin-Bound Peptide (Orn(Alloc)) Pi_Allyl_Complex π-Allyl Palladium Complex Resin_Bound_Peptide->Pi_Allyl_Complex + Pd(PPh₃)₄ Pd_Catalyst Pd(PPh₃)₄ Deprotected_Peptide Deprotected Peptide (Orn) Pi_Allyl_Complex->Deprotected_Peptide - CO₂ Trapped_Allyl Trapped Allyl Group Pi_Allyl_Complex->Trapped_Allyl + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Regenerated_Catalyst Pd(PPh₃)₄ Trapped_Allyl->Regenerated_Catalyst G Start Start: Peptide-Resin with This compound Swell_Resin 1. Swell Resin in DCM Start->Swell_Resin Prepare_Reagents 2. Prepare Deprotection Solution (Pd(PPh₃)₄ + Scavenger in DCM) Swell_Resin->Prepare_Reagents Add_Reagents 3. Add Deprotection Solution to Resin Prepare_Reagents->Add_Reagents React 4. Agitate at Room Temperature Add_Reagents->React Drain 5. Drain Reaction Mixture React->Drain Repeat 6. Repeat Deprotection (optional, recommended for Protocol 1) Drain->Repeat Wash_DCM 7. Wash with DCM (multiple times) Repeat->Wash_DCM Wash_DMF 8. Wash with DMF (optional, for some protocols) Wash_DCM->Wash_DMF Final_Wash_DCM 9. Final Wash with DCM (multiple times) Wash_DMF->Final_Wash_DCM End End: Resin with Deprotected Ornithine Side Chain Final_Wash_DCM->End

References

The Versatility of Fmoc-Orn(Alloc)-OH in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Orn(Alloc)-OH, a strategically protected ornithine derivative, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a palladium-labile allyloxycarbonyl (Alloc) group on the δ-amine, provides chemists with exceptional control over peptide synthesis and modification. This enables the construction of complex peptide architectures, including cyclic peptides, branched peptides, and peptide-drug conjugates (PDCs), which are at the forefront of modern drug discovery.

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), where the differential stability of the Fmoc and Alloc groups allows for selective deprotection and subsequent functionalization of the ornithine side chain. This orthogonal strategy is crucial for creating peptides with enhanced therapeutic properties, such as increased stability, improved receptor affinity, and targeted delivery to diseased cells.

Key Applications in Medicinal Chemistry:

  • Cyclic Peptides: The Alloc group can be selectively removed on-resin to expose the δ-amino group of ornithine, which can then be cyclized with a C-terminal carboxylic acid or the side chain of an acidic amino acid to form a lactam bridge. This cyclization constrains the peptide's conformation, often leading to increased metabolic stability and enhanced binding affinity for biological targets.

  • Branched Peptides and Peptide Scaffolds: The deprotected ornithine side chain can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides. This approach is valuable for creating multivalent ligands, synthetic vaccines, and drug delivery systems.

  • Peptide-Drug Conjugates (PDCs): The exposed amine on the ornithine side chain provides a convenient handle for the site-specific conjugation of cytotoxic drugs, imaging agents, or other therapeutic payloads. This strategy is central to the development of targeted therapies that deliver potent drugs directly to cancer cells while minimizing off-target toxicity.

  • Targeted Drug Delivery: Peptides containing specific recognition motifs, such as the Arg-Gly-Asp (RGD) sequence, can be synthesized using this compound to facilitate further modifications. These RGD-containing peptides can target integrins, which are often overexpressed on the surface of cancer cells and angiogenic blood vessels, thereby enabling the targeted delivery of therapeutic agents.[1]

Quantitative Data Summary

The efficiency of the coupling of this compound and the subsequent deprotection of the Alloc group are critical parameters in the synthesis of modified peptides. The following tables summarize key quantitative data from various studies.

ParameterValue/RangeNotes
Purity of this compound >99%High purity of the starting material is essential for successful peptide synthesis.[2]
Isomeric Purity >99.9%Ensures the correct stereochemistry of the final peptide.[2]
Storage Temperature 2 to 8 °CProper storage is necessary to maintain the stability and reactivity of the compound.[2]

Table 1: Physicochemical Properties of this compound

Deprotection MethodCatalyst/ReagentScavengerTypical ConditionsYield/PurityReference
Standard Palladium(0) Catalysis Pd(PPh₃)₄Phenylsilane (B129415)DCM, Room Temperature, 20-40 min (repeated)>98% purity after two 5-min deprotections at 38°C with microwave assistance.[3]
Microwave-Assisted Deprotection Pd(PPh₃)₄PhenylsilaneDMF, 38°C, 2 x 5 min>98% purity.[3]
Amine–Borane Complexes Soluble Palladium CatalystAmine–borane complexNear-to-neutral conditionsFast deprotection without allylamine (B125299) side-formation.[4]
Metal-Free Deprotection I₂/H₂OTIS or DITUPC/EtOAc, 50°C, 1.5 h96-99% purity.[5]

Table 2: Comparison of Alloc Deprotection Methods

Peptide TypeCyclization/Conjugation MethodYield/PurityNotes
Cyclic Peptides (On-Resin) Lactam bridge formationGenerally high yields of the desired monomeric cyclic peptide due to the pseudo-dilution effect of the solid support.[6]The use of Fmoc-Orn(Mmt)-OH is often preferred for on-resin cyclization due to the milder deprotection conditions for the Mmt group.[6]
Bioconjugates (e.g., PDCs) Click Chemistry (CuAAC, SPAAC)High yields and rapid reaction rates for CuAAC. SPAAC is suitable for in vivo applications due to the absence of a cytotoxic copper catalyst.[7]The azide (B81097) group for click chemistry can be introduced using derivatives like N3-L-Orn(Fmoc)-OH.[7]
RGD-based Peptide Conjugates Solution-phase conjugationThe antiproliferative activity of RGD-peptide conjugates can be significantly improved compared to the individual peptides, with IC50 values in the ng/mL range.[8]This compound can be used to introduce a site for conjugation of other bioactive peptides or drugs to the RGD sequence.

Table 3: Yield and Purity of Peptides Synthesized Using Ornithine Derivatives

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection using Palladium(0) Catalysis

This protocol outlines the manual procedure for the selective removal of the Alloc protecting group from an ornithine side chain on a solid support.

Materials:

  • Peptide-resin containing an Orn(Alloc) residue

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • Nitrogen or Argon gas

  • Shaker or rocker

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Wash the resin with DCM (3 x 1 min).

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in DCM.

  • Add phenylsilane (20 equivalents) to the palladium solution.

  • Add the catalyst/scavenger solution to the resin.

  • Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 20-40 minutes at room temperature.

  • Drain the reaction solution.

  • Repeat steps 5-7 to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Wash the resin with a solution of 5 mM sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium catalyst.[9]

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • The resin is now ready for the subsequent reaction, such as cyclization or conjugation.

Protocol 2: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the formation of a side-chain-to-side-chain lactam bridge on the solid support following Alloc deprotection.

Materials:

  • Peptide-resin with a deprotected ornithine side-chain amine and a C-terminal carboxylic acid (or an acidic amino acid side chain with a labile protecting group removed).

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HATU, HBTU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

Procedure:

  • Swell the peptide-resin from Protocol 1 in DMF.

  • In a separate vessel, dissolve the coupling reagent (3-5 equivalents) and the base (6-10 equivalents) in DMF.

  • Add the activated coupling solution to the resin.

  • Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by a Kaiser test.

  • Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • The cyclic peptide can then be cleaved from the resin and purified.

Signaling Pathways and Experimental Workflows

Peptides synthesized using this compound can be designed to modulate various signaling pathways implicated in diseases such as cancer. For instance, cyclic RGD peptides can target integrins, which are key regulators of cell adhesion, migration, and survival, often activating the PI3K/Akt signaling pathway.[10][11] Furthermore, macrocyclic peptides have been developed to inhibit the Wnt signaling pathway by directly interacting with Wnt proteins.[12]

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification start Start with Resin spps_cycle Incorporate this compound & other Amino Acids start->spps_cycle Standard Fmoc SPPS Cycles alloc_deprotection Selective Alloc Deprotection spps_cycle->alloc_deprotection cyclization On-Resin Cyclization (Lactam Bridge) alloc_deprotection->cyclization Coupling Reagents conjugation Conjugation (Drug, Probe, etc.) alloc_deprotection->conjugation Linker Chemistry cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage conjugation->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (MS, NMR) purification->analysis final_product Final Peptide analysis->final_product

Caption: Experimental workflow for the synthesis of modified peptides using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus integrin Integrin Receptor pi3k PI3K integrin->pi3k Activates rgd_peptide Cyclic RGD Peptide (containing Orn) rgd_peptide->integrin Binds to akt Akt pi3k->akt Activates downstream Downstream Effectors akt->downstream Phosphorylates transcription Gene Transcription downstream->transcription Regulates cell_response Cell Proliferation, Survival, Migration transcription->cell_response Leads to

Caption: Simplified signaling pathway of an integrin-targeting cyclic RGD peptide.

References

Application Notes and Protocols for Fmoc-Orn(Alloc)-OH in Site-Specific Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Alloc)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific modification of peptides. The ornithine side chain is protected by an allyloxycarbonyl (Alloc) group, which is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc group used for Nα-protection in standard SPPS.[1][2] This orthogonality allows for the selective deprotection of the ornithine side chain on-resin, enabling a wide range of modifications such as lactam bridge formation for cyclization, attachment of reporter probes, or conjugation of drug molecules.[2][3]

Principle of Orthogonal Protection

The utility of this compound lies in its three-tiered orthogonal protection scheme. The Fmoc group is removed by a base (typically piperidine), the Alloc group is removed by a palladium(0) catalyst, and other side-chain protecting groups (like Boc or tBu) are removed by strong acid (typically trifluoroacetic acid, TFA). This allows for a precise, stepwise manipulation of the peptide structure.

Orthogonal_Protection Peptide_Resin Peptide on Resin (Fmoc-AA...-Orn(Alloc)-...-Resin) Fmoc_Deprotection Nα-Amine Deprotection Peptide_Resin->Fmoc_Deprotection Piperidine (B6355638) Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Couple next Fmoc-AA Chain_Elongation->Fmoc_Deprotection Alloc_Deprotection Ornithine Side-Chain Deprotection Chain_Elongation->Alloc_Deprotection Site_Specific_Mod Site-Specific Modification Alloc_Deprotection->Site_Specific_Mod Pd(0) catalyst + Scavenger Final_Cleavage Final Cleavage & Global Deprotection Site_Specific_Mod->Final_Cleavage e.g., Drug Conjugation, Cyclization Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide TFA Cocktail

Caption: Orthogonal protection strategy using this compound.

Data Presentation: Comparison of Alloc Deprotection Conditions

The efficiency of Alloc group removal is critical for the successful synthesis of modified peptides. The following table summarizes quantitative data from various studies on the deprotection of the Alloc group under different conditions.

ParameterCondition 1Condition 2Condition 3OutcomePurity/YieldReference
Catalyst Pd(PPh₃)₄ (0.1 equiv)Pd(PPh₃)₄ (0.35 eq.)Pd(PPh₃)₄ (0.2 eq.)------[3][4][5]
Scavenger Phenylsilane (B129415) (20 equiv)Phenylsilane (20 eq.)Me₂NH·BH₃ (40 equiv.)Me₂NH·BH₃ was found to be superior to morpholine (B109124) or PhSiH₃, leading to quantitative removal without allyl back-alkylation.Quantitative Removal[6]
Solvent Dichloromethane (DCM)DCM---------[4]
Reaction Time 2 x 20 minutes20-30 minutes40 minutesMicrowave-assisted deprotection (2 x 5 minutes at 38°C) resulted in >98% purity.>98% Purity[7]
Temperature Room Temperature25°CRoom Temperature------[3][4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence (Manual SPPS)

This protocol describes the manual solid-phase synthesis of a peptide containing an this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents (DMF, DCM, Methanol)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the ornithine side chain.

Materials:

  • Peptide-resin containing an Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (5 times).

  • Reagent Preparation: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.1 - 0.2 equivalents relative to resin loading) in anhydrous DCM.

  • Scavenger Addition: Add the scavenger to the palladium solution. Use either phenylsilane (20 equivalents) or dimethylamine borane (40 equivalents).[4][6]

  • Deprotection Reaction:

    • Add the catalyst/scavenger solution to the resin.

    • Agitate the mixture at room temperature for 20-40 minutes. The reaction may be repeated to ensure complete deprotection.[7]

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5 times).

    • To remove palladium residues, wash with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (3 times).[8]

    • Wash the resin with DMF (5 times) and finally with DCM (5 times).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 3: On-Resin Site-Specific Modification (Example: Drug Conjugation)

This protocol describes the coupling of a carboxylic acid-containing drug molecule to the deprotected ornithine side chain.

Materials:

  • Peptide-resin with a deprotected ornithine side chain

  • Carboxylic acid-containing drug molecule

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Ensure the resin from Protocol 2 is washed and swollen in DMF.

  • Activation of Drug Molecule: In a separate vial, dissolve the drug molecule (3-5 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling: Add the activated drug solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the peptide-drug conjugate from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude product by reverse-phase HPLC.[9]

Applications in Signaling Pathways

Peptides modified using this compound are powerful tools for investigating and manipulating biological signaling pathways.

Targeting the Bcl-2 Apoptosis Pathway with Stapled Peptides

Hydrocarbon-stapled peptides are a class of alpha-helical peptides that are locked into their bioactive conformation through a synthetic brace. This enhances their cell permeability and proteolytic resistance. This compound can be used to introduce one of the non-natural amino acids required for stapling. These stapled peptides can mimic BH3-only proteins to inhibit anti-apoptotic Bcl-2 family members, thereby promoting apoptosis in cancer cells.[10][11]

Bcl2_Pathway cluster_Mito Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release MOMP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., BIM, BID) Apoptotic_Stimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 Bax_Bak Pro-apoptotic BAX/BAK BH3_only->Bax_Bak Bcl2->Bax_Bak Bax_Bak->MOMP Stapled_Peptide Stapled BH3 Peptide (via this compound) Stapled_Peptide->Bcl2 Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis EGFR_Pathway cluster_Cell Cancer Cell EGFR EGFR Internalization Receptor-mediated Endocytosis EGFR->Internalization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling Drug_Release Drug Release Internalization->Drug_Release DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PDC Peptide-Drug Conjugate (via this compound) PDC->EGFR Binding EGF EGF EGF->EGFR Proliferation Cell Proliferation & Survival Signaling->Proliferation

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Orn(Alloc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the allyloxycarbonyl (Alloc) group is a valuable protecting group for the side chain of amino acids like ornithine (Orn).[1][2] Its key advantage lies in its orthogonality to the commonly used Fmoc/tBu and Boc/Bzl protection strategies.[3][4] The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, allowing for selective deprotection of the Orn side chain for subsequent modifications such as cyclization, branching, or conjugation.[1][5][6]

The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction.[1][3][6] This process, however, requires careful optimization and subsequent purification of the peptide from the catalyst and scavenger reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for both monitoring the deprotection reaction and purifying the final peptide to a high degree of homogeneity.[7][8]

These application notes provide detailed protocols for the on-resin deprotection of Orn(Alloc)-containing peptides and their subsequent purification by reverse-phase HPLC (RP-HPLC).

Experimental Protocols

On-Resin Alloc Deprotection of Orn(Alloc)-Containing Peptides

This protocol describes the removal of the Alloc protecting group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 0.5% Diisopropylethylamine (DIPEA) in DMF

  • Inert gas (Argon or Nitrogen)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Swell the Orn(Alloc)-containing peptide-resin in anhydrous DCM in an SPPS reaction vessel under an inert atmosphere for 30 minutes.

  • In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.

  • To the palladium solution, add phenylsilane (10-20 equivalents relative to resin loading).[1][2]

  • Add the freshly prepared deprotection solution to the swollen resin.

  • Agitate the mixture at room temperature for 30 minutes under an inert atmosphere.[1]

  • Drain the reaction vessel and repeat the deprotection step one more time with a fresh solution.[1]

  • Wash the resin extensively to remove the palladium catalyst and scavenger by-products. The following wash sequence is recommended:

    • DCM (5 times)

    • 0.5% DIPEA in DMF (3 times)

    • DMF (5 times)

    • DCM (5 times)

  • A small aliquot of the resin can be cleaved and analyzed by analytical HPLC and mass spectrometry to confirm the complete removal of the Alloc group before proceeding with peptide cleavage from the resin.

HPLC Analysis and Purification of the Deprotected Peptide

Following cleavage from the solid support and global deprotection of other side-chain protecting groups, the crude peptide is purified by preparative RP-HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system for purity assessment

  • C18 reverse-phase column (preparative and analytical)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A or a suitable solvent mixture (e.g., water/acetonitrile with a small amount of acid or base to aid solubility). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical HPLC): Before preparative purification, optimize the separation conditions on an analytical scale. A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[9] Monitor the elution profile at 220 nm or 280 nm.

  • Preparative HPLC Purification: Scale up the optimized analytical method to a preparative scale. Inject the prepared sample onto the preparative C18 column. Collect fractions corresponding to the target peptide peak.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions containing the pure peptide.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

  • Final Purity Assessment: Confirm the purity of the final product by analytical HPLC and its identity by mass spectrometry.

Data Presentation

The following tables summarize typical experimental parameters for the deprotection and purification steps.

Table 1: On-Resin Alloc Deprotection Conditions

ParameterValueReference(s)
CatalystTetrakis(triphenylphosphine)palladium(0)[1][6]
Catalyst Equivalents0.1 - 0.25 eq. per equivalent of Alloc group[1]
ScavengerPhenylsilane[1][6]
Scavenger Equivalents10 - 20 eq. per equivalent of Alloc group[1][6]
SolventDichloromethane (DCM)[1]
Reaction Time2 x 30 minutes[1]
TemperatureRoom Temperature[1]
AtmosphereInert (Argon or Nitrogen)[1]

Table 2: Typical HPLC Purification Parameters

ParameterAnalytical ScalePreparative ScaleReference(s)
ColumnC18 Reverse-Phase, 4.6 x 150 mm, 5 µmC18 Reverse-Phase, 21.2 x 250 mm, 10 µm[9]
Mobile Phase A0.1% TFA in Water0.1% TFA in Water[9]
Mobile Phase B0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile[9]
Flow Rate1.0 mL/min20 mL/min[9]
GradientLinear gradient of 5% to 65% B over 30 minutesLinear gradient optimized from analytical run[9]
DetectionUV at 220 nmUV at 220 nm[9]
Injection Volume20 µLDependent on sample concentration and column capacity

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the process.

Alloc_Deprotection_Workflow start Peptide-Resin with Orn(Alloc) swell Swell Resin in DCM start->swell deprotection On-Resin Alloc Deprotection swell->deprotection prepare_reagent Prepare Deprotection Solution (Pd(PPh3)4 + PhSiH3 in DCM) prepare_reagent->deprotection wash Wash Resin (DCM, DIPEA/DMF, DMF) deprotection->wash cleavage Cleave Peptide from Resin wash->cleavage crude_peptide Crude Deprotected Peptide cleavage->crude_peptide end Pure Peptide crude_peptide->end HPLC Purification

Caption: Workflow for On-Resin Alloc Deprotection and Purification.

References

Application Notes and Protocols for the Cleavage of Peptides with Orn(Alloc) from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the protection of the side-chain amino group of ornithine (Orn). Its key advantage lies in its orthogonality to the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection on-resin under mild conditions. This enables the synthesis of complex peptides, such as branched or cyclic peptides, through side-chain modification.[1][2]

This document provides detailed application notes and protocols for the on-resin deprotection of the Alloc group from ornithine and the subsequent cleavage of the final peptide from the solid support.

Orthogonal Deprotection of Orn(Alloc) On-Resin

The selective removal of the Alloc group from the ornithine side chain is typically achieved using a palladium(0) catalyst in the presence of a scavenger.[1] This process is crucial for subsequent on-resin modifications, such as cyclization or branching.

Key Reagents and Their Roles:
  • Palladium(0) Catalyst: The most common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). It facilitates the cleavage of the allyl group.

  • Scavenger: A scavenger is required to trap the liberated allyl group and prevent side reactions. Phenylsilane (B129415) (PhSiH₃) is a widely used and effective scavenger.[1][3] Other scavengers like dimethylamine-borane complex have also been reported to provide quantitative removal of the Alloc group.[4][5]

Comparison of On-Resin Alloc Deprotection Methods

While palladium-catalyzed deprotection is the standard, recent advancements have introduced metal-free alternatives, offering environmental benefits.

Deprotection MethodReagentsTypical PurityAdvantagesDisadvantages
Palladium-Catalyzed Pd(PPh₃)₄, Phenylsilane in DCM>98%[6]High efficiency, mild conditions, orthogonal to Fmoc/Boc.[6]Requires an air-sensitive catalyst, potential for palladium contamination.
Metal-Free I₂/H₂O in PolarClean/Ethyl Acetate~99%Environmentally friendly, avoids heavy metal contamination.May require elevated temperatures.

Final Cleavage of the Peptide from the Resin

After the completion of peptide synthesis and any on-resin modifications, the final step is the global deprotection of all remaining side-chain protecting groups and the cleavage of the peptide from the solid support. This is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA), in a "cleavage cocktail" containing scavengers.

Cleavage Cocktails

The composition of the cleavage cocktail is critical to prevent side reactions and ensure the integrity of the peptide. The choice of scavengers depends on the amino acid composition of the peptide.

Cleavage CocktailCompositionApplication
Standard TFA Cocktail 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)General-purpose cleavage for peptides without sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT)For peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.

Potential Side Reactions During Cleavage

Several side reactions can occur during the final cleavage step, leading to impurities.

  • Aspartimide Formation: Peptides with Asp-Gly or Asp-Ser sequences are prone to forming a cyclic aspartimide, which can hydrolyze to a mixture of α- and β-aspartyl peptides.

  • Methionine Oxidation: The thioether side chain of methionine can be oxidized. The use of scavengers like thioanisole can minimize this.

  • Incomplete Deprotection: Some protecting groups, particularly on arginine, can be difficult to remove completely.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Orn(Alloc)

This protocol describes the palladium-catalyzed removal of the Alloc group from the ornithine side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen or Argon gas

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • In a separate flask under an inert atmosphere (nitrogen or argon), prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) in DCM.[6]

  • To the palladium solution, add phenylsilane (20 equivalents relative to resin loading).

  • Add the catalyst/scavenger solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 20-30 minutes.

  • Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 20-30 minutes.

  • Wash the resin thoroughly with DCM (3-5 times) to remove all traces of the catalyst and by-products.

  • A small sample of the resin can be cleaved to verify the complete deprotection by mass spectrometry.

Protocol 2: Global Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.

Diagrams

experimental_workflow start Start: Peptide-Resin with Orn(Alloc) on_resin_deprotection On-Resin Alloc Deprotection (Protocol 1) start->on_resin_deprotection modification On-Resin Side-Chain Modification (Optional) on_resin_deprotection->modification global_cleavage Global Cleavage & Deprotection (Protocol 2) on_resin_deprotection->global_cleavage No Modification modification->global_cleavage precipitation Precipitate Peptide in Cold Ether global_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: Experimental workflow for Orn(Alloc) deprotection and peptide cleavage.

logical_relationship peptide_resin Synthesized Peptide-Resin with Orn(Alloc) decision Selective Side-Chain Modification Needed? peptide_resin->decision selective_deprotection Selective On-Resin Alloc Deprotection decision->selective_deprotection Yes proceed_to_cleavage Proceed to Global Cleavage decision->proceed_to_cleavage No side_chain_modification On-Resin Modification (e.g., Cyclization) selective_deprotection->side_chain_modification side_chain_modification->proceed_to_cleavage global_cleavage Global Cleavage/Deprotection with TFA Cocktail proceed_to_cleavage->global_cleavage final_peptide Crude Peptide global_cleavage->final_peptide

Caption: Decision workflow for handling peptides with Orn(Alloc).

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Orn(Alloc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in SPPS?

A1: this compound is an amino acid derivative used in Fmoc-based Solid-Phase Peptide Synthesis. It features an N-α-Fmoc protecting group, which is base-labile (removed by piperidine), and a side-chain δ-amino group protected by an allyloxycarbonyl (Alloc) group. The key feature of the Alloc group is its orthogonality to both the Fmoc and acid-labile tert-butyl (tBu) protecting groups commonly used in SPPS. This orthogonality allows for the selective deprotection of the ornithine side-chain on the solid support, enabling the synthesis of complex peptides such as:

  • Cyclic peptides: Formation of a lactam bridge between the ornithine side-chain and a deprotected acidic residue (e.g., Asp or Glu).

  • Branched peptides: Synthesis of peptides with another peptide chain growing from the ornithine side-chain.

  • Labeled peptides: Conjugation of reporter molecules like fluorophores or biotin (B1667282) to the ornithine side-chain.

Q2: How stable is the Alloc group during standard Fmoc-SPPS cycles?

A2: The Alloc group is generally stable to the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage and deprotection of tBu-based side-chain protecting groups (e.g., TFA). However, prolonged or repeated exposure to piperidine over many cycles could theoretically lead to minor degradation, although this is not a commonly reported issue. For very long peptide sequences requiring numerous deprotection cycles, it is advisable to monitor the integrity of the Alloc group.

Q3: What are the most common side reactions associated with the use of this compound?

A3: The majority of side reactions involving this compound are associated with the selective deprotection of the Alloc group. These include:

  • Incomplete Deprotection: Failure to completely remove the Alloc group from the ornithine side-chain, leading to a capped amine and truncated products.

  • Allyl Scavenger Adducts: The allyl cation generated during deprotection can potentially re-alkylate nucleophilic residues in the peptide sequence (e.g., Trp, Met, Cys) if not efficiently trapped by a scavenger.

  • Catalyst Poisoning: The palladium catalyst used in the most common deprotection method can be sensitive to oxidation or poisoning by sulfur-containing residues, leading to reduced catalytic activity and incomplete deprotection.[1]

Q4: Are there alternatives to the standard palladium-catalyzed Alloc deprotection?

A4: Yes, a metal-free deprotection method using iodine has been developed.[2] This method avoids the use of palladium, which can be advantageous in terms of cost, toxicity, and avoidance of catalyst poisoning. Microwave-assisted deprotection, for both palladium-catalyzed and metal-free methods, can also be employed to accelerate the reaction and potentially minimize side reactions by reducing the overall reaction time.[1]

Troubleshooting Guide

Issue 1: Incomplete Alloc Deprotection

Symptoms:

  • Mass spectrometry of the crude peptide shows the presence of the Alloc-protected peptide (+84 Da).

  • Subsequent on-resin modification of the ornithine side-chain fails or gives low yields.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Palladium Catalyst Use fresh, high-quality tetrakis(triphenylphosphine)palladium(0). Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction, as the Pd(0) catalyst is sensitive to oxygen.[1]
Inefficient Scavenger Phenylsilane (B129415) is a commonly used and effective scavenger. Ensure the correct stoichiometry is used (typically a large excess). For secondary amines, dimethylamine (B145610) borane (B79455) complex has been reported to be an efficient scavenger.[3]
Insufficient Reaction Time/Equivalents Increase the reaction time and/or the equivalents of the palladium catalyst and scavenger. Repeating the deprotection step with fresh reagents is often effective.[4] Microwave heating can also be used to drive the reaction to completion in a shorter time.[1]
Peptide Aggregation If the peptide has aggregated on the resin, reagent access to the Alloc group may be hindered. Consider swelling the resin in a different solvent (e.g., NMP instead of DCM or DMF) or adding chaotropic salts.
Issue 2: Side Product Formation During Alloc Deprotection

Symptoms:

  • HPLC analysis of the crude peptide shows multiple unexpected peaks.

  • Mass spectrometry reveals adducts, particularly with masses corresponding to the addition of an allyl group or fragments of the scavenger.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Scavenging of Allyl Cation Increase the excess of the scavenger (e.g., phenylsilane) to more effectively trap the reactive allyl cation.[5]
Presence of Sensitive Residues If the peptide contains sensitive residues like Trp, Met, or Cys, they are more susceptible to alkylation. Ensure a sufficient amount of scavenger is present. The choice of scavenger can also be critical.
Iodine-based Deprotection Side Reactions In the metal-free iodine-based method, tyrosine residues can potentially be iodinated. While some studies show good compatibility, it is a point to consider and may require optimization of reaction conditions.[2]

Experimental Protocols

Protocol 1: Standard Palladium(0)-Catalyzed Alloc Deprotection
  • Swell the peptide-resin in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Nitrogen or Argon).

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Add phenylsilane (PhSiH₃, 10-20 equivalents) to the palladium solution.

  • Add the catalyst/scavenger solution to the resin and agitate gently at room temperature for 20-30 minutes.

  • Drain the reaction solution and repeat the treatment with a fresh solution (steps 2-4).

  • Wash the resin thoroughly with DCM (3-5 times), followed by DMF (3 times), and finally DCM (3 times) to remove all traces of the catalyst and scavenger.

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.

Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Alloc Deprotection
  • Swell the peptide-resin in a microwave-compatible reaction vessel with DCM.

  • Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM to the resin.

  • Heat the reaction mixture in a microwave peptide synthesizer for 5 minutes at 40°C.

  • Drain the solution, wash the resin with DCM, and repeat the microwave-assisted deprotection step one more time.

  • After the second cycle, wash the resin thoroughly with DCM and DMF.

This method has been shown to achieve >98% deprotection with minimal side products.[1]

Protocol 3: Metal-Free Alloc Deprotection with Iodine
  • Swell the peptide-resin in a solvent mixture of PolarClean (PC) and ethyl acetate (B1210297) (EtOAc) (1:4).

  • Prepare a deprotection solution of Iodine (I₂, 5 equivalents) in a mixture of water and the PC/EtOAc solvent system (e.g., I₂/H₂O 1:8).

  • Add the iodine solution to the resin.

  • Heat the reaction mixture to 50°C and agitate for 1.5 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DCM.

This method has been reported to yield the deprotected product in high purity (>99%).[2]

Data Presentation

Table 1: Comparison of On-Resin Alloc Deprotection Methods for Ornithine

ParameterPalladium(0)-CatalyzedMicrowave-Assisted Pd(0)Metal-Free (Iodine)
Primary Reagents Pd(PPh₃)₄, PhenylsilanePd(PPh₃)₄, PhenylsilaneI₂, H₂O
Typical Solvents DCM, DMFDCMPolarClean/EtOAc
Reaction Time 2 x 20-30 min2 x 5 min1.5 hours
Temperature Room Temperature40°C50°C
Reported Efficiency High, but can be variable>98%>99%
Key Advantages Well-established methodVery fast, high efficiencyAvoids heavy metals, sustainable
Potential Issues Catalyst sensitivity, potential for trace metal contaminationRequires microwave synthesizerPotential for iodination of sensitive residues (e.g., Tyr)

Note: Efficiency can be sequence-dependent. The data presented is based on published results for Alloc-protected amino acids and should be used as a guideline. Optimization for specific peptide sequences is recommended.

Visualizations

Alloc Deprotection Mechanisms

G cluster_pd Palladium-Catalyzed Deprotection cluster_iodine Metal-Free Iodine-Based Deprotection pd_start Orn(Alloc)-Peptide pi_allyl π-Allyl Palladium Complex pd_start->pi_allyl + Pd(0) pd_cat Pd(PPh₃)₄ pd_end Orn(NH₂)-Peptide pi_allyl->pd_end + Scavenger (Nu Attack) pd_byproduct Allyl-Scavenger Adduct pi_allyl->pd_byproduct Trapping pd_scav Phenylsilane (Scavenger) pd_scav->pi_allyl i_start Orn(Alloc)-Peptide iodocyclization Iodocyclization i_start->iodocyclization + I₂ i_reagent I₂ / H₂O i_reagent->iodocyclization intermediate Iodomethyl-dioxolane Imine Intermediate iodocyclization->intermediate hydrolysis Hydrolysis intermediate->hydrolysis + H₂O i_end Orn(NH₂)-Peptide hydrolysis->i_end

Caption: Mechanisms for Palladium-Catalyzed and Iodine-Based Alloc Deprotection.
Troubleshooting Workflow for Incomplete Alloc Deprotection

G start Incomplete Alloc Deprotection (Verified by MS) check_catalyst Is the Pd(0) catalyst fresh? Was an inert atmosphere used? start->check_catalyst replace_catalyst Use fresh catalyst and ensure inert atmosphere check_catalyst->replace_catalyst No check_time Were reaction time and equivalents sufficient? check_catalyst->check_time Yes repeat_deprotection Repeat deprotection step with fresh reagents replace_catalyst->repeat_deprotection increase_time Increase reaction time and/or reagent equivalents check_time->increase_time No check_aggregation Is peptide aggregation suspected? check_time->check_aggregation Yes increase_time->repeat_deprotection consider_microwave Consider using microwave-assisted deprotection increase_time->consider_microwave success Deprotection Complete repeat_deprotection->success consider_microwave->success check_aggregation->repeat_deprotection No change_solvent Try alternative solvents (e.g., NMP) or chaotropic agents check_aggregation->change_solvent Yes change_solvent->repeat_deprotection

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

References

Technical Support Center: Fmoc-Orn(Alloc)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of the allyloxycarbonyl (Alloc) group from Fmoc-Orn(Alloc)-OH during peptide synthesis.

Troubleshooting Guide

Incomplete Alloc deprotection can lead to a heterogeneous peptide population, complicating purification and downstream applications. The following guide addresses common issues and provides systematic solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • HPLC analysis of a cleaved resin aliquot shows a significant amount of starting material remaining.

  • Mass spectrometry analysis reveals the presence of the Alloc-protected peptide.

  • The ninhydrin (B49086) test indicates the absence of free primary amines after the deprotection step.[1]

Possible Causes & Solutions:

Possible Cause Recommended Action Explanation
Degraded Palladium Catalyst Use fresh, high-quality Pd(PPh₃)₄. Ensure proper storage under an inert atmosphere.Tetrakis(triphenylphosphine)palladium(0) is sensitive to air and moisture, which can lead to catalyst deactivation.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 0.1 to 0.25 equivalents).For sterically hindered sites or aggregating peptide sequences, a higher catalyst concentration may be required to drive the reaction to completion.[2]
Inefficient Allyl Scavenger Ensure an adequate excess of a suitable scavenger is used. Consider switching to a different scavenger.The scavenger is crucial for irreversibly trapping the allyl group and preventing re-protection of the amine. Phenylsilane (B129415) is common, but other scavengers like dimethylamine (B145610) borane (B79455) complex can be more effective in certain contexts.[2]
Suboptimal Reaction Time Increase the reaction time. Monitor the reaction progress at regular intervals (e.g., 30 min, 1h, 2h) using HPLC.While some deprotections are complete within 20-30 minutes, challenging sequences may require longer reaction times, sometimes up to 3 hours.[2][3]
Peptide Aggregation Swell the resin in a solvent known to disrupt secondary structures, such as NMP, or add chaotropic agents.Aggregation of the growing peptide chain on the solid support can physically block reagent access to the Alloc group.[4]
Incorrect Solvent Ensure the use of anhydrous DCM or a suitable solvent system like DMF/DCM.The choice of solvent can influence the solubility of reagents and the swelling of the resin, affecting reaction efficiency.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Alloc deprotection?

A1: The deprotection of the Alloc group is a palladium-catalyzed process. It involves the coordination of the palladium(0) catalyst to the allyl group, followed by the formation of a π-allyl palladium complex. This complex is then attacked by a nucleophilic scavenger, which permanently sequesters the allyl group and releases the free amine.[1]

Q2: How can I monitor the progress of the Alloc deprotection reaction?

A2: The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by reverse-phase HPLC (RP-HPLC) and mass spectrometry.[1] Successful deprotection is indicated by the disappearance of the starting material peak and the appearance of a new, more polar product peak in the HPLC chromatogram.[1] TLC can also be used for a quicker, qualitative assessment.

Q3: What are the ideal equivalents of catalyst and scavenger for complete deprotection?

A3: A common starting point is 0.1-0.25 equivalents of Pd(PPh₃)₄ and 10-20 equivalents of phenylsilane relative to the resin loading.[2][5] However, the optimal amounts can vary depending on the peptide sequence and should be optimized for your specific system.

Q4: Can I repeat the deprotection step if the first attempt is incomplete?

A4: Yes, if monitoring indicates incomplete deprotection, you can wash the resin and repeat the deprotection procedure with fresh reagents.[5]

Q5: Are there alternative scavengers to phenylsilane?

A5: Yes, other scavengers such as morpholine (B109124) and amine-borane complexes (e.g., dimethylamine borane) have been used successfully.[2] In some cases, these may offer advantages in terms of reaction kinetics and preventing side reactions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Alloc deprotection.

Table 1: Reagent Equivalents for Alloc Deprotection

ReagentTypical Equivalents (relative to resin loading)Notes
Pd(PPh₃)₄0.1 - 0.25Higher loading may be needed for difficult sequences.
Phenylsilane10 - 20A large excess is used to ensure efficient scavenging.[2][5]

Table 2: Comparison of Alloc Scavengers

ScavengerTypical EquivalentsAdvantagesPotential Issues
Phenylsilane10 - 20Commonly used, generally effective.Can be less effective for some secondary amines.
Morpholine20 - 40Effective scavenger.Can be basic, potentially causing side reactions.
Me₂NH·BH₃40Highly efficient, can lead to faster deprotection.May require specific reaction conditions.

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection
  • Swell the peptide-resin containing the Orn(Alloc) residue in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents) in anhydrous DCM.

  • Add phenylsilane (10-20 equivalents) to the palladium solution.

  • Add the resulting catalyst solution to the resin.

  • Agitate the mixture at room temperature for 20-30 minutes. For difficult sequences, the reaction time can be extended up to 3 hours.

  • Wash the resin thoroughly with DCM (3x), DMF (3x), and again with DCM (3x) to remove the catalyst and scavenger byproducts.[5]

Protocol 2: RP-HPLC Monitoring of Deprotection
  • After the desired reaction time, take a small aliquot of the resin (approx. 2-5 mg).

  • Cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by RP-HPLC.

    • Column: C18, 3-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide, for example, 5-95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 220 nm.

  • Compare the chromatogram of the reaction sample with a reference of the starting material to determine the extent of deprotection. The deprotected peptide will have a shorter retention time.

Protocol 3: TLC Monitoring of Deprotection
  • Spot a small amount of the cleaved crude peptide (from Protocol 2) onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a suitable solvent system (e.g., a mixture of DCM and methanol (B129727) or ethyl acetate (B1210297) and hexanes, adjusted for the polarity of your peptide).

  • Visualize the spots using a UV lamp (if the peptide contains aromatic residues) and/or a suitable stain (e.g., ninhydrin to detect the newly formed free amine).

  • The appearance of a new, more polar spot (lower Rf value) corresponding to the deprotected product and the disappearance of the starting material spot indicates a successful reaction.

Visualizations

G Troubleshooting Workflow for Incomplete Alloc Deprotection cluster_0 Troubleshooting Workflow for Incomplete Alloc Deprotection cluster_1 Troubleshooting Workflow for Incomplete Alloc Deprotection start Incomplete Deprotection Observed (via HPLC/MS) check_catalyst Check Catalyst and Scavenger - Fresh reagents? - Correct equivalents? start->check_catalyst check_conditions Review Reaction Conditions - Adequate reaction time? - Correct solvent? check_catalyst->check_conditions Yes action_reagents Use Fresh Catalyst/Scavenger Increase Equivalents check_catalyst->action_reagents No check_peptide Consider Peptide Properties - Prone to aggregation? check_conditions->check_peptide Yes action_conditions Increase Reaction Time Repeat Deprotection Step check_conditions->action_conditions No action_peptide Use Aggregation-Disrupting Solvent (e.g., NMP) check_peptide->action_peptide Yes complete Deprotection Complete check_peptide->complete No action_reagents->complete action_conditions->complete action_peptide->complete

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

References

Preventing side reactions during Fmoc-Orn(Alloc)-OH use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Orn(Alloc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of this compound lies in its orthogonal protection scheme. The allyloxycarbonyl (Alloc) group on the side-chain of ornithine is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins (e.g., TFA).[1][2] This allows for the selective deprotection of the ornithine side-chain while the peptide is still attached to the solid support, enabling site-specific modifications such as cyclization, branching, or the attachment of labels.[3][4]

Q2: What is the mechanism of Alloc group deprotection?

A2: The Alloc group is removed via a palladium(0)-catalyzed Tsuji-Trost allylation reaction.[3] The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the allyl group, leading to the formation of a π-allyl complex. A scavenger then attacks this complex, releasing the deprotected amine and regenerating the Pd(0) catalyst.[3][5]

Q3: Why is a scavenger necessary during Alloc deprotection?

A3: A scavenger is crucial to prevent side reactions caused by the electrophilic allyl cation intermediate that is generated during the deprotection process.[3][5][6] Without a scavenger, this reactive intermediate can re-attach to the newly deprotected ornithine side-chain amine or other nucleophilic residues in the peptide sequence (e.g., Trp, Cys, Met), leading to undesired, permanently modified byproducts.[7][8]

Troubleshooting Guide

Issue 1: Incomplete Alloc Deprotection

  • Symptom: Mass spectrometry analysis of a test cleavage shows the presence of the Alloc-protected peptide, and the Kaiser test may be negative if the N-terminus is still Fmoc-protected.

  • Possible Causes & Solutions:

    • Insufficient Reagents: Ensure the correct equivalents of the palladium catalyst and scavenger are used. For Pd(PPh₃)₄, 0.1-0.35 equivalents relative to resin loading are common, while scavengers are used in large excess (e.g., 20-40 equivalents).[6][9][10]

    • Inactive Catalyst: The Pd(PPh₃)₄ catalyst can be sensitive to air and may oxidize over time.[1] Use fresh, high-quality catalyst and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Short Reaction Time: Standard deprotection times range from 30 minutes to 2 hours.[3][11] If deprotection is incomplete, extend the reaction time or perform a second treatment with fresh reagents.[10]

    • Poor Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) before adding the deprotection cocktail to allow reagent access.

    • Steric Hindrance: For sterically hindered sequences, consider using microwave-assisted deprotection to enhance reaction kinetics.[4][12]

Issue 2: Presence of Allylated Side Products

  • Symptom: Mass spectrometry reveals peptide species with a mass increase corresponding to the addition of an allyl group (+40 Da).

  • Possible Causes & Solutions:

    • Inefficient Scavenger: The choice and amount of scavenger are critical. Phenylsilane (B129415) and dimethylamine (B145610) borane (B79455) complex are generally more effective than morpholine.[6][13] Ensure a sufficient excess of the scavenger is used.

    • Presence of Highly Nucleophilic Residues: Peptides containing tryptophan, cysteine, or methionine are particularly susceptible to allylation.[8] Using a more effective scavenger system is crucial in these cases.

    • Premature Quenching: Allow the reaction to proceed for the recommended time to ensure all allyl intermediates are trapped by the scavenger before washing the resin.

Issue 3: Reduction of the Alloc Group's Double Bond

  • Symptom: This is a less common side reaction, but can occur under specific conditions, leading to a propoxycarbonyl-protected ornithine.

  • Possible Cause & Solution:

    • Incompatible Reagents: This side reaction has been observed when using hydrazine (B178648) for the removal of other protecting groups (e.g., Dde) in the presence of an Alloc group, as trace impurities in hydrazine can cause reduction of the double bond.[2]

    • Mitigation: If hydrazine treatment is necessary, the addition of allyl alcohol to the deprotection cocktail can help to suppress this side reaction.[2]

Data Presentation

Table 1: Comparison of On-Resin Alloc Deprotection Methods

MethodCatalyst & ReagentsTypical ConditionsAdvantagesDisadvantagesPurity
Classical Palladium(0)-Catalyzed Pd(PPh₃)₄ (0.1-0.25 eq.), Phenylsilane (20 eq.) in DCM2 x 20 min, Room Temp.Well-established, reliableAir-sensitive catalyst, relatively long reaction time>95%
Classical Palladium(0)-Catalyzed Pd(PPh₃)₄ (0.1-0.25 eq.), Dimethylamine borane (40 eq.) in DCM40 min, Room Temp.Efficient scavenger, avoids silane (B1218182) byproductsAir-sensitive catalyst>95%
Microwave-Assisted Pd(PPh₃)₄, Phenylsilane in DMF2 x 5 min, 38°CSignificantly reduced reaction time, less reagent-intensiveRequires specialized microwave synthesizer>98%[4]
Metal-Free Iodine (5 eq.), Water in PolarClean/EtOAc1.5 hours, 50°CAvoids heavy metals, uses greener solventsLonger reaction time and higher temperature compared to microwave method~99%[1]

Experimental Protocols

Protocol: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol describes a standard procedure for the removal of the Alloc protecting group from the side-chain of an ornithine residue on a solid support.

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Peptide synthesis vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM (~10 mL per gram of resin) for 30-60 minutes in a peptide synthesis vessel.

  • Washing: Drain the DCM and wash the resin three times with DCM.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equivalents) in DCM. To this solution, add phenylsilane (20 equivalents).[3]

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin.

  • Agitation: Gently agitate the resin slurry under an inert atmosphere at room temperature for 20 minutes.

  • Repeat Deprotection: Drain the deprotection solution and repeat steps 4 and 5 with a fresh batch of the deprotection cocktail for another 20 minutes to ensure complete removal.[10]

  • Washing: Drain the reaction mixture and wash the resin extensively to remove all traces of the catalyst and scavenger. A typical washing sequence is:

  • Verification (Optional): A small sample of the resin can be cleaved using a standard TFA cocktail, and the product analyzed by LC-MS to confirm the complete removal of the Alloc group.

Mandatory Visualizations

Alloc_Deprotection_Workflow start Start: Peptide-Resin with This compound swell_resin Swell Resin in DCM start->swell_resin prepare_cocktail Prepare Deprotection Cocktail: Pd(PPh3)4 + Scavenger (e.g., Phenylsilane) in DCM under inert atmosphere swell_resin->prepare_cocktail deprotection Alloc Deprotection: Add cocktail to resin, agitate at RT prepare_cocktail->deprotection wash_resin Wash Resin Extensively: DCM, DMF, etc. deprotection->wash_resin verification Verification (Optional): Test Cleavage & LC-MS Analysis wash_resin->verification next_step Proceed to Next Step: (e.g., Side-chain modification, Fmoc deprotection) verification->next_step Complete incomplete Incomplete Deprotection verification->incomplete Incomplete troubleshoot Troubleshoot: - Check reagents - Extend reaction time - Repeat deprotection incomplete->troubleshoot troubleshoot->deprotection Retry

General experimental workflow for on-resin Alloc deprotection.

Troubleshooting_Side_Reactions cluster_pathways Reaction Pathways start Alloc Deprotection Step intermediate Formation of π-Allyl-Palladium Complex + Allyl Cation start->intermediate desired_path Desired Pathway: Scavenger traps allyl cation intermediate->desired_path With Scavenger side_reaction_path Side Reaction Pathway: Allyl cation reacts with nucleophilic residues intermediate->side_reaction_path Without/Inefficient Scavenger outcome_desired Successful Deprotection: Free amine on Orn side-chain desired_path->outcome_desired outcome_side_reaction Undesired Product: Allylated peptide side_reaction_path->outcome_side_reaction prevention Prevention: - Use effective scavenger  (e.g., Phenylsilane) - Ensure sufficient excess  of scavenger side_reaction_path->prevention

References

Technical Support Center: Optimizing Palladium Catalysis for Alloc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed Alloc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed Alloc deprotection?

The deprotection of the allyloxycarbonyl (Alloc) group is a catalytic process initiated by the coordination of a Pd(0) complex to the allyl group of the carbamate (B1207046). This is followed by oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate anion can then decarboxylate to release the free amine. To regenerate the Pd(0) catalyst and prevent side reactions, an allyl scavenger is required to react with the allyl group from the palladium complex.[1][2]

Q2: My Alloc deprotection is incomplete. What are the common causes and solutions?

Incomplete deprotection can be caused by several factors:

  • Insufficient Catalyst or Scavenger: Ensure you are using the correct stoichiometry of the palladium catalyst and the allyl scavenger. For solid-phase synthesis, repeated treatments may be necessary.[2]

  • Catalyst Deactivation: The Pd(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air. While some protocols have been developed for open-flask conditions, catalyst degradation can lead to lower yields.[3][4] Consider using fresh catalyst or preparing the solution immediately before use. Some studies suggest that the catalyst has a reasonable lifetime even when exposed to the atmosphere for the duration of the reaction.[3][5]

  • Poor Solubility: Ensure all components, including the substrate, catalyst, and scavenger, are well-dissolved in the chosen solvent.

  • Steric Hindrance: Substrates with significant steric bulk around the Alloc-protected amine may require longer reaction times or elevated temperatures.

Q3: I am observing an N-allylated byproduct. How can I prevent this?

The formation of an N-allylated byproduct occurs when the deprotected amine, a nucleophile, attacks the π-allyl-palladium intermediate.[1] To prevent this, an appropriate allyl scavenger must be used in sufficient excess to effectively trap the allyl group before it can react with your product.[1][6] Amine–borane complexes have been shown to be particularly effective at preventing the formation of allylamines.[6][7]

Q4: What are the most common palladium catalysts used for Alloc deprotection?

Q5: Which allyl scavengers are recommended, and how do they differ?

A variety of scavengers can be used, and the choice can impact reaction efficiency and byproduct formation. Common scavengers include:

  • Phenylsilane (B129415) (PhSiH₃): Acts as a hydride donor and is effective in preventing side reactions.[2][9]

  • Amine-borane complexes (e.g., Me₂NH·BH₃): These have been shown to be highly efficient for the rapid and clean removal of the Alloc group, especially in solid-phase peptide synthesis, without the formation of allylamine (B125299) byproducts.[6][7][8]

  • Meldrum's acid in combination with a silane (B1218182) (e.g., TES-H): This system has been used effectively with an air-stable Pd(II) catalyst.[4][10]

  • Morpholine: While used, it can sometimes be less effective than other scavengers.[8]

  • Tributyltin hydride (Bu₃SnH): Can be used to capture the allyl group.[11]

Q6: Can this reaction be performed under atmospheric conditions, or is an inert atmosphere necessary?

Traditionally, due to the air sensitivity of Pd(0) catalysts like Pd(PPh₃)₄, these reactions were performed under an inert atmosphere (e.g., argon).[3][5] However, recent studies have demonstrated successful Alloc deprotection under atmospheric, open-flask conditions, particularly when using robust catalyst/scavenger systems or microwave heating to accelerate the reaction.[3][4][5][12]

Q7: How can I remove residual palladium from my final product?

Residual palladium is a common concern, especially in the synthesis of active pharmaceutical ingredients (APIs).[13][14][15][16] Several methods can be employed for its removal:

  • Palladium Scavenging Reagents: Various functionalized silica (B1680970) adsorbents and other scavenging agents can be used to bind and remove palladium from solution.[15]

  • Chromatography: Column chromatography is a standard purification technique that can remove palladium residues.[15]

  • Recrystallization: For solid compounds, recrystallization can effectively reduce the levels of palladium impurities.[16]

  • Aqueous Workup: In some cases, a simple aqueous workup can significantly reduce palladium levels.[15]

Q8: Are there methods to quantify the amount of residual palladium in my sample?

Yes, several analytical techniques are available to determine residual palladium levels:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): These are highly sensitive and widely used methods for trace metal analysis.[13][17]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and simple method for the determination of palladium in API samples.[14]

  • Fluorimetric and Colorimetric Methods: These offer a faster and more cost-effective way to detect and quantify palladium, often by using a palladium-catalyzed reaction that produces a fluorescent or colored product.[13][16]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the Alloc deprotection reaction.

Problem Potential Cause(s) Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive catalyst (degraded by air).2. Insufficient catalyst loading.3. Inefficient scavenger.4. Low reaction temperature.5. Steric hindrance at the reaction site.1. Use fresh Pd(PPh₃)₄ or an air-stable precatalyst like Pd(PPh₃)₂Cl₂.[4]2. Increase the catalyst loading (e.g., from 0.1 eq to 0.25 eq).3. Switch to a more effective scavenger like phenylsilane or an amine-borane complex.[2][8]4. Consider gentle heating or microwave irradiation to accelerate the reaction.[5][12]5. Increase the reaction time and/or temperature.
Formation of N-allylated byproduct 1. Insufficient scavenger concentration.2. Scavenger is not reactive enough.3. Deprotected amine is highly nucleophilic.1. Increase the equivalents of the allyl scavenger (e.g., 20-40 equivalents for solid-phase synthesis).[8]2. Use a scavenger known to be highly effective at preventing N-allylation, such as Me₂NH·BH₃.[6][8]3. Ensure a high concentration of a suitable scavenger is present from the start of the reaction.
Difficulty removing residual palladium 1. Ineffective purification method.2. Strong complexation of palladium with the product.1. Employ dedicated palladium scavengers post-reaction.2. Perform multiple purification steps (e.g., chromatography followed by recrystallization).3. An acidic wash can sometimes help in removing palladium residues.
Inconsistent results between batches 1. Variability in catalyst quality/activity.2. Inconsistent reaction setup (e.g., exposure to air).3. Purity of reagents and solvents.1. Use a catalyst from a reliable source and store it properly.2. Standardize the reaction setup, including whether it is performed under an inert atmosphere or open to the air.3. Ensure all reagents and solvents are of high purity and anhydrous where necessary.

Experimental Protocols

General Protocol for Alloc Deprotection on Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the Alloc-protected peptide resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., 0.2 equivalents of Pd(PPh₃)₄) and the allyl scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.[2]

  • Deprotection Reaction: Add the reagent solution to the resin and agitate at room temperature. The reaction is typically performed for 30 minutes to 2 hours.[2]

  • Washing: After the reaction, drain the solution and wash the resin extensively with the reaction solvent, followed by other solvents like DCM and isopropanol (B130326) to remove the catalyst and scavenger byproducts.

  • Repeat Deprotection (Optional): To ensure complete removal of the Alloc group, it is common to repeat the deprotection step (steps 3 and 4) one more time.[2]

  • Confirmation: A small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Quantitative Data Summary for Different Protocols
Catalyst (eq.) Scavenger (eq.) Solvent Temp. Time Notes Reference
Pd(PPh₃)₄ (0.2)Phenylsilane (20)DCMR.T.2 hrsProtocol for solid-phase peptide synthesis.[2]
Pd(PPh₃)₄ (cat.)Me₂NH·BH₃ (40)N/AN/A40 minOptimized for Alloc removal from secondary amines on solid-phase.[8]
Pd(PPh₃)₂Cl₂ (0.1)Meldrum's acid (1), TES-H (1), DIPEA (1)DMFR.T.2 x 15 minOpen-flask protocol for on-resin deprotection.[10]
Pd(PPh₃)₄ (0.25)Phenylsilane (24)DCMR.T.30 minConducted under atmospheric conditions on solid-phase.[3]
Pd(PPh₃)₄ (cat.)Phenylsilane (cat.)DMF38°C2 x 5 minMicrowave-assisted deprotection on solid-phase.[12]

Visualized Workflows and Mechanisms

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Pi_Allyl_Complex π-Allyl-Pd(II) Complex Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd(0)L2 Reductive Elimination Deprotected_Amine Free Amine Pi_Allyl_Complex->Deprotected_Amine Decarboxylation Scavenger Allyl Scavenger Pi_Allyl_Complex->Scavenger Alloc_Substrate Alloc-Protected Amine Alloc_Substrate->Pi_Allyl_Complex + Pd(0) Scavenged_Allyl Scavenged Allyl Scavenger->Scavenged_Allyl

Caption: Catalytic cycle of Alloc deprotection by a Pd(0) catalyst.

Troubleshooting_Workflow Start Start: Alloc Deprotection Check_Completion Check Reaction Completion (e.g., LC-MS, TLC) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Byproduct N-Allylation? Incomplete->Byproduct No sg_troubleshoot_incomplete sg_troubleshoot_incomplete Incomplete->sg_troubleshoot_incomplete Yes Success Reaction Successful Byproduct->Success No sg_troubleshoot_byproduct sg_troubleshoot_byproduct Byproduct->sg_troubleshoot_byproduct Yes Check_Catalyst Check Catalyst Activity (Use fresh catalyst) Increase_Time_Temp Increase Reaction Time / Temperature Check_Catalyst->Increase_Time_Temp Change_Scavenger Use More Effective Scavenger Increase_Time_Temp->Change_Scavenger Increase_Scavenger Increase Equivalents of Scavenger Use_Better_Scavenger Switch to Scavenger like Me2NH.BH3 Increase_Scavenger->Use_Better_Scavenger sg_troubleshoot_incomplete->Check_Completion sg_troubleshoot_byproduct->Check_Completion

Caption: A logical workflow for troubleshooting Alloc deprotection experiments.

References

Troubleshooting Fmoc-Orn(Alloc)-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling efficiency of Fmoc-Orn(Alloc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its orthogonal protection scheme useful?

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. Its α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the δ-amino group of the side chain is protected by the Allyloxycarbonyl (Alloc) group. This orthogonal protection strategy is highly valuable in SPPS because the Fmoc group can be removed with a base (like piperidine) to allow for peptide chain elongation, while the Alloc group remains stable under these conditions.[1][2] The Alloc group can be selectively removed later using a palladium(0) catalyst, which allows for specific modifications on the ornithine side chain, such as lactam bridge formation or the attachment of labels, while the peptide is still on the solid support.[3][4]

Q2: What are the common causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound can arise from several factors, often related to the growing peptide chain and reaction conditions rather than the amino acid itself.[5] Key areas to investigate include:

  • Incomplete Fmoc Deprotection: The preceding amino acid's Fmoc group may not be fully removed, leaving fewer free amines available for coupling.[6]

  • Steric Hindrance: While not excessively bulky, the growing peptide chain can become sterically hindered, making subsequent couplings more challenging.[7][8]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures on the solid support, which physically blocks reactive sites and hinders reagent accessibility.[9] This is a sequence-dependent issue.[7]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites within the polymer matrix.[6][10]

  • Suboptimal Activation/Coupling: The chosen coupling reagents may not be sufficiently reactive for the specific sequence, or the activation time may be inadequate.[7][11]

  • Degraded Reagents: The quality of the this compound, coupling reagents, and solvents is critical. Moisture in solvents, for instance, can hydrolyze the activated amino acid.[6][11]

Q3: How can I monitor the completion of the this compound coupling reaction?

The most common method for qualitatively monitoring the completion of a coupling reaction is the Kaiser (ninhydrin) test.[5][7] This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to identify any deletion sequences.[1]

Q4: Are there any specific side reactions to be aware of when using this compound?

While generally a robust building block, potential side reactions include:

  • Racemization: The chiral integrity of the α-carbon can be compromised during activation, especially with prolonged pre-activation times or the use of strong bases.[7]

  • Premature Alloc Group Removal: Although generally stable, the Alloc group's integrity should be considered, especially if unintended catalytic conditions are present. The Alloc group is not compatible with the conditions used for ivDde removal (hydrazine), as trace impurities can reduce the allyl double bond.[2]

Troubleshooting Guide: Incomplete Coupling of this compound

If you observe a positive Kaiser test after the coupling step, follow this systematic workflow to diagnose and resolve the issue.

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Action: Perform a Double Coupling Wash resin with DMF, then repeat the coupling step with fresh, newly activated This compound. start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 increase_time_temp Action: Increase Reaction Time and/or Temperature Extend coupling time (e.g., 4h or overnight). Cautiously increase temperature (e.g., to 40°C) to disrupt aggregation. kaiser_test_2->increase_time_temp Positive success Negative Kaiser Test (Coupling Complete) Proceed with Synthesis kaiser_test_2->success Negative change_reagents Action: Change Coupling Reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU). increase_time_temp->change_reagents change_solvent Action: Change Solvent or Add Chaotropic Salts Switch from DMF to NMP. Add chaotropic salts (e.g., LiCl) to disrupt aggregation. change_reagents->change_solvent check_deprotection Problem Diagnosis: Check Previous Step Was the previous Fmoc deprotection complete? Perform a Kaiser test on a sample after the deprotection step. change_solvent->check_deprotection capping Action: Cap Unreacted Amines If troubleshooting fails, cap the unreacted amines with acetic anhydride (B1165640) to prevent deletion sequences and proceed with the synthesis. check_deprotection->capping

Caption: Troubleshooting workflow for a positive Kaiser test.

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids

While specific comparative data for this compound is limited, the following table provides a general guide to the efficiency of common coupling reagents, which is particularly relevant for challenging or sterically hindered couplings.[8]

Coupling ReagentReagent TypeRelative EfficiencyAdvantagesPotential Issues
HBTU/TBTU Uronium/AminiumHighA common and effective choice, fast activation.[12]Can cause guanidinylation of the N-terminus if used in excess.[13]
HATU/HCTU Uronium/AminiumVery HighHighly effective for hindered residues, fast kinetics.More expensive.
DIC/HOBt CarbodiimideModerateCost-effective, good for standard couplings.Slower reaction times, formation of insoluble DCU byproduct if DCC is used.[13]
PyBOP PhosphoniumHighGood for difficult couplings, less carcinogenic byproduct than BOP.[13]Byproducts can be difficult to remove.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a common method for coupling this compound using HBTU as the activating agent. Reagent equivalents are based on the initial resin loading.

  • Resin Preparation: Following complete Fmoc deprotection of the N-terminal amine (confirmed by a positive Kaiser test) and thorough washing with DMF (at least 5 times), ensure the peptide-resin is well-swelled in DMF.[14][15]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3–5 equivalents) and HBTU (3–5 equivalents) in a minimal amount of DMF.[15]

  • Add DIPEA (6–10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[15]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[14]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[5] If the test is positive, consider the troubleshooting steps outlined above (e.g., double coupling).[14]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the ornithine side chain.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is protected. Swell the resin in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Catalyst Solution Preparation: In a separate flask, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.[16]

  • Add a scavenger, such as Phenylsilane (PhSiH₃) (10-20 equivalents), to the palladium solution.[16]

  • Deprotection Reaction: Add the resulting catalyst solution to the resin suspension.

  • Agitate the mixture at room temperature for 20-30 minutes.[16] For difficult cases, the treatment can be repeated with a fresh solution.[3]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and byproducts.[3] A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.

  • Verification: A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[3]

Protocol 3: The Kaiser (Ninhydrin) Test

This protocol is used to qualitatively detect free primary amines on the resin.[5]

  • Sample Collection: After the coupling reaction and washing steps, remove a small sample of resin (15-20 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with ethanol (B145695) (3 times) to remove any residual DMF.

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).

    • 2-3 drops of ninhydrin (B49086) in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

    • 2-3 drops of phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.

    • Negative Result (Complete Coupling): The resin beads remain yellow or colorless.

Visualizations

G cluster_0 SPPS Cycle cluster_1 Side Chain Modification deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (AA, Activator, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Negative (Complete) Next Cycle kaiser_test->coupling Positive (Incomplete) Recouple alloc_deprotection Alloc Deprotection (Pd(PPh3)4, Scavenger in DCM) kaiser_test->alloc_deprotection End of Chain Elongation modification On-Resin Side Chain Modification alloc_deprotection->modification

Caption: Experimental workflow for this compound in SPPS.

References

Technical Support Center: Aspartimide Formation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aspartimide formation during solid-phase peptide synthesis (SPPS), with a focus on peptides containing aspartic acid residues. While the presence of Orn(Alloc) is not documented to directly influence aspartimide formation, the general principles and preventative measures for this side reaction are critical when an aspartic acid residue is in the peptide sequence.

Troubleshooting Guide

This guide addresses common issues related to aspartimide formation and provides systematic approaches to identify and resolve them.

Issue 1: Appearance of unexpected peaks in HPLC analysis of a crude peptide containing an Asp residue.

  • Question: My HPLC analysis shows multiple peaks close to the main product peak, some with the same mass. Could this be aspartimide formation?

  • Answer: Yes, this is a classic sign of aspartimide formation. The initial aspartimide intermediate can lead to the formation of several byproducts, including α- and β-peptides, as well as their racemized forms.[1][2] The β-aspartyl peptides and epimerized α-aspartyl peptides, in particular, can be very difficult to separate from the target peptide by HPLC due to similar retention times.[2]

Issue 2: Low yield of the target peptide containing an Asp-Xaa sequence.

  • Question: I am synthesizing a peptide with an Asp-Gly sequence and observing a significantly lower yield than expected. What could be the cause?

  • Answer: Asp-Gly sequences are particularly prone to aspartimide formation, which is a major cause of yield loss.[1][3] The lack of steric hindrance from the glycine (B1666218) residue facilitates the nucleophilic attack of the backbone amide on the aspartic acid side chain, leading to the formation of the aspartimide intermediate and subsequent side products.[1] Other sequences that are also susceptible include Asp-Asn, Asp-Ser, and Asp-Ala.[3]

Issue 3: Difficulty in purifying the target peptide.

  • Question: Purification of my Asp-containing peptide is proving to be extremely challenging, with co-eluting impurities. How can I address this?

  • Answer: The co-eluting species are likely the various aspartimide-related byproducts.[2] Instead of focusing solely on optimizing the purification protocol, it is more effective to prevent the formation of these impurities during synthesis. Implementing strategies to suppress aspartimide formation is the recommended approach.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][4] It is a base-catalyzed intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide (B58015) ring.[1] This intermediate can then undergo nucleophilic attack by piperidine (B6355638) (used for Fmoc deprotection) or water, leading to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[1][5]

Q2: What factors promote aspartimide formation?

A2: Several factors can increase the likelihood of aspartimide formation:

  • Peptide Sequence: Sequences with Asp followed by a small amino acid, such as Gly, Ser, or Asn, are highly susceptible.[1][3]

  • Deprotection Conditions: Prolonged exposure to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) is a primary driver.[1]

  • Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.

  • Asp Side-Chain Protecting Group: The standard tert-butyl (tBu) protecting group may not provide sufficient steric hindrance to prevent this side reaction in susceptible sequences.[1]

Q3: How can I prevent or minimize aspartimide formation?

A3: Several strategies can be employed to mitigate aspartimide formation:

  • Modification of Deprotection Conditions:

    • Use of Additives: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[6]

    • Weaker Bases: Replacing piperidine with a weaker base, such as piperazine, can also be effective.[6]

  • Use of Sterically Hindered Asp Protecting Groups: Employing bulkier protecting groups on the Asp side chain can sterically hinder the formation of the succinimide ring. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[2][7]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often in the form of a dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH.[6]

Q4: Is there a way to completely eliminate aspartimide formation?

A4: While complete elimination can be challenging, the use of backbone protection, such as the Dmb group, has been shown to be the most effective method to completely suppress this side reaction.[6] Non-ester-based side-chain masking groups have also been reported to fully eliminate aspartimide formation.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various strategies to reduce aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in Scorpion Toxin II (VKDGYI) Synthesis

Asp Protecting Group% Target Peptide% Aspartimide% D-Asp
OtBu63.812.710.1
OMpe84.51.86.5
OBno95.10.31.2

Data adapted from reference[2]. Conditions: Extended treatment with 20% piperidine in DMF.

Table 2: Influence of Fmoc Deprotection Conditions on Aspartimide Formation

Deprotection Reagent% Aspartimide Formation (Relative)
20% Piperidine in DMFHigh
20% Piperidine / 0.1 M HOBt in DMFSignificantly Reduced[6]
5% Piperazine / 0.1 M HOBt in DMFLower than Piperidine/HOBt[3]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with HOBt Addition for Reduced Aspartimide Formation

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Prepare a solution of 20% piperidine and 0.1 M HOBt in DMF.

    • Treat the resin with the deprotection solution for 5-10 minutes.

    • Drain and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Incorporation of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH

  • Follow the standard Fmoc-SPPS protocol as described above.

  • For the incorporation of the aspartic acid residue, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH.

  • Proceed with the synthesis, cleavage, and purification as usual. The use of these sterically hindered building blocks is often sufficient to significantly reduce aspartimide formation without modifying the deprotection conditions.[2][7]

Visualizations

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Suspected Aspartimide Formation (e.g., extra peaks in HPLC) Check_Sequence Is an Asp-Xaa sequence present? (Xaa = Gly, Asn, Ser) Start->Check_Sequence Strategy Implement Prevention Strategy Check_Sequence->Strategy Yes Investigate_Other Investigate other side reactions Check_Sequence->Investigate_Other No Modify_Deprotection Modify Deprotection Conditions (e.g., add HOBt, use piperazine) Strategy->Modify_Deprotection Bulky_PG Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Strategy->Bulky_PG Backbone_Protection Use Backbone Protection (e.g., Dmb dipeptide) Strategy->Backbone_Protection Synthesize Re-synthesize Peptide Modify_Deprotection->Synthesize Bulky_PG->Synthesize Backbone_Protection->Synthesize Analyze Analyze Crude Product (HPLC/MS) Synthesize->Analyze Success Pure Product Analyze->Success Issue Resolved Failure Impurity Persists Analyze->Failure Issue Not Resolved Optimize Further Optimization or Combine Strategies Failure->Optimize Optimize->Strategy

Caption: Troubleshooting workflow for aspartimide formation.

References

Managing impurities in Fmoc-Orn(Alloc)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Orn(Alloc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the synthesis and application of this key building block in peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as:

  • Process-Related Impurities: These originate from the starting materials or side reactions during the synthesis.

    • Unreacted Starting Materials: L-ornithine, Fmoc-Cl, or Alloc-Cl may be present if the reaction is incomplete.

    • Partially Protected Intermediates: This includes Orn(Alloc)-OH (incomplete Fmoc protection) and Fmoc-Orn-OH (incomplete Alloc protection).

    • Dipeptide Formation: Self-coupling of the amino acid can lead to the formation of Fmoc-Orn(Alloc)-Orn(Alloc)-OH. This is a common side reaction in the synthesis of Fmoc-amino acids.

    • β-Alanine Adducts: Impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Orn(Alloc)-OH can form, often originating from the Fmoc-protection reagent itself.[1][2]

  • Degradation-Related Impurities: These can form during storage or handling.

    • Free Ornithine: Hydrolysis of the protecting groups can lead to the presence of free L-ornithine.

Q2: I am observing a persistent impurity with a similar retention time to my product in HPLC. What could it be?

A2: An impurity with a similar HPLC retention time is often structurally related to the main product. In the case of this compound, this could be the D-enantiomer (Fmoc-D-Orn(Alloc)-OH) if any racemization occurred during synthesis. Standard reversed-phase HPLC columns typically do not separate enantiomers. Chiral HPLC or derivatization with a chiral reagent followed by HPLC analysis would be necessary to confirm the presence of the D-isomer. Another possibility is a dipeptide impurity, which may have similar polarity.

Q3: My final product has a yellowish tint. What is the likely cause?

A3: A yellowish tint can indicate the presence of dibenzofulvene (DBF) or its adducts. DBF is a byproduct of Fmoc group cleavage, which can occur if the Fmoc protecting group is unstable during the synthesis or work-up conditions. It is highly chromophoric and can be difficult to remove completely. Ensure that the reaction conditions are not overly basic, which can lead to premature Fmoc deprotection.

Q4: How can I minimize the formation of dipeptide impurities during synthesis?

A4: Dipeptide formation occurs when a newly formed Fmoc-amino acid reacts with another amino acid molecule. To minimize this:

  • Control Stoichiometry: Use a slight excess of the protecting group reagent (Fmoc-Cl) to ensure complete reaction with the amino acid.

  • Reaction Conditions: Maintain a low temperature and carefully control the pH during the reaction.

  • Purification: Dipeptide impurities can often be separated from the desired product by recrystallization or column chromatography.

Q5: What is the best way to remove the Alloc group from the ornithine side chain during peptide synthesis?

A5: The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) in a solvent like dichloromethane (B109758) (DCM).[3] This method is orthogonal to the acid-labile (e.g., Boc) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield
Symptom Possible Cause Troubleshooting Steps
Presence of significant amounts of starting materials (L-ornithine, Orn(Alloc)-OH) in the crude product.Insufficient amount of Fmoc-Cl used.Increase the molar ratio of Fmoc-Cl to the amino acid.
Poor quality of reagents or solvents.Use fresh, high-purity reagents and anhydrous solvents.
Inefficient stirring or mixing.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Incorrect reaction temperature or pH.Optimize the reaction temperature and maintain the recommended pH throughout the addition of reagents.
Issue 2: Presence of Multiple Impurity Peaks in HPLC
Symptom Possible Cause Troubleshooting Steps
Several unexpected peaks in the HPLC chromatogram of the crude product.Formation of multiple side products (e.g., dipeptides, tripeptides, β-alanine adducts).Review the synthesis protocol, particularly the reaction conditions and stoichiometry. Consider using alternative Fmoc-protection reagents that are less prone to side reactions.[1][4]
Degradation of the product during work-up or purification.Use mild work-up conditions and avoid prolonged exposure to acidic or basic conditions.
Contaminated starting materials.Verify the purity of the starting L-ornithine and protecting group reagents before use.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product co-elutes with an impurity during column chromatography.Impurity has a very similar polarity to the product.Try a different solvent system for chromatography. Consider using a different stationary phase. Recrystallization from a suitable solvent system may be effective.
Product is an oil and does not crystallize.Presence of impurities preventing crystallization.Attempt to purify a small amount by preparative HPLC to obtain a pure sample for seeding. Try different solvent systems for crystallization.

Quantitative Data Summary

The following table summarizes potential impurities and their expected molecular weights, which can aid in their identification by mass spectrometry.

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compound C₂₄H₂₆N₂O₆438.48Target Product
L-OrnithineC₅H₁₂N₂O₂132.16Unreacted starting material
Orn(Alloc)-OHC₉H₁₆N₂O₄216.23Incomplete Fmoc protection
Fmoc-Orn-OHC₂₀H₂₂N₂O₄354.40Incomplete Alloc protection
Fmoc-Orn(Alloc)-Orn(Alloc)-OHC₃₃H₄₀N₄O₇616.70Dipeptide formation
Fmoc-β-Ala-OHC₁₈H₁₇NO₄311.33Side reaction from Fmoc reagent[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization.

  • Protection of the δ-amino group:

    • Dissolve L-ornithine hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium carbonate or sodium bicarbonate) to neutralize the hydrochloride and adjust the pH.

    • Cool the solution in an ice bath.

    • Slowly add allyl chloroformate (Alloc-Cl) while maintaining the pH.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Isolate the Orn(Alloc)-OH intermediate.

  • Protection of the α-amino group:

    • Dissolve the Orn(Alloc)-OH intermediate in a suitable solvent (e.g., acetone/water).

    • Add a base (e.g., sodium bicarbonate).

    • Cool the solution and slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a suitable solvent (e.g., acetone).

    • Stir the mixture at room temperature until the reaction is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 3: On-Resin Alloc Group Deprotection

This protocol is for removing the Alloc group from the ornithine side chain during solid-phase peptide synthesis (SPPS).[3]

  • Swell the peptide-resin containing the Orn(Alloc) residue in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add phenylsilane (PhSiH₃) (10-20 equivalents) to the palladium solution.

  • Add the resulting catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 20-30 minutes.

  • Drain the reaction solution and wash the resin thoroughly with DCM.

  • Repeat the treatment with a fresh catalyst solution to ensure complete deprotection.

  • Wash the resin extensively with DCM, followed by DMF, to remove all traces of the catalyst and scavenger.

Visualizations

G cluster_synthesis This compound Synthesis Workflow cluster_impurities Potential Impurity Formation Pathways start Start: L-Ornithine alloc_protection δ-Amino Protection (Alloc-Cl, Base) start->alloc_protection orn_alloc Intermediate: Orn(Alloc)-OH alloc_protection->orn_alloc incomplete_fmoc Incomplete Fmoc Protection alloc_protection->incomplete_fmoc Side Reaction fmoc_protection α-Amino Protection (Fmoc-Cl, Base) orn_alloc->fmoc_protection crude_product Crude Product: This compound fmoc_protection->crude_product incomplete_alloc Incomplete Alloc Protection fmoc_protection->incomplete_alloc Side Reaction dipeptide Dipeptide Formation fmoc_protection->dipeptide Side Reaction beta_alanine β-Alanine Adducts fmoc_protection->beta_alanine From Fmoc Reagent purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of this compound and common impurity formation pathways.

G start Impurity Detected in HPLC check_mw Check Mass Spectrum start->check_mw is_starting_material Matches Starting Material MW? check_mw->is_starting_material is_dipeptide Matches Dipeptide MW? is_starting_material->is_dipeptide No incomplete_reaction Incomplete Reaction: Optimize stoichiometry, reaction time. is_starting_material->incomplete_reaction Yes is_partially_protected Matches Partially Protected MW? is_dipeptide->is_partially_protected No dipeptide_formation Dipeptide Formation: Adjust stoichiometry, temperature. is_dipeptide->dipeptide_formation Yes is_beta_alanine Matches β-Alanine Adduct MW? is_partially_protected->is_beta_alanine No incomplete_protection Incomplete Protection: Review protection step conditions. is_partially_protected->incomplete_protection Yes beta_alanine_impurity β-Alanine Impurity: Source new Fmoc reagent. is_beta_alanine->beta_alanine_impurity Yes unknown_impurity Unknown Impurity: Further characterization needed (NMR, etc.). is_beta_alanine->unknown_impurity No

Caption: Troubleshooting decision tree for identifying impurities in this compound synthesis.

References

Technical Support Center: Synthesis of Orn(Alloc)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing allyloxycarbonyl-protected ornithine (Orn(Alloc)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the solid-phase peptide synthesis (SPPS) of these valuable molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Orn(Alloc)-containing peptides, presented in a question-and-answer format.

Issue 1: Incomplete Coupling of Fmoc-Orn(Alloc)-OH

  • Question: My Kaiser test is positive (blue or purple beads) after the coupling step with this compound. What should I do?

  • Answer: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[1] This can be due to steric hindrance from the Orn(Alloc) side chain or aggregation of the growing peptide chain.[1][2]

    Recommended Actions:

    • Double Coupling: After the initial coupling reaction, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[1]

    • Use a More Potent Coupling Reagent: If double coupling is ineffective, switch to a more powerful activating agent. For sterically hindered amino acids, reagents like HATU or HCTU are often more effective than HBTU or DIC/HOBt.[2]

    • Increase Coupling Time: Extend the reaction time to allow for complete coupling. For difficult couplings, this could range from 2-4 hours to overnight.[1]

    • Disrupt Peptide Aggregation: If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or adding chaotropic salts like LiCl to the coupling reaction.

Issue 2: Incomplete On-Resin Deprotection of the Alloc Group

  • Question: After performing the palladium-catalyzed deprotection of the Orn(Alloc) side chain, a mass spectrometry analysis of a test cleavage shows the presence of the Alloc-protected peptide. What could be the cause?

  • Answer: Incomplete deprotection is a common issue and can stem from several factors related to the palladium catalyst, the scavenger, or the reaction conditions.

    Recommended Actions:

    • Repeat the Deprotection Cycle: The most straightforward solution is to repeat the deprotection step with fresh reagents.[3][4] Two or more cycles are often necessary for complete removal.

    • Check the Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is sensitive to oxidation.[5] Use fresh, high-quality catalyst and consider preparing the deprotection solution under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Optimize Scavenger and Equivalents: Phenylsilane (B129415) (PhSiH₃) is a common scavenger.[6] Ensure you are using a sufficient excess (typically 20-40 equivalents relative to the resin loading).[3][7] For secondary amines, dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) has been shown to be a more effective scavenger.[7]

    • Microwave-Assisted Deprotection: Employing a microwave synthesizer can significantly accelerate the deprotection reaction, often leading to higher efficiency and shorter reaction times.[8] A typical condition is irradiating at 38°C for 5 minutes.[8]

Issue 3: Peptide Discoloration (Yellow/Orange) During Alloc Deprotection

  • Question: The peptide-resin turns a dark yellow or orange color during the Alloc deprotection step. Is this normal?

  • Answer: A color change to yellow or orange is common during palladium-catalyzed reactions and is generally not a cause for concern. It is due to the formation of palladium complexes. However, it is crucial to thoroughly wash the resin after the deprotection to remove all traces of the catalyst, as residual palladium can interfere with subsequent synthetic steps and complicate purification.

    Recommended Washing Protocol:

    • Wash the resin extensively with the reaction solvent (e.g., DCM or DMF).

    • Perform additional washes with a solution of a chelating agent like sodium diethyldithiocarbamate (B1195824) (0.5% w/v in DMF) to sequester residual palladium.

    • Follow with thorough washes with DMF and DCM before proceeding to the next step.[9]

Issue 4: Low Yield or Purity After Final Cleavage

  • Question: The final crude peptide shows low yield and/or multiple unexpected peaks in the HPLC analysis. What are the potential causes?

  • Answer: Low yield and purity can be attributed to a variety of issues, from incomplete synthesis to side reactions during the final cleavage from the resin.

    Troubleshooting Steps:

    • Verify Complete Deprotection: Ensure all protecting groups (N-terminal Fmoc, side-chain tBu, and Orn(Alloc)) were fully removed. Incomplete deprotection is a common source of impurities.[10]

    • Select the Appropriate Cleavage Cocktail: The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is critical and depends on the peptide sequence.[11]

      • For peptides without sensitive residues, a simple TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) mixture is often sufficient.[11]

      • For peptides containing tryptophan, methionine, or cysteine, more complex cocktails containing scavengers like 1,2-ethanedithiol (B43112) (EDT) are necessary to prevent alkylation of these nucleophilic side chains.[11]

    • Optimize Cleavage Time: While a 2-3 hour cleavage is standard, peptides with multiple arginine residues protected by Pmc or Pbf groups may require longer deprotection times.[12]

    • Check for Side Reactions: Ornithine itself is generally stable during TFA cleavage. However, other sensitive amino acids in the sequence may undergo side reactions if the scavenger cocktail is not optimized.[13]

Frequently Asked Questions (FAQs)

  • Q1: Why is the Alloc group used for ornithine side-chain protection?

  • A1: The allyloxycarbonyl (Alloc) group is an orthogonal protecting group, meaning it can be removed under specific, mild conditions (palladium(0) catalysis) that do not affect the acid-labile (e.g., Boc, tBu) or base-labile (Fmoc) protecting groups commonly used in SPPS.[6][13] This allows for the selective deprotection of the ornithine side chain while the peptide is still attached to the resin, which is essential for synthesizing branched or cyclic peptides.[14]

  • Q2: Is the Orn(Alloc) side chain stable during the standard Fmoc-deprotection step?

  • A2: Yes, the Alloc group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc group.[15] This orthogonality is a key advantage of using the Alloc protecting group.[15]

  • Q3: Can I use scavengers other than phenylsilane for Alloc deprotection?

  • A3: Yes, other scavengers can be used. Dimethylamine borane complex has been shown to be particularly effective, especially for deprotecting secondary amines.[7] Other nucleophiles like morpholine (B109124) or dimedone have also been reported.[7] The choice of scavenger can influence the reaction kinetics and efficiency.[7]

  • Q4: Are there any known side reactions involving the Orn(Alloc) side chain itself during synthesis?

  • A4: The Alloc-protected ornithine side chain is generally stable under standard SPPS conditions. However, a potential side reaction during deprotection is the re-alkylation of the newly deprotected amine by the allyl cation if the scavenger is not efficient enough to trap it.[16] This can be minimized by using a sufficient excess of a potent scavenger.

  • Q5: What are the challenges in purifying peptides that contained Orn(Alloc)?

  • A5: After successful deprotection and cleavage, the resulting peptide contains a free primary amine on the ornithine side chain. This can make the peptide highly polar. If the peptide contains multiple free amines (e.g., from multiple ornithine or lysine (B10760008) residues), it may have poor retention on reverse-phase HPLC columns and elute in the void volume.[16] In such cases, adjusting the mobile phase (e.g., using a lower pH or a different ion-pairing agent) or using a different purification method like ion-exchange chromatography may be necessary.

Data Presentation

Table 1: Comparison of On-Resin Alloc Deprotection Methods

MethodCatalyst & ScavengerConditionsTypical Reaction TimeReported PurityAdvantages & Disadvantages
Classical Palladium(0)-Catalyzed Pd(PPh₃)₄, PhenylsilaneRoom Temperature, Inert Atmosphere2 x 20-30 minutes[4]>98%[4]Advantages: Well-established, reliable. Disadvantages: Requires inert atmosphere, catalyst can be sensitive to air.[5]
Microwave-Assisted Pd(PPh₃)₄, Phenylsilane38°C2 x 5 minutes[8]>98%[8]Advantages: Significantly faster reaction times. Disadvantages: Requires specialized microwave equipment.
Metal-Free (Iodine-based) I₂, H₂O in PC/EtOAc50°C1.5 hours[8]~99%[17]Advantages: Avoids heavy metal catalysts. Disadvantages: Newer method, may require more optimization.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Orn(Alloc) using Pd(PPh₃)₄ and Phenylsilane

  • Resin Preparation: Swell the Orn(Alloc)-containing peptide-resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a fritted reaction vessel.

  • Deprotection Solution Preparation: In a separate flask under an inert atmosphere (nitrogen or argon), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading) in DCM.[3][8] Add phenylsilane (20 equivalents relative to resin loading) to the palladium solution.[3]

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection solution. Agitate the resin suspension gently at room temperature for 20-30 minutes.[4]

  • Repeat: Drain the reaction mixture and repeat the deprotection step (step 3) with a fresh solution of catalyst and scavenger.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times), DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[8] A wash with 0.5% sodium diethyldithiocarbamate in DMF can be included to ensure complete removal of palladium.

  • Verification (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.[3]

Protocol 2: Standard TFA Cleavage and Global Deprotection

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh. For a general-purpose cocktail for peptides without highly sensitive residues, use Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[13]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[13]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.[13]

Mandatory Visualizations

experimental_workflow start Orn(Alloc)-Peptide-Resin swell Swell Resin in DCM start->swell deprotection On-Resin Alloc Deprotection (e.g., Pd(PPh3)4 / PhSiH3) swell->deprotection wash Thorough Washing (DCM, DMF) deprotection->wash cleavage TFA Cleavage & Global Deprotection wash->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: General experimental workflow for Orn(Alloc) deprotection and peptide cleavage.

troubleshooting_workflow start Incomplete Alloc Deprotection (Verified by MS) repeat_deprotection Repeat Deprotection Cycle with Fresh Reagents start->repeat_deprotection check_ms Check Completion by MS repeat_deprotection->check_ms incomplete Still Incomplete check_ms->incomplete No complete Deprotection Complete check_ms->complete Yes optimize Optimize Conditions: - Use fresh Pd(PPh3)4 - Increase scavenger equivalents - Switch to microwave method incomplete->optimize

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

References

Improving yield and purity with Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing Fmoc-Orn(Alloc)-OH in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthesis for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound in peptide synthesis?

A1: The primary advantage of this compound lies in its orthogonal protection scheme. The Alloc (allyloxycarbonyl) group on the side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., TFA) when a Boc protecting group is also present. This allows for selective deprotection of the ornithine side chain on-resin, enabling the synthesis of branched or cyclic peptides and the attachment of labels or other molecules at a specific site.

Q2: What are the most common challenges encountered when using this compound?

A2: The most common challenges include:

  • Incomplete Alloc deprotection: Failure to completely remove the Alloc group can lead to a mixture of products.

  • Palladium catalyst contamination: Residual palladium from the deprotection step can be difficult to remove and may interfere with subsequent reactions or biological assays.

  • Suboptimal coupling efficiency: As with other bulky amino acid derivatives, achieving high coupling efficiency can sometimes be challenging, potentially leading to deletion sequences.

Q3: Are there any specific side reactions associated with this compound?

A3: this compound is generally not associated with unique side reactions beyond those commonly observed in Fmoc-SPPS, such as racemization during activation or aspartimide formation if an aspartic acid residue is present in the sequence. Careful selection of coupling reagents and conditions can minimize these side reactions.

Q4: How can I confirm the complete removal of the Alloc group?

A4: The most reliable method for confirming complete Alloc deprotection is to cleave a small sample of the resin-bound peptide and analyze it by mass spectrometry. The mass spectrum should show a peak corresponding to the peptide without the Alloc group (a mass decrease of 84.07 Da).

Troubleshooting Guides

Issue 1: Low Coupling Yield of this compound

Symptom: Kaiser test is positive (blue/purple beads) after the coupling step, indicating the presence of free primary amines.

Cause: Incomplete coupling of this compound to the growing peptide chain. This can be due to steric hindrance, suboptimal activation, or peptide aggregation.

Solution Workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform a Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 negative Negative Test: Proceed with Synthesis kaiser_test_2->negative Negative positive Positive Test: Optimize Coupling kaiser_test_2->positive Positive optimize Change Coupling Reagent (e.g., to HATU or HCTU) Increase Coupling Time positive->optimize cap Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->cap G start Incomplete Alloc Deprotection (Confirmed by MS) check_reagents Ensure Freshness of Pd(PPh₃)₄ and Phenylsilane start->check_reagents repeat_deprotection Repeat Deprotection Step check_reagents->repeat_deprotection increase_time Increase Reaction Time (e.g., to 2 x 30 min) repeat_deprotection->increase_time verify Verify Completion with MS increase_time->verify success Proceed with Synthesis verify->success G cluster_SPPS Fmoc-SPPS Cycle cluster_Alloc Orthogonal Alloc Deprotection start Start with Free Amine on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Next Fmoc-AA-OH (e.g., this compound) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Repeat Cycle for Next Amino Acid wash2->end_cycle alloc_peptide Peptide with Orn(Alloc) end_cycle->alloc_peptide After desired sequence is assembled alloc_deprotection Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃ in DCM) alloc_peptide->alloc_deprotection wash3 DCM/DMF Wash alloc_deprotection->wash3 free_side_chain Free Ornithine Side Chain wash3->free_side_chain modification Side-Chain Modification (e.g., Cyclization, Labeling) free_side_chain->modification

Technical Support Center: Fmoc-Orn(Alloc)-OH Deprotection & HPLC Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Fmoc-Orn(Alloc)-OH and its subsequent monitoring by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the Alloc deprotection of this compound on-resin and its analysis.

dot

TroubleshootingGuide start Start: HPLC shows incomplete Alloc deprotection or side products check_reagents 1. Verify Reagents - Freshly prepared Pd(PPh₃)₄ solution? - Anhydrous solvent (DCM)? - Purity and equivalence of scavenger (e.g., PhSiH₃)? start->check_reagents reagents_ok Reagents are fresh and correct check_reagents->reagents_ok Yes prepare_fresh Action: Prepare fresh catalyst and scavenger solutions. Use anhydrous solvents. check_reagents->prepare_fresh No check_conditions 2. Review Reaction Conditions - Inert atmosphere (Argon/Nitrogen)? - Sufficient reaction time (e.g., 2 x 30 min)? - Adequate agitation of resin? reagents_ok->check_conditions prepare_fresh->check_reagents conditions_ok Conditions are optimal check_conditions->conditions_ok Yes optimize_conditions Action: Ensure inert atmosphere. Increase reaction time or repeat deprotection. Ensure proper mixing. check_conditions->optimize_conditions No check_scavenger 3. Evaluate Scavenger Excess - Sufficient scavenger equivalents (e.g., 10-20 eq.)? conditions_ok->check_scavenger optimize_conditions->check_conditions scavenger_ok Scavenger excess is adequate check_scavenger->scavenger_ok Yes increase_scavenger Action: Increase scavenger equivalents. Consider alternative scavengers. check_scavenger->increase_scavenger No check_resin 4. Investigate Resin Effects - Steric hindrance on the resin? - Aggregated peptide sequence? scavenger_ok->check_resin increase_scavenger->check_scavenger resin_ok Resin/sequence not problematic check_resin->resin_ok No obvious issues modify_protocol Action: Swell resin in a different solvent (e.g., NMP). Consider microwave-assisted deprotection to overcome aggregation. check_resin->modify_protocol Yes, potential issues hplc_issue 5. HPLC Troubleshooting - Incorrect gradient? - Column degradation? resin_ok->hplc_issue modify_protocol->check_resin hplc_ok HPLC method is validated hplc_issue->hplc_ok Yes optimize_hplc Action: Run a shallower gradient for better separation. Use a new or validated column. hplc_issue->optimize_hplc No success Success: Complete Deprotection hplc_ok->success optimize_hplc->hplc_issue

Caption: Troubleshooting Decision Tree for Alloc Deprotection.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a peak for the Alloc-protected peptide even after the deprotection reaction. What is the likely cause?

A1: Incomplete deprotection is the most common cause. This can be due to several factors:

  • Catalyst Inactivity: The Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation.[1] Ensure the catalyst is fresh and the solution is prepared just before use.

  • Insufficient Reagents: Verify that you are using the correct equivalents of the catalyst (0.1-0.25 eq.) and the scavenger (10-20 eq. of phenylsilane).[2][3]

  • Reaction Time: The deprotection may require more time or repeated treatments. A standard procedure often involves two treatments of 20-30 minutes each.[4]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (nitrogen or argon) is crucial.[1]

Q2: I see multiple unexpected peaks in my HPLC chromatogram after deprotection. What could they be?

A2: Unexpected peaks could be side-products from the deprotection reaction or impurities.

  • Allyl Scrambling: In some cases, the allyl group can re-attach to other nucleophilic sites on the peptide if not effectively scavenged.[5] Ensure an adequate excess of a scavenger like phenylsilane (B129415) is present.

  • Oxidation: If the reaction is exposed to air, the catalyst can be poisoned, leading to incomplete reactions and potential side products.[1]

  • Starting Material Impurities: Ensure the purity of your starting this compound.[6]

Q3: The deprotection reaction appears to be very slow or stalls. What can I do?

A3: Sluggish reactions can often be accelerated.

  • Microwave Assistance: Using a microwave synthesizer can significantly speed up the deprotection, often completing the reaction in two 5-minute intervals at a slightly elevated temperature (e.g., 38-40°C).[1][7]

  • Solvent Choice: While Dichloromethane (DCM) is commonly used, ensure it is anhydrous.[8] In cases of peptide aggregation, swelling the resin in a solvent like N,N-Dimethylformamide (DMF) before deprotection might help.[4]

  • Agitation: Ensure the resin is adequately agitated throughout the reaction to allow for efficient diffusion of reagents.[4]

Q4: How do I confirm that the deprotection is complete?

A4: HPLC is the primary method for monitoring the reaction. A small sample of the resin is cleaved, and the resulting peptide is analyzed.[4]

  • Expected Result: Upon complete deprotection, the peak corresponding to the Alloc-protected peptide should disappear, and a new peak for the deprotected peptide should appear at an earlier retention time (as it is more polar).

  • Mass Spectrometry: For unambiguous confirmation, the collected HPLC peak can be analyzed by mass spectrometry to verify the expected molecular weight of the deprotected peptide.[4]

Q5: Can I use a different scavenger than phenylsilane?

A5: Yes, other scavengers can be used. Phenylsilane is widely used due to its efficiency in preventing side reactions by acting as a hydride donor.[3] Alternative scavengers have been reported, but their efficiency may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection

This protocol describes the removal of the Alloc protecting group from the ornithine side chain of a peptide synthesized on solid support.[3][4]

  • Resin Preparation: Swell the peptide-resin (containing the this compound residue) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes.

  • Catalyst Solution Preparation: In a separate flask, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Addition of Scavenger: Add phenylsilane (PhSiH₃) (10-20 equivalents) to the palladium solution. The solution may change color.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. Agitate the mixture at room temperature for 20-30 minutes.

  • Repeat Treatment: Drain the reaction solution and repeat steps 3 and 4 with a fresh solution to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and byproducts.

Protocol 2: HPLC Monitoring

This protocol outlines the analysis of a cleaved peptide sample to monitor the deprotection progress.[6][9]

  • Sample Preparation:

    • Take a small sample of the resin (approx. 2-5 mg) before and after the deprotection reaction.

    • Perform a cleavage of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[10]

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried peptide pellet in the HPLC mobile phase A at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. Adjust as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

Data Presentation

Table 1: Representative HPLC Data for Deprotection Monitoring
SampleMain Peak Retention Time (min)Peak Area %IdentityDeprotection Status
Before Deprotection 18.596.2Peptide-Orn(Alloc)0%
After Deprotection (Successful) 15.295.8Peptide-Orn>99% Complete
After Deprotection (Incomplete) 18.535.7Peptide-Orn(Alloc)Incomplete
15.261.1Peptide-Orn

Note: The deprotected peptide is more polar and therefore typically has a shorter retention time on a reverse-phase column.

Visualizations

dot

ExperimentalWorkflow start Start: Peptide-Resin with Orn(Alloc) swell_resin 1. Swell Resin in anhydrous DCM start->swell_resin deprotection 3. On-Resin Deprotection (2 x 30 min, RT, Inert Atmosphere) swell_resin->deprotection prepare_reagents 2. Prepare Deprotection Cocktail (Pd(PPh₃)₄ + PhSiH₃ in DCM) prepare_reagents->deprotection wash_resin 4. Wash Resin (DCM, DMF) deprotection->wash_resin take_sample 5. Take Resin Sample for Analysis wash_resin->take_sample end End: Deprotected Peptide-Resin Ready for next step wash_resin->end cleavage 6. Cleave Peptide from Resin Sample (TFA cocktail) take_sample->cleavage hplc_analysis 7. HPLC Analysis (C18 Column, TFA/ACN Gradient) cleavage->hplc_analysis analyze_data 8. Analyze Data (Compare chromatograms before and after) hplc_analysis->analyze_data

Caption: Workflow for Alloc Deprotection and HPLC Monitoring.

References

Validation & Comparative

A Researcher's Guide to Ornithine Protecting Groups: A Comparative Analysis of Alloc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the side chain of trifunctional amino acids is a critical decision that profoundly influences the synthetic strategy, yield, and purity of the final peptide. Ornithine, a non-proteinogenic amino acid, is a valuable building block for creating conformationally constrained cyclic peptides through lactam bridge formation, as well as for introducing labels and other modifications.[1] This guide provides an objective comparison of the allyloxycarbonyl (Alloc) protecting group with other commonly employed protecting groups for the δ-amino function of ornithine, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

The primary Nα-amino group is typically protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group in modern SPPS.[2] Consequently, the side-chain protecting group must be orthogonal, meaning it can be selectively removed under conditions that do not affect the Nα-Fmoc group or the linkage of the peptide to the solid support.[2] This allows for site-specific modification of the ornithine side chain while the peptide remains attached to the resin.

Comparative Analysis of Ornithine Protecting Groups

The choice of a side-chain protecting group for ornithine is dictated by the desired deprotection conditions and the overall synthetic scheme. The following sections compare the performance of Alloc with other prevalent protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and others, focusing on their deprotection chemistry, orthogonality, and performance in peptide synthesis.

Alloc (Allyloxycarbonyl)

The Alloc group is renowned for its unique orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1] It is stable during the standard cycles of Fmoc deprotection with piperidine (B6355638) and during the final cleavage from the resin with trifluoroacetic acid (TFA).[3] Deprotection of the Alloc group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415).[1] This selective deprotection on the solid support makes Fmoc-Orn(Alloc)-OH an excellent choice for the synthesis of cyclic and branched peptides. Recent advancements have also introduced metal-free deprotection methods for the Alloc group using iodine and water, offering a more sustainable alternative.[4]

Boc (tert-Butyloxycarbonyl)

The Boc group is a widely used acid-labile protecting group.[2] In the context of Fmoc-based SPPS, the Boc group on the ornithine side chain is stable to the basic conditions used for Nα-Fmoc removal.[1] It is typically removed during the final cleavage of the peptide from the resin using a strong acid like TFA.[2] This makes Fmoc-Orn(Boc)-OH a robust and reliable choice for the synthesis of linear peptides where on-resin side-chain modification is not required.[3] However, the Boc group is not suitable for on-resin side-chain functionalization in Fmoc/tBu strategies, as its removal would also cleave other acid-labile side-chain protecting groups and potentially the peptide from the resin.[5]

Cbz (Benzyloxycarbonyl)

Also known as the Z group, the benzyloxycarbonyl group is a classic protecting group in peptide synthesis.[6] It is stable to both mild acids and bases.[1] Deprotection of the Cbz group is typically achieved under harsh conditions, such as with strong acids (e.g., HBr in acetic acid or HF) or by catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[1][7] While its stability is an advantage, the harsh deprotection conditions can be a significant drawback, potentially leading to the degradation of sensitive peptides.[1] Nevertheless, catalytic hydrogenolysis offers orthogonality to Boc and Fmoc groups.[7]

Other Orthogonal Protecting Groups

Several other protecting groups offer orthogonality for specific applications:

  • Mmt (Monomethoxytrityl) and Mtt (4-Methyltrityl): These are highly acid-labile protecting groups that can be removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane), which do not affect more robust acid-labile groups like Boc or the resin linkage.[2] This makes them ideal for on-resin cyclization and branching.[2][5]

  • Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are labile to hydrazine (B178648) and are orthogonal to both acid- and base-labile groups.[3][6] They are commonly used for the synthesis of branched and cyclic peptides. However, issues with Dde migration have been reported, leading to the development of the more sterically hindered ivDde group to mitigate this side reaction.[6]

Quantitative Data Presentation

The following tables summarize the performance of various ornithine protecting groups based on available experimental data.

Protecting GroupDeprotection Reagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Orthogonality Notes
Alloc Pd(PPh₃)₄, Phenylsilane in DCM[3]40 min (2 x 20 min)[8]>80[9]82[9]Orthogonal to acid- and base-labile groups.[3]
Boc 20-50% TFA in DCM[3]20-30 min[3]High[3]High[3]Not orthogonal in standard Fmoc/tBu SPPS for on-resin modification. Stable to piperidine.[3]
Cbz H₂, 10% Pd/C in MeOH or EtOH[7]2-16 hours[7]>95[7]>98[7]Orthogonal to Boc and Fmoc groups.[7]
Mmt 1-2% TFA in DCM[2]10-20 min (5-10 x 2 min)[2]High[2]79 (for Lys(Mmt))[9]Orthogonal to Boc and Fmoc. Highly acid-labile.[2]
ivDde 2% Hydrazine in DMF9 min (3 x 3 min)High93 (for Lys(ivDde))[9]Orthogonal to acid- and base-labile groups.[3]

Note: Yields and purities can vary significantly depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Detailed methodologies for the selective on-resin deprotection of Alloc and other key ornithine side-chain protecting groups are provided below.

Protocol 1: On-Resin Deprotection of Alloc-Ornithine

This protocol describes the palladium-catalyzed removal of the Alloc group from the ornithine side chain.[3][8]

Materials:

  • Peptide-resin with Alloc-protected ornithine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM.

  • In a separate vessel, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.

  • Add phenylsilane (20 equivalents) to the palladium solution.

  • Add the resulting catalyst solution to the resin and agitate the mixture at room temperature for 20 minutes.

  • Drain the solution and repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane for another 20 minutes.

  • Wash the resin thoroughly with DCM (3-5 times).

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.

Protocol 2: On-Resin Deprotection of Boc-Ornithine (for specific applications)

This protocol details the selective removal of the Boc group from the ornithine side chain. Note that this is generally performed during the final cleavage, but for specific strategies with highly acid-resistant linkers, on-resin deprotection can be considered.[3]

Materials:

  • Peptide-resin with Boc-protected ornithine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection cocktail of 20-30% TFA in DCM.

  • Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual acid and cleaved Boc byproducts.

  • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Wash the resin again with DMF and DCM.

Protocol 3: On-Resin Deprotection of Cbz-Ornithine via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group by catalytic hydrogenation. This is typically performed in solution phase after cleavage but can be adapted for on-resin applications with appropriate equipment.[7]

Materials:

  • Peptide-resin with Cbz-protected ornithine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Suspend the peptide-resin in MeOH or EtOH in a suitable reaction vessel.

  • Add 10% Pd/C catalyst to the suspension.

  • Purge the vessel with H₂ and maintain a hydrogen atmosphere (typically with a balloon or at a slightly positive pressure).

  • Stir the mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction for completion.

  • Filter the mixture to remove the catalyst and wash the resin thoroughly with the solvent.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key concepts in the selection and deprotection of ornithine protecting groups.

Deprotection_Pathways cluster_Fmoc Nα-Deprotection cluster_Side_Chain Side-Chain Deprotection Peptide_Resin Fmoc-Peptide-Orn(PG)-Resin Fmoc_Deprotection 20% Piperidine in DMF Peptide_Resin->Fmoc_Deprotection Alloc_Deprotection Pd(PPh₃)₄ / PhSiH₃ Peptide_Resin->Alloc_Deprotection PG=Alloc Boc_Deprotection TFA / DCM Peptide_Resin->Boc_Deprotection PG=Boc (Final Cleavage) Cbz_Deprotection H₂ / Pd-C Peptide_Resin->Cbz_Deprotection PG=Cbz Mmt_Deprotection 1-2% TFA / DCM Peptide_Resin->Mmt_Deprotection PG=Mmt ivDde_Deprotection 2% Hydrazine / DMF Peptide_Resin->ivDde_Deprotection PG=ivDde Free_Amine H₂N-Peptide-Orn(PG)-Resin Fmoc_Deprotection->Free_Amine Free_Side_Chain Fmoc-Peptide-Orn(NH₂)-Resin Alloc_Deprotection->Free_Side_Chain Cbz_Deprotection->Free_Side_Chain Mmt_Deprotection->Free_Side_Chain ivDde_Deprotection->Free_Side_Chain

Caption: Orthogonal deprotection pathways for ornithine in Fmoc-SPPS.

PG_Selection_Workflow Start Start: Synthesize Ornithine-containing Peptide OnResin_Mod On-resin side-chain modification required? Start->OnResin_Mod Linear_Peptide Synthesize linear peptide OnResin_Mod->Linear_Peptide No Orthogonal_PG Select orthogonal protecting group OnResin_Mod->Orthogonal_PG Yes Use_Boc Use Fmoc-Orn(Boc)-OH Linear_Peptide->Use_Boc Final_Cleavage Final Cleavage and Global Deprotection Use_Boc->Final_Cleavage PG_Choice Desired deprotection condition? Orthogonal_PG->PG_Choice Mild_Acid Very Mild Acid PG_Choice->Mild_Acid Metal_Catalysis Metal Catalysis PG_Choice->Metal_Catalysis Hydrazine Hydrazine PG_Choice->Hydrazine Use_Mmt Use Fmoc-Orn(Mmt)-OH Mild_Acid->Use_Mmt Use_Alloc Use this compound Metal_Catalysis->Use_Alloc Use_ivDde Use Fmoc-Orn(ivDde)-OH Hydrazine->Use_ivDde Use_Mmt->Final_Cleavage Use_Alloc->Final_Cleavage Use_ivDde->Final_Cleavage

Caption: Decision workflow for selecting an ornithine protecting group.

References

Orthogonality of Alloc Protection in Fmoc Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, such as cyclic, branched, or modified peptides. The allyloxycarbonyl (Alloc) protecting group offers a key advantage in Fmoc-based strategies due to its unique cleavage conditions, providing an additional layer of orthogonality. This guide provides a comprehensive comparison of the Alloc group with other common orthogonal protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Principle of Orthogonality in Fmoc SPPS

Fmoc-based SPPS relies on the use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. An orthogonal protecting group is one that can be removed under conditions that do not affect either the Fmoc group (stable to mild base) or the standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). This allows for selective deprotection and modification of specific amino acid side chains while the peptide remains anchored to the solid support.[1][2]

The Alloc group is a prime example of such a protecting group. It is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and side-chain deprotection.[3][4] Its removal is typically achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.[1]

Comparison of Alloc with Other Orthogonal Protecting Groups

The choice of an orthogonal protecting group depends on the specific synthetic strategy, the nature of the peptide sequence, and the desired modification. The following tables compare the Alloc group with other commonly used orthogonal protecting groups in Fmoc SPPS.

Protecting GroupStructureCleavage ConditionsStabilityCommon Scavengers
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄, Pd(0) catalystStable to acids (TFA) and bases (piperidine)Phenylsilane (B129415) (PhSiH₃), Dimethyl-amine borane (B79455) (Me₂NH·BH₃), Morpholine
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine (B178648) (N₂H₄) in DMFStable to acids (TFA) and bases (piperidine)Not applicable
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-10% Hydrazine (N₂H₄) in DMF (slower than Dde)Stable to acids (TFA) and bases (piperidine)Not applicable
Mtt (4-Methyltrityl)1-5% TFA in DCM, mild acidStable to bases (piperidine) and Pd(0)Triisopropylsilane (TIS)
Mmt (4-Methoxytrityl)1% TFA in DCM, mild acidStable to bases (piperidine) and Pd(0)Triisopropylsilane (TIS)

Table 1: Comparison of Cleavage Conditions and Stability. This table summarizes the chemical conditions required for the removal of various orthogonal protecting groups and their stability towards common reagents used in Fmoc SPPS.

Protecting GroupCleavage Time (Typical)Reported Purity/YieldKey AdvantagesKey Disadvantages
Alloc 2 x 20 min - 2h>98% (microwave)[5]Fully orthogonal to Fmoc/tBu; mild cleavage.Requires a palladium catalyst which can be toxic and requires thorough removal.
Dde 2 x 15 minHighFast and efficient cleavage.Not fully orthogonal with Fmoc under all conditions; can undergo migration.[6]
ivDde Slower than DdeHighMore stable than Dde, less prone to migration.Can be difficult to remove, especially in aggregated sequences.[3]
Mtt 10-60 minHighCleaved under very mild acidic conditions.Less acid-labile than Mmt.
Mmt 10-60 minHighCleaved under very mild acidic conditions.More acid-labile than Mtt.

Table 2: Performance Comparison. This table presents typical cleavage times, reported purities, and the main advantages and disadvantages of each protecting group.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. The following are representative protocols for the on-resin deprotection of Alloc and Dde groups.

Protocol 1: On-Resin Deprotection of the Alloc Group (Palladium-Catalyzed)

This protocol is based on the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst and phenylsilane as the scavenger.[7]

Materials:

  • Peptide-resin containing an Alloc-protected amino acid

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Nitrogen source for agitation

  • Fritted syringe or reaction vessel

Procedure:

  • Swell the peptide-resin in DCM in a fritted syringe or reaction vessel.

  • Wash the resin three times with DCM.[7]

  • Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.2 equivalents relative to resin loading) in DCM.[1][7]

  • Add phenylsilane (20 equivalents relative to resin loading) to the palladium solution.[1][7]

  • Add the catalyst/scavenger solution to the resin and agitate gently with nitrogen bubbling for 20-40 minutes at room temperature.[7]

  • Drain the reaction solution.

  • Repeat the deprotection step (steps 3-6) one more time to ensure complete removal.[7]

  • Wash the resin extensively: 5 times with DCM, followed by 5 times with DMF.[7] A final wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.

Protocol 2: On-Resin Deprotection of the Dde Group

This protocol utilizes a solution of hydrazine in DMF to cleave the Dde group.[7]

Materials:

  • Peptide-resin containing a Dde-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Nitrogen source for agitation

  • Fritted syringe or reaction vessel

Procedure:

  • Swell the peptide-resin in DMF in a fritted syringe or reaction vessel.

  • Wash the resin three times with DMF.[7]

  • Prepare a 2% (v/v) solution of hydrazine in DMF.[7]

  • Add the hydrazine solution to the resin and agitate gently with nitrogen bubbling for 15 minutes at room temperature.[7]

  • Drain the reaction solution.

  • Repeat the deprotection step (steps 3-5) one more time.[7]

  • Wash the resin extensively: 5 times with DMF, followed by 5 times with DCM.[7]

Visualization of Workflows

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

G Fmoc Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated Elongated Peptide (N-terminus Fmoc-protected) Washing2->Elongated Elongated->Deprotection Repeat Cycle

Caption: General workflow of the Fmoc-SPPS cycle.

G Orthogonal Deprotection of Alloc Group Start Resin-Bound Peptide with Lys(Alloc) Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) Start->Alloc_Deprotection Washing1 DCM/DMF Wash Alloc_Deprotection->Washing1 Modification Side-Chain Modification (e.g., acylation, cyclization) Washing1->Modification Continue_SPPS Continue SPPS or Cleave Modification->Continue_SPPS

Caption: Workflow for selective Alloc group removal and side-chain modification.

G Palladium-Catalyzed Alloc Deprotection Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L2 Pi_Allyl π-allyl-Pd(II) Complex Pd0->Pi_Allyl + Alloc-Protected Amine Attack Nucleophilic Attack (Scavenger) Pi_Allyl->Attack Product Deprotected Amine + Allyl-Scavenger Attack->Product Product->Pd0 Regenerates Catalyst Start Alloc-Protected Amine Start->Pd0

Caption: Simplified mechanism of palladium-catalyzed Alloc deprotection.

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in Fmoc-based solid-phase peptide synthesis, offering true orthogonality that enables the synthesis of complex and modified peptides. Its mild cleavage conditions using a palladium catalyst provide a distinct advantage over other protecting groups. While the use of a metal catalyst necessitates careful removal, the synthetic flexibility it affords is often indispensable. For routine synthesis of linear peptides, the standard Fmoc/tBu strategy remains the most straightforward approach. However, for the synthesis of cyclic peptides, branched peptides, or peptides requiring site-specific modifications, the Alloc group, alongside other orthogonal protecting groups like Dde and Mtt, provides the necessary synthetic handles to achieve these challenging targets. The choice of the optimal orthogonal protecting group will ultimately be dictated by the specific requirements of the synthetic route and the complexity of the target peptide.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides often requires the use of orthogonally protected amino acids to enable site-specific modifications. Fmoc-Orn(Alloc)-OH is a key building block for such strategies, allowing for the selective deprotection of the ornithine side chain under mild conditions, which is crucial for synthesizing branched or cyclized peptides. This guide provides an objective comparison of this compound with other commonly used ornithine derivatives in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed analytical protocols.

Comparison of Ornithine Protecting Groups in Fmoc SPPS

The choice of a side-chain protecting group for ornithine is a critical decision in the design of a peptide synthesis strategy. The ideal group should be stable during the repetitive cycles of Nα-Fmoc deprotection (typically with piperidine) and be removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

Table 1: Comparison of Common Side-Chain Protecting Groups for Fmoc-Ornithine

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages
Alloc AllyloxycarbonylPd(PPh₃)₄ / Phenylsilane (B129415) in DCM[1]Fully orthogonal to acid- and base-labile groups; mild deprotection.Requires a palladium catalyst which must be thoroughly removed.
Boc tert-butyloxycarbonylStrong acid (e.g., >50% TFA), typically during final cleavage.[2]High stability during SPPS, leading to high purity for linear peptides.Not suitable for on-resin side-chain modification with standard Fmoc/tBu chemistry.[2]
Mmt 4-methoxytritylVery mild acid (e.g., 1-2% TFA in DCM).[2]Enables selective on-resin deprotection for modifications; fully orthogonal.[2]Higher cost; potential for minor premature deprotection in long syntheses.[3]
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2% Hydrazine in DMFOrthogonal to both acid- and base-labile groups.Hydrazine can be harsh on some resins and peptides; slow removal.[3]
Mtt 4-methyltritylMildly acid-labile (e.g., 1% TFA in DCM with scavengers).[3]Orthogonal to tBu and Boc; more stable than Mmt.[3]Cleavage can sometimes be sluggish.[3]

Experimental Data: Purity and Yield Comparison

To objectively evaluate the performance of different ornithine derivatives, a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH₂) was synthesized using various Fmoc-Orn protecting groups. The crude peptides were then analyzed by reverse-phase HPLC to determine purity and overall yield. While direct comparative data for a model peptide synthesized with this compound was not available in a single head-to-head study, the expected performance is high, comparable to other orthogonal protecting groups when the deprotection and washing steps are optimized.

Table 2: Crude Purity and Overall Yield of a Model Hexapeptide

Fmoc-L-Orn DerivativeCrude Purity (%)Overall Yield (%)
Fmoc-L-Orn(Alloc)-OH~90-95% (Estimated)~65-75% (Estimated)
Fmoc-L-Orn(Boc)-OH94.2%[3]78.5%[3]
Fmoc-L-Orn(Mmt)-OH91.5%[3]72.3%[3]
Fmoc-L-Orn(ivDde)-OH88.7%[3]68.9%[3]

Note: The data for Boc, Mmt, and ivDde derivatives are from a comparative study.[3] The values for the Alloc derivative are estimated based on its known performance and are intended for illustrative purposes. Actual results may vary based on the peptide sequence, synthesis scale, and specific reaction conditions.

The results indicate that for a simple linear peptide, the highly stable Boc protecting group provides a slightly higher purity and yield.[3] However, for syntheses requiring orthogonal deprotection, the Alloc and Mmt groups are highly effective, with the Alloc group offering the advantage of being removable under neutral conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide
  • Resin Swelling: Rink Amide MBHA resin (0.1 mmol scale) is swollen in dimethylformamide (DMF) for 1 hour.[3]

  • Fmoc Deprotection: The Nα-Fmoc group is removed by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).[3]

  • Amino Acid Coupling: The respective Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) are dissolved in DMF and added to the resin. The coupling reaction is allowed to proceed for 2 hours.

  • Washing: The resin is washed with DMF (3 times) and DCM (3 times) after each deprotection and coupling step.

  • Acetylation: The N-terminus of the final peptide is acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, washed, and then lyophilized.

On-Resin Alloc Deprotection

This protocol is for the selective removal of the Alloc group from the ornithine side chain while the peptide is still attached to the resin.

  • Resin Washing: The peptide-resin is washed thoroughly with DCM (5 times).

  • Deprotection Cocktail Preparation: A solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) and phenylsilane (PhSiH₃, 20 equivalents) in DCM is prepared under an inert atmosphere.[4]

  • Deprotection Reaction: The deprotection cocktail is added to the resin, and the suspension is gently agitated for 2 x 20 minutes.[4]

  • Thorough Washing: The resin is extensively washed with DCM (5 times), 0.5% DIPEA in DMF, and DMF (3 times) to remove all traces of the palladium catalyst and scavenger.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

HPLC Analysis of the Crude Peptide
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 220 nm.[3]

  • Sample Preparation: The lyophilized crude peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key workflows.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Side-Chain Modification using this compound cluster_Analysis Cleavage and Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing_1 Washing Amino_Acid_Coupling->Washing_1 Repeat_Cycle Repeat Cycle Washing_1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for each amino acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection On_Resin_Modification On-Resin Modification (Optional) Final_Deprotection->On_Resin_Modification Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4 / PhSiH3) On_Resin_Modification->Alloc_Deprotection Cleavage Cleavage from Resin & Global Deprotection On_Resin_Modification->Cleavage if no modification Washing_2 Thorough Washing Alloc_Deprotection->Washing_2 Side_Chain_Reaction Side-Chain Reaction (e.g., acylation, alkylation) Washing_2->Side_Chain_Reaction Washing_3 Washing Side_Chain_Reaction->Washing_3 Washing_3->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation HPLC_Analysis HPLC Analysis Precipitation->HPLC_Analysis MS_Analysis Mass Spectrometry HPLC_Analysis->MS_Analysis

Caption: Experimental workflow for SPPS, on-resin modification, and analysis.

G Start Crude Peptide Sample Preparation Dissolve in Mobile Phase A (1 mg/mL) Start->Preparation Injection Inject into HPLC System Preparation->Injection Separation Separation on C18 Column (Acetonitrile/Water Gradient with TFA) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Analysis Chromatogram Analysis (Peak Integration for Purity) Detection->Analysis Result Purity Report Analysis->Result

References

Mass Spectrometry of Peptides Containing Orn(Alloc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of peptides containing modified amino acids is a critical step. The use of protecting groups is fundamental in peptide chemistry, and the allyloxycarbonyl (Alloc) group is a valuable tool for the protection of amine functionalities, such as the side chain of ornithine (Orn). This guide provides a comparative overview of the mass spectrometric behavior of Orn(Alloc)-containing peptides, supported by experimental data and detailed protocols, to aid in the development of robust analytical methods.

The Alloc group is notable for its orthogonality to the commonly used Boc and Fmoc protecting groups, as it can be selectively removed under mild conditions using palladium catalysis. This property is highly advantageous in the synthesis of complex peptides. However, the lability of the Alloc group under certain mass spectrometric conditions, particularly collision-induced dissociation (CID), presents a unique set of analytical challenges and opportunities.

Comparison of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is paramount for obtaining detailed structural information from peptides containing labile modifications like the Alloc group. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages for the analysis of Orn(Alloc)-containing peptides.

Fragmentation TechniquePrincipleAdvantages for Orn(Alloc) PeptidesDisadvantages for Orn(Alloc) Peptides
Collision-Induced Dissociation (CID) Ions are accelerated and fragmented through collisions with an inert gas.[1]Widely available and well-characterized fragmentation patterns.Prone to facile neutral loss of the Alloc group (86.03 Da), which can dominate the spectrum and suppress informative backbone fragmentation.[2]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID performed in an Orbitrap mass analyzer, enabling the detection of low-mass fragment ions.Can provide more extensive fragmentation than traditional CID.The higher energy can still favor the neutral loss of the Alloc group, potentially limiting sequence coverage.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.[3]Preserves labile modifications like the Alloc group, leading to extensive backbone fragmentation (c- and z-type ions) and unambiguous localization of the modification.[4][5]Generally more effective for peptides with higher charge states (≥2+). May result in less fragmentation for singly charged precursors.

Table 1: Comparison of Mass Spectrometry Fragmentation Techniques for the Analysis of Orn(Alloc)-Containing Peptides.

The analysis of peptides with labile protecting groups, such as the analogous Monomethoxytrityl (Mmt) group on ornithine, has shown that CID and HCD often result in a dominant neutral loss peak, with minimal backbone fragmentation.[2] In contrast, ETD provides extensive peptide backbone cleavage while retaining the protecting group.[2] This suggests a similar behavior can be expected for the Alloc group.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of Orn(Alloc)-containing peptides. Below are generalized protocols for LC-MS/MS analysis.

Sample Preparation
  • Dissolution : Dissolve the purified Orn(Alloc)-containing peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1-10 µM.

  • LC Separation : Perform liquid chromatography using a C18 reversed-phase column.

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 20 minutes, with a flow rate of 0.5 mL/min.[6]

Mass Spectrometry Analysis
  • Instrumentation : A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source and capable of CID, HCD, and ETD is recommended.

  • General MS Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI).

    • Capillary Voltage : 3.5–4.5 kV.

    • Source Temperature : 100–150 °C (lower temperatures are recommended to minimize in-source fragmentation).[2]

    • MS1 Scan Range : m/z 300–2000.

  • Tandem MS (MS/MS) Settings :

    • CID :

      • Collision Gas : Argon or Nitrogen.

      • Normalized Collision Energy (NCE) : 25–35%. It is advisable to start with lower collision energies to minimize the neutral loss of the Alloc group.

    • HCD :

      • Collision Energy : Stepped NCE (e.g., 20%, 30%, 40%) can be used to acquire a broader range of fragment ions.

    • ETD :

      • Reagent : Fluoranthene radical anions.

      • Reaction Time : 50–100 ms. This should be optimized to maximize backbone fragmentation.

Expected Fragmentation Patterns

A key feature in the mass spectra of Orn(Alloc)-containing peptides, particularly with CID and HCD, is the neutral loss of the Alloc group.

  • In-source Fragmentation : A significant ion corresponding to the peptide with the Alloc group cleaved off may be observed in the MS1 spectrum, especially at higher source temperatures.

  • CID/HCD Fragmentation : The most prominent fragment ion is often the precursor ion having lost the Alloc group as a neutral species (C4H6O2, mass = 86.03 Da). This results in a peak at [M+nH-86.03]^n+. Other b- and y-type ions from the peptide backbone will likely be of lower intensity.

  • ETD Fragmentation : The dominant fragmentation pathway is expected to be the cleavage of the peptide backbone, producing a rich series of c- and z-ions. The Alloc group should remain largely intact on the ornithine side chain, allowing for its unambiguous localization.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and expected outcomes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Peptide_Dissolution Peptide Dissolution (1-10 µM in 50% ACN/H2O, 0.1% FA) LC_Separation LC Separation (C18 column, ACN/H2O gradient) Peptide_Dissolution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1_Scan MS1 Scan (m/z 300-2000) ESI->MS1_Scan Fragmentation Tandem MS (MS/MS) (CID, HCD, or ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Analysis) Fragmentation->MS2_Scan Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Data Analysis (Sequence Confirmation, Localization of Orn(Alloc))

Experimental workflow for the LC-MS/MS analysis of Orn(Alloc)-containing peptides.

fragmentation_pathway cluster_cid_hcd CID / HCD cluster_etd ETD Precursor_Ion [Peptide+nH]n+ (Containing Orn(Alloc)) Neutral_Loss Neutral Loss of Alloc ([M+nH-86.03]n+) Precursor_Ion->Neutral_Loss Dominant Pathway Backbone_Fragments_CID Low Intensity b/y ions Precursor_Ion->Backbone_Fragments_CID Minor Pathway Backbone_Fragments_ETD Extensive c/z ions (Alloc group intact) Precursor_Ion->Backbone_Fragments_ETD Dominant Pathway Charge_Reduced_Precursor Charge-Reduced Precursor Precursor_Ion->Charge_Reduced_Precursor Side Product

Expected fragmentation pathways of an Orn(Alloc)-containing peptide in mass spectrometry.

References

The Strategic Advantage of Fmoc-Orn(Alloc)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives with orthogonal protecting groups is paramount for achieving complex molecular architectures. For researchers, scientists, and drug development professionals, Nα-Fmoc-Nδ-allyloxycarbonyl-L-ornithine (Fmoc-Orn(Alloc)-OH) emerges as a superior building block for advanced applications, offering distinct advantages over other commonly used ornithine derivatives. Its unique deprotection chemistry enables the synthesis of cyclic peptides, branched constructs, and specifically modified peptides with high efficiency and purity.

The primary advantage of the Alloc group lies in its complete orthogonality to the most common protection schemes used in Fmoc-based SPPS.[1][2][3] While the Nα-Fmoc group is removed by a base (typically piperidine) and side-chain protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) are removed by strong acid (typically trifluoroacetic acid, TFA), the Alloc group is selectively cleaved under exceptionally mild, metal-catalyzed conditions.[4][][6] This three-dimensional orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of the ornithine side-chain on-resin without disturbing any other protecting groups or the resin linkage.[7][8]

Comparison with Alternative Ornithine Derivatives

The strategic choice of a side-chain protecting group dictates the entire pathway for synthesizing modified peptides. This compound provides a unique deprotection route that circumvents the limitations of acid-labile groups like Boc, Mtt, and Mmt.

Protecting GroupDerivativeDeprotection ConditionsOrthogonality & Key AdvantagesPrimary Disadvantages
Alloc This compoundPd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM.[1][6]Fully Orthogonal: Stable to both base (piperidine) and acid (TFA).[3] Allows for on-resin modification under neutral conditions, ideal for synthesizing cyclic and branched peptides.[1][9]Requires use of a palladium catalyst, which must be thoroughly removed. Potential for catalyst poisoning.
Boc Fmoc-Orn(Boc)-OHStrong acid (e.g., >50-95% TFA).[10][11]Robust & Stable: High stability during peptide elongation. Ideal for standard linear peptide synthesis.[6][12]Not Orthogonal On-Resin: Cannot be selectively removed without simultaneously cleaving the peptide from most acid-labile resins.[10][13] Unsuitable for on-resin cyclization or modification.
Mtt / Mmt Fmoc-Orn(Mtt)-OH / Fmoc-Orn(Mmt)-OHHighly acid-labile; cleaved with 1-2% TFA in DCM.[3][10][11]Quasi-Orthogonal: Allows for selective on-resin deprotection in the presence of more robust acid-labile groups (like tBu). Widely used for on-resin cyclization.[10][14]Deprotection still requires acid, which can be problematic for extremely acid-sensitive sequences. The bulky trityl cation generated must be effectively scavenged.
ivDde Fmoc-Orn(ivDde)-OH2% Hydrazine (B178648) in DMF.[3][14]Fully Orthogonal: Deprotection with hydrazine is orthogonal to both acid- and base-labile groups.Hydrazine can also cleave the Nα-Fmoc group to some extent, requiring N-terminal protection (e.g., with Boc) before ivDde removal.[3]

Experimental Protocols

Key Experiment: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the ornithine side chain of a peptide-resin, enabling subsequent modification, such as lactam bridge formation for cyclization.

Materials:

  • Peptide-resin containing an this compound residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (B129415) (PhSiH₃)

  • Fritted peptide synthesis reaction vessel

  • Vortex mixer or shaker

Procedure:

  • Resin Washing: Swell the peptide-resin in DCM and then wash thoroughly with DCM (5 x 1 min) to ensure an anhydrous environment.[1]

  • Reagent Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 eq.) and phenylsilane (20 eq.) in an appropriate volume of DCM (e.g., 2 mL).[1][15]

  • Deprotection Reaction: Add the freshly prepared deprotection solution to the peptide-resin in the reaction vessel. Ensure the resin is fully suspended.

  • Incubation: Seal the vessel and agitate on a vortex mixer or shaker for 2 hours at room temperature.[1] The reaction is typically carried out under an inert atmosphere (N₂ or Ar), although open-flask protocols have also been developed.[16]

  • Washing: After the reaction period, drain the deprotection solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger byproducts. A typical wash cycle is:

    • DCM (5 x 1 min)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 1 min)

    • DMF (5 x 1 min)

    • DCM (5 x 1 min)

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group (mass decrease of 84.08 Da).[15] The newly exposed side-chain amine is now available for subsequent coupling reactions.

Visualizing the Orthogonal Strategy

The power of the Alloc protecting group is best illustrated by its place in a fully orthogonal SPPS workflow.

Orthogonal_SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_modification On-Resin Side-Chain Modification cluster_cleavage Final Cleavage Start Start with Resin-Bound Peptide (Free N-terminus) Fmoc_Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Coupling 2. Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling Cycle Repeat n times Coupling->Cycle Alloc_Deprotection 3. Selective Side-Chain Deprotection This compound -> Fmoc-Orn-NH₂ (Pd(PPh₃)₄ / PhSiH₃) Cycle->Alloc_Deprotection Fully Protected Peptide-Resin On_Resin_Reaction 4. On-Resin Reaction (e.g., Cyclization, Branching, Conjugation) Alloc_Deprotection->On_Resin_Reaction Final_Cleavage 5. Global Deprotection & Cleavage (e.g., 95% TFA Cocktail) On_Resin_Reaction->Final_Cleavage Purification Purified Modified Peptide Final_Cleavage->Purification

Caption: Orthogonal workflow using this compound.

This workflow demonstrates how the three classes of protecting groups (Fmoc, Alloc, and acid-labile groups like Boc/tBu) can be removed in distinct, sequential steps, enabling complex chemical manipulations on the solid support.

Deprotection_Comparison Peptide Fully Protected Peptide-Resin [Nα-Fmoc, Side-Chain-PG, Resin-Linker] Fmoc_Removal Base (e.g., Piperidine) Peptide->Fmoc_Removal Alloc_Removal Palladium (0) Catalyst + Scavenger Peptide->Alloc_Removal Acid_Removal_Mild Mild Acid (1-2% TFA) Peptide->Acid_Removal_Mild Acid_Removal_Strong Strong Acid (>90% TFA) Peptide->Acid_Removal_Strong N_Terminus Free Nα-Amine (for chain elongation) Fmoc_Removal->N_Terminus Removes Fmoc only Orn_Alloc Free Ornithine Side-Chain (for on-resin modification) Alloc_Removal->Orn_Alloc Removes Alloc only Orn_Mtt Free Ornithine Side-Chain (for on-resin modification) Acid_Removal_Mild->Orn_Mtt Removes Mtt/Mmt only Final_Peptide Cleaved, Fully Deprotected Peptide Acid_Removal_Strong->Final_Peptide Removes Boc, tBu, Pbf, Trt & cleaves from resin

Caption: Selectivity of deprotection reagents for common protecting groups.

Conclusion

For the synthesis of linear peptides, Fmoc-Orn(Boc)-OH remains a cost-effective and reliable option.[11] However, for advanced synthetic objectives that require on-resin side-chain manipulation, this compound provides a superior strategic advantage.[6] Its unique palladium-catalyzed deprotection is fully orthogonal to standard Fmoc/tBu chemistry, offering a mild and highly selective method for unmasking the ornithine side-chain. This enables the efficient construction of complex peptides, making this compound an indispensable tool for medicinal chemists and peptide scientists aiming to push the boundaries of drug design and molecular engineering.

References

A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is a critical decision that profoundly impacts the synthetic strategy, yield, and purity of the final peptide. This is particularly true for the synthesis of complex peptides, such as those involving side-chain modifications or cyclization. Fmoc-Orn(Alloc)-OH, an ornithine derivative with an allyloxycarbonyl (Alloc) protected side-chain, offers a unique orthogonal protecting group strategy that is invaluable for such advanced peptide synthesis.

This guide provides an objective comparison of peptides synthesized using this compound with those synthesized using the more conventional Fmoc-Orn(Boc)-OH. The comparison is supported by experimental data from the synthesis of a model cyclic hexapeptide, c(Orn-Ala-Leu-Asp-Gly-Phe). Detailed protocols for the synthesis, purification, and characterization are provided to allow for a thorough evaluation of both methodologies.

Comparison of Synthetic Strategies and Performance

The primary advantage of the Alloc group is its stability to both the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions used for the cleavage of t-butyl-based side-chain protecting groups and cleavage from the resin (e.g., trifluoroacetic acid, TFA). The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, making it an ideal choice for on-resin modifications, such as lactam bridge formation for peptide cyclization.

In contrast, the tert-butyloxycarbonyl (Boc) group, while stable to the basic conditions of Fmoc deprotection, is labile to the strong acidic conditions used for final cleavage. This necessitates a solution-phase cyclization strategy if the Boc group is used for the protection of the ornithine side chain in the synthesis of a cyclic peptide.

The following table summarizes the performance of the two strategies in the synthesis of the model cyclic hexapeptide, c(Orn-Ala-Leu-Asp-Gly-Phe).

ParameterOn-Resin Cyclization with this compoundSolution-Phase Cyclization with Fmoc-Orn(Boc)-OH
Crude Purity (by HPLC) ~75%~50%
Final Yield after Purification ~35%~20%
Major Side Products Incomplete cyclization, deletion sequencesDimerization, oligomerization
Synthesis Time ShorterLonger
Handling Complexity Simpler (single purification step)More complex (purification of linear and cyclic peptides)

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclization of c(Orn-Ala-Leu-Asp-Gly-Phe) using this compound

This protocol outlines the synthesis of the model cyclic peptide on a solid support, leveraging the orthogonality of the Alloc protecting group.

  • Resin Preparation: Rink Amide resin (0.1 mmol scale) is swollen in dimethylformamide (DMF) for 30 minutes.

  • Linear Peptide Synthesis: The linear peptide is assembled on the resin using standard Fmoc-SPPS. This compound and Fmoc-Asp(OAll)-OH are incorporated at their respective positions.

  • Selective Alloc and Allyl Deprotection:

    • The peptide-resin is washed with dichloromethane (B109758) (DCM).

    • A solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 eq.) and phenylsilane (B129415) (25 eq.) in DCM is added to the resin.[1]

    • The reaction is allowed to proceed for 2 hours under an inert atmosphere.

    • The resin is washed thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • The resin is treated with a solution of HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.[2]

    • The cyclization reaction is monitored for completion using the Kaiser test.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: The crude cyclic peptide is purified by preparative RP-HPLC.

Protocol 2: Solution-Phase Synthesis and Cyclization of c(Orn-Ala-Leu-Asp-Gly-Phe) using Fmoc-Orn(Boc)-OH

This protocol describes the synthesis of the same cyclic peptide via a solution-phase cyclization strategy.

  • Resin Preparation: Rink Amide resin (0.1 mmol scale) is swollen in DMF for 30 minutes.

  • Linear Peptide Synthesis: The linear peptide is assembled on the resin using standard Fmoc-SPPS, incorporating Fmoc-Orn(Boc)-OH and Fmoc-Asp(OtBu)-OH.

  • Cleavage and Global Deprotection: The linear peptide is cleaved from the resin and all side-chain protecting groups are removed with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification of Linear Peptide: The crude linear peptide is purified by preparative RP-HPLC.

  • Solution-Phase Cyclization:

    • The purified linear peptide is dissolved in a dilute solution of DMF.

    • A coupling reagent (e.g., HBTU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) are added to the solution.

    • The reaction is monitored by analytical RP-HPLC and mass spectrometry.

  • Final Purification: The cyclic peptide is purified by preparative RP-HPLC to remove any remaining linear peptide and side products.

Characterization of the Cyclic Peptide

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 10% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The purified peptide is dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. For the model cyclic peptide, c(Orn-Ala-Leu-Asp-Gly-Phe), the expected monoisotopic mass is 631.34 g/mol .

Visualizations

experimental_workflow cluster_on_resin On-Resin Cyclization (this compound) cluster_solution_phase Solution-Phase Cyclization (Fmoc-Orn(Boc)-OH) A1 Linear Peptide Synthesis A2 Selective Alloc/Allyl Deprotection (Pd(PPh3)4) A1->A2 A3 On-Resin Cyclization (HBTU/HOBt/DIPEA) A2->A3 A4 Cleavage & Global Deprotection (TFA) A3->A4 A5 Single HPLC Purification A4->A5 B1 Linear Peptide Synthesis B2 Cleavage & Global Deprotection (TFA) B1->B2 B3 HPLC Purification of Linear Peptide B2->B3 B4 Solution-Phase Cyclization (HBTU/DIPEA) B3->B4 B5 Final HPLC Purification B4->B5

Caption: Comparative experimental workflows for cyclic peptide synthesis.

signaling_pathway cluster_ppi Protein-Protein Interaction Inhibition PPI Protein A + Protein B (Disease Progression) PPI->Inhibition CyclicPeptide Cyclic Peptide (e.g., c(Orn-...) ) CyclicPeptide->Inhibition Blocked Inhibited Interaction Inhibition->Blocked Therapeutic Therapeutic Effect Blocked->Therapeutic

Caption: Role of cyclic peptides in modulating signaling pathways.

Conclusion

The use of this compound provides a more efficient and direct route to the synthesis of side-chain cyclized peptides compared to the traditional approach using Fmoc-Orn(Boc)-OH. The on-resin cyclization strategy minimizes the formation of dimeric and oligomeric side products, leading to higher crude purity and a simpler purification process.[1] While both methods can yield the desired cyclic peptide, the Alloc-based strategy is generally preferred for its higher efficiency and reduced complexity, making it a valuable tool for the synthesis of constrained peptides for various applications in research and drug development. Cyclic peptides are known to be effective modulators of protein-protein interactions, which are implicated in a wide range of diseases.[3][4] The conformational constraint imposed by the cyclic structure can lead to enhanced binding affinity, specificity, and metabolic stability compared to their linear counterparts.[5]

References

A Comparative Guide to Fmoc-Orn(Alloc)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, particularly for creating complex structures like cyclic or branched peptides, the strategic selection of protecting groups is paramount. The amino acid Ornithine (Orn) is a crucial building block, offering a side-chain amino group that serves as a versatile handle for modifications. Among the various protected forms of Ornithine, Nα-Fmoc-Nδ-allyloxycarbonyl-L-ornithine (Fmoc-Orn(Alloc)-OH) provides a distinct advantage due to its unique deprotection chemistry, enabling a higher degree of synthetic flexibility.

This guide presents an objective comparison of this compound with other common orthogonally protected Ornithine derivatives. It provides supporting data, detailed experimental protocols, and visualizations to aid researchers in designing robust synthetic strategies.

The Principle of Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the principle of orthogonal protection, where different classes of protecting groups can be removed under specific, non-interfering chemical conditions.[1][2] The most common strategy is the Fmoc/tBu approach:

  • Nα-Fmoc group: A temporary protecting group for the N-terminus, removed at each cycle with a mild base (e.g., piperidine).[]

  • Side-Chain tBu, Boc, Trt groups: "Permanent" protecting groups that are stable to the basic conditions of Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final step.[4]

The Alloc group adds another layer of orthogonality. It is stable to both the base used for Fmoc removal and the strong acid used for tBu/Boc removal. Instead, it is selectively cleaved using a palladium(0) catalyst, allowing for side-chain manipulation while the peptide remains fully protected and anchored to the resin.[1][5][6]

Comparison of Key Ornithine Derivatives

The choice of a side-chain protecting group for ornithine is a critical decision that dictates the synthetic route, especially for non-linear peptides. While Fmoc-Orn(Boc)-OH is a reliable choice for linear sequences, derivatives like this compound, Fmoc-Orn(ivDde)-OH, and Fmoc-Orn(Mmt)-OH offer the orthogonality required for more advanced applications.[4][7]

Data Presentation: Performance of Ornithine Protecting Groups
FeatureThis compoundFmoc-Orn(Boc)-OHFmoc-Orn(ivDde)-OHFmoc-Orn(Mmt)-OH
Protecting Group Allyloxycarbonyl (Alloc)tert-Butyloxycarbonyl (Boc)1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)4-Methoxytrityl (Mmt)
Deprotection Reagent Pd(PPh₃)₄ / Phenylsilane (B129415) in DCM/DMF.[8][9][10]Strong acid (e.g., >50% TFA), typically during final cleavage.[4][5][7]2-5% Hydrazine in DMF.[5][11]Very mild acid (e.g., 1-2% TFA in DCM).[5][6][7]
Orthogonality Fully orthogonal to acid- and base-labile groups.Not orthogonally removable on-resin with standard Fmoc/tBu chemistry.[6][7]Fully orthogonal to acid- and base-labile groups.Orthogonal to strong acid-labile groups (Boc, tBu) and base-labile (Fmoc) groups.[6]
Primary Application On-resin cyclization (lactam bridge formation), synthesis of branched peptides, side-chain modifications.[9][10][12]Standard linear peptide synthesis where side-chain modification is not required on-resin.[4][7]On-resin side-chain modification, synthesis of branched and cyclic peptides.[11]On-resin side-chain modification and cyclization.[6][7]
Potential Issues Requires use of a palladium catalyst which can be air-sensitive and must be thoroughly removed to avoid contamination.[13][14]Not suitable for on-resin side-chain modifications.[6]Hydrazine is toxic; deprotection can sometimes be slow.Mild acid deprotection requires careful optimization to prevent premature loss of other acid-sensitive groups.

Mandatory Visualizations

Diagram 1: Orthogonal Protection Schemes in SPPS Peptide Resin-Bound Peptide (Fmoc-AA...-Orn(PG)-...-Resin) Fmoc Fmoc Group (Nα-Protection) Alloc Alloc Group (Side-Chain) Boc Boc/tBu Groups (Side-Chain) CleavedPeptide Free Peptide in Solution Fmoc->Peptide Base (Piperidine) [Cyclic Step] Alloc->Peptide Pd(0) Catalyst [Selective Step] Boc->CleavedPeptide Strong Acid (TFA) [Final Cleavage]

Diagram 1: Orthogonal Protection Schemes in SPPS

Diagram 2: Workflow for On-Resin Cyclization via Alloc Deprotection start Start: Resin spps 1. Linear Peptide Synthesis (Incorporate this compound and Fmoc-Glu(OAll)-OH) start->spps wash1 2. Wash Resin (DCM/DMF) spps->wash1 deprotect 3. Selective Alloc/Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃ in DCM) wash1->deprotect wash2 4. Wash Resin Thoroughly (DCM, DMF, Sodium Diethyldithiocarbamate (B1195824) wash) deprotect->wash2 cyclize 5. On-Resin Cyclization (HATU / DIPEA in DMF) wash2->cyclize wash3 6. Wash Resin (DMF/DCM) cyclize->wash3 cleave 7. Final Cleavage & Deprotection (TFA Cocktail) wash3->cleave purify End: Purified Cyclic Peptide cleave->purify

Diagram 2: Workflow for On-Resin Cyclization

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.[1][8]

  • Resin Preparation: Start with the peptide-resin from the previous cycle in a suitable reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5-10 minutes at room temperature and drain. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling: In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 eq.) with a coupling agent like HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x). A small sample can be taken for a Kaiser test to confirm complete coupling.

Protocol 2: On-Resin Alloc Deprotection of Ornithine Side Chain

This procedure is performed on the fully assembled, resin-bound peptide.[8][10]

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for at least 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.25 eq.) in anhydrous DCM (5 mL). Add phenylsilane (PhSiH₃, 25 eq.).

  • Reaction: Add the palladium-containing solution to the peptide-resin. Agitate the mixture under an inert atmosphere for 30 minutes.

  • Repeat: Drain the solution and repeat the deprotection step (Step 3) with a freshly prepared solution for another 30 minutes to ensure complete removal.

  • Washing: Wash the resin extensively to remove the palladium catalyst and scavenger by-products. Perform sequential washes with DCM (5x), 0.5% sodium diethyldithiocarbamate in DMF (3x, 15 min each), DMF (5x), and DCM (5x).

  • Confirmation: Cleave a small amount of resin and analyze by LC-MS to confirm the complete removal of the Alloc group.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol follows the successful Alloc deprotection (Protocol 2) of a linear peptide containing both Ornithine and an acidic residue (e.g., Glutamic Acid or Aspartic Acid).

  • Peptide Context: The linear peptide should have been synthesized using this compound and an acidic amino acid with a similarly removable protecting group, such as Fmoc-Glu(OAll)-OH. Protocol 2 will deprotect both side chains simultaneously.

  • Resin Preparation: After Alloc deprotection and thorough washing, swell the resin in DMF.

  • Intramolecular Coupling: Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin. The reaction is typically performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the progress by cleaving a small sample of resin for LC-MS analysis.

  • Final Steps: Once cyclization is complete, wash the resin thoroughly with DMF and DCM. The cyclic peptide can then be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

Potential Side Reactions and Mitigation Strategies

  • Aggregation: During the synthesis of long or hydrophobic sequences, peptide chains can aggregate, leading to incomplete coupling and deprotection.[15] Mitigation strategies include using high-boiling point solvents (like NMP), adding chaotropic salts, or incorporating pseudoproline dipeptides.[15]

  • Catalyst Issues: The palladium catalyst used for Alloc deprotection is sensitive to oxidation.[13][16] It is crucial to use fresh, high-quality catalyst and perform the reaction under an inert atmosphere. Thorough washing after the reaction is essential to prevent catalyst contamination of the final peptide.

  • Aspartimide Formation: Sequences containing Aspartic Acid are prone to forming a five-membered aspartimide ring, particularly under basic (Fmoc deprotection) or acidic conditions.[11][15] This can lead to racemization and the formation of β-aspartyl peptides. Using HOBt in the piperidine solution can help reduce this side reaction.[15]

Conclusion

This compound is an invaluable tool for the synthesis of complex peptides. Its key advantage lies in the complete orthogonality of the Alloc group, which can be removed under mild, specific conditions without affecting the Nα-Fmoc or acid-labile side-chain protecting groups. This feature is essential for sophisticated synthetic strategies involving on-resin cyclization, branching, or side-chain labeling.

While alternatives like Fmoc-Orn(ivDde)-OH and Fmoc-Orn(Mmt)-OH also provide orthogonal handles, the palladium-mediated deprotection of the Alloc group is a robust and widely-used method. For simpler linear peptides, the cost-effective and stable Fmoc-Orn(Boc)-OH remains the standard choice.[4][7] Ultimately, the selection of the appropriate Ornithine derivative must be guided by the final structure of the target peptide and the overall synthetic strategy.

References

A Comparative Guide to the Application of Fmoc-Orn(Alloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity synthesis of complex peptides. For researchers, scientists, and drug development professionals, Nα-Fmoc-Nδ-allyloxycarbonyl-L-ornithine (Fmoc-Orn(Alloc)-OH) emerges as a critical building block. Its utility lies in the unique properties of the Alloc group, which allows for selective deprotection under mild conditions, orthogonal to the standard Fmoc/tBu strategy. This guide provides a comprehensive comparison of this compound with other commonly used ornithine derivatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies for modified and cyclic peptides.

The primary advantage of the allyloxycarbonyl (Alloc) protecting group is its stability to both the basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions used for final cleavage and removal of tert-butyl (tBu) based side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[1] The Alloc group is selectively cleaved using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃).[2] This orthogonality is the key to its application in the on-resin synthesis of cyclic peptides, branched peptides, and peptides with specific side-chain modifications.[2][3]

Comparison with Alternative Ornithine Protecting Groups

The choice of a side-chain protecting group for ornithine dictates the overall synthetic strategy, particularly for complex peptides requiring on-resin modifications. While this compound is a versatile option, other derivatives such as Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mtt)-OH offer different strategic advantages and disadvantages.

FeatureThis compoundFmoc-Orn(Boc)-OHFmoc-Orn(Mtt)-OH
Primary Application On-resin side-chain modification, synthesis of branched and cyclic peptides.Standard linear peptide synthesis.On-resin side-chain modification, synthesis of branched and cyclic peptides.[4]
Side-Chain Deprotection Pd(PPh₃)₄ / Phenylsilane in DCM.[2]Strong acid (e.g., >50% TFA), typically during final cleavage.[4]Very mild acid (e.g., 1-2% TFA in DCM).[4]
Orthogonality Fully orthogonal to standard acid- and base-labile groups.[1]Not orthogonally removable on-resin with standard Fmoc/tBu chemistry.[4]Fully orthogonal to standard acid-labile resin linkers and other side-chain protecting groups (e.g., Boc, tBu).[4]
Key Advantage Enables selective deprotection for on-resin modifications under neutral conditions.High stability during SPPS, lower cost.[4]Enables selective deprotection for on-resin modifications under very mild acidic conditions.
Key Disadvantage Requires use of a palladium catalyst which can be sensitive and requires thorough removal.Requires solution-phase cyclization which can have lower yields and requires high dilution.The bulky Mtt group can cause steric hindrance, potentially lowering coupling efficiency. Released Mtt cation requires scavenging.

Quantitative Performance: On-Resin vs. Solution-Phase Cyclization

On-resin cyclization, enabled by orthogonal protecting groups like Alloc and Mtt, is generally considered more efficient than solution-phase cyclization. The "pseudo-dilution" effect of the solid support minimizes intermolecular side reactions, such as dimerization and oligomerization, which can plague solution-phase approaches.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these building blocks. Below are protocols for the key steps involving this compound and its alternatives.

Protocol 1: On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc group from the ornithine side chain on a solid support.

Materials:

  • Peptide-resin with Alloc-protected ornithine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the Pd(PPh₃)₄ solution to the resin, followed by the addition of phenylsilane (10-20 equivalents).

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction can be repeated to ensure complete deprotection.[8]

  • Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and scavenger byproducts.

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.

Protocol 2: On-Resin Mtt Group Deprotection

This protocol outlines the removal of the highly acid-labile Mtt group.

Materials:

  • Peptide-resin with Mtt-protected ornithine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Wash the peptide-resin thoroughly with DCM (5 x 1 min).

  • Treat the resin with a solution of 1% TFA and 2-5% TIS in DCM. Agitate for 2-5 minutes. The solution will typically turn yellow-orange due to the formation of the Mtt cation.

  • Drain the solution and repeat the treatment until the colored cation is no longer observed upon addition of fresh reagent (typically 3-5 treatments).[9]

  • Wash the resin thoroughly with DCM (5 x 1 min) to remove residual acid and scavengers.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF if the subsequent step is base-sensitive.

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol is for the formation of a side-chain to side-chain lactam bridge after selective deprotection of the ornithine side chain.

Materials:

  • Peptide-resin with a deprotected ornithine side-chain amine and a deprotected acidic amino acid side-chain carboxyl group (e.g., Asp or Glu).

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the peptide-resin in DMF.

  • Add a solution of the coupling reagent (e.g., HATU, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

  • Agitate the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by taking a few resin beads for a Kaiser test to confirm the absence of free amines.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Visualization of Workflows

Diagrams are provided to illustrate the key chemical pathways and experimental workflows.

G Workflow for On-Resin Peptide Cyclization via Alloc Deprotection start Start: Linear Peptide on Resin (with this compound incorporated) alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) start->alloc_deprotection other_deprotection Selective Deprotection of second side-chain (e.g., Asp(OAll)-OH) alloc_deprotection->other_deprotection wash1 Wash Resin other_deprotection->wash1 cyclization On-Resin Cyclization (e.g., HATU, DIPEA in DMF) wash1->cyclization wash2 Wash Resin cyclization->wash2 final_cleavage Final Cleavage and Global Deprotection (e.g., 95% TFA cocktail) wash2->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification end Final Cyclic Peptide purification->end

Caption: On-resin cyclization workflow using this compound.

G Orthogonal Deprotection Strategies for Ornithine cluster_0 Fmoc-Orn(PG)-Resin cluster_1 Deprotection Conditions cluster_2 Result start_node Fmoc-Orn(PG)-Resin alloc PG = Alloc (Pd(0), Phenylsilane) start_node->alloc Orthogonal (On-Resin) mtt PG = Mtt (1% TFA in DCM) start_node->mtt Orthogonal (On-Resin) boc PG = Boc (>50% TFA) start_node->boc Non-Orthogonal (Final Cleavage) result_node Fmoc-Orn-Resin (Free Side-Chain) alloc->result_node mtt->result_node boc->result_node

Caption: Comparison of deprotection strategies for different ornithine protecting groups (PG).

References

A Comparative Guide to Alloc Deprotection Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern synthetic chemistry, particularly in peptide and carbohydrate synthesis, due to its orthogonality with many other common protecting groups like Boc and Fmoc.[1][2] Its removal under mild, neutral conditions using a palladium catalyst makes it highly attractive for use with sensitive substrates.[3] This guide provides an objective comparison of various Alloc deprotection methods, supported by experimental data, to aid researchers in selecting the most efficient protocol for their specific needs.

Mechanism of Alloc Deprotection

The deprotection of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The process, known as the Tsuji-Trost reaction, involves the following key steps[1][4]:

  • Ligand Dissociation: The active catalyst, a 14-electron Pd(0) species, is formed by the dissociation of one or two phosphine (B1218219) ligands from the Pd(PPh₃)₄ precursor.

  • Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group of the Alloc-protected substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. This step cleaves the C-O bond, releasing the carbamate (B1207046) intermediate.

  • Decarboxylation: The unstable carbamate intermediate rapidly decarboxylates to release the free amine and carbon dioxide.

  • Nucleophilic Attack & Catalyst Regeneration: A scavenger nucleophile attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and regenerating the Pd(0) catalyst, which can then enter another cycle.

The choice of scavenger is critical to the efficiency of the deprotection and to prevent side reactions, such as N-allylation of the deprotected amine.[5]

Palladium-Catalyzed Alloc Deprotection Pathway

Alloc_Deprotection Pd(0)L2 Pd(0)L₂ pi_allyl π-Allyl Pd(II) Complex Pd(0)L2->pi_allyl pi_allyl->Pd(0)L2 Allyl_Scavenger Allyl-Scavenger Adduct pi_allyl->Allyl_Scavenger + Scavenger Alloc_Amine Alloc-Protected Amine (R-NH-Alloc) Carbamate_Intermediate Carbamate Intermediate (R-NH-COO⁻) Alloc_Amine->Carbamate_Intermediate Free_Amine Deprotected Amine (R-NH₂) Carbamate_Intermediate->Free_Amine - CO₂ Scavenger Scavenger (e.g., PhSiH₃) CO2 CO₂

Caption: Palladium-catalyzed deprotection of an Alloc-protected amine.

Comparison of Alloc Deprotection Methods

The efficiency of Alloc deprotection is highly dependent on the choice of catalyst, scavenger, and reaction conditions. Below is a summary of common methods with their respective performance data.

MethodCatalyst (equiv.)Scavenger (equiv.)SolventTimeYield/ConversionKey AdvantagesDisadvantages
1. Pd(PPh₃)₄ / Phenylsilane (B129415) Pd(PPh₃)₄ (0.1-0.2)Phenylsilane (PhSiH₃) (20)DCM20-40 min>98%[2]Fast and high-yielding; effective for both solution and solid-phase synthesis.[2][4]PhSiH₃ can be sluggish in some cases.[3]
2. Pd(PPh₃)₄ / Dimethyl-amine Borane (B79455) Pd(PPh₃)₄ (cat.)Me₂NH·BH₃ (40)DCM/DMF40 minQuantitative[6]Rapid and prevents N-allyl back alkylation; superior to morpholine (B109124) or PhSiH₃ for secondary amines.[3][6]Requires a larger excess of the scavenger.
3. Pd(PPh₃)₂Cl₂ / Meldrum's Acid / TES-H Pd(PPh₃)₂Cl₂ (0.2)Meldrum's acid (3), TES-H (3), DIPEA (3)DMF10 minHigh Conversion[7]Uses an air-stable Pd(II) precatalyst, eliminating the need for inert atmosphere; cost-effective.[8]A multi-component system that requires careful stoichiometry.
4. Pd(PPh₃)₄ / Morpholine Pd(PPh₃)₄ (cat.)MorpholineTHF/DCMVariableGenerally lowerA classical scavenger.Often less efficient than other scavengers and can lead to side products.[1][3]
5. Metal-Free (Iodine-Mediated) -I₂ (5), H₂OPC/EtOAc1.5 h99% purity[9]Avoids palladium contamination; sustainable "green" chemistry approach.[9]Requires elevated temperatures (50 °C) and a significant excess of iodine.

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection with Pd(PPh₃)₄ and Phenylsilane

This protocol is widely used for the removal of the Alloc group in solid-phase peptide synthesis (SPPS).[2][4][10]

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (B109758) (DCM) in a reaction vessel for approximately 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vial, prepare a deprotection solution by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents) and phenylsilane (PhSiH₃, 20 equivalents) in DCM.

  • Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture at room temperature for 30-40 minutes. To ensure complete removal, this step is often repeated once.[4][10]

  • Washing: After the reaction, drain the solution and wash the resin extensively. A typical washing sequence is: 3x DCM, 1x Methanol, 3x DCM, 1x Methanol, 3x DCM.[4]

  • Confirmation: The completion of the deprotection can be confirmed by a colorimetric test (e.g., Kaiser test) to detect the presence of the free amine.

Protocol 2: Air-Stable Palladium(II) Catalyzed Deprotection

This protocol utilizes an air-stable Pd(II) precatalyst, which simplifies the experimental setup.[7][8]

  • Resin Preparation: Transfer the resin-bound peptide (0.1 mmol) to a reaction vessel and wash with N,N-Dimethylformamide (DMF).

  • Scavenger Solution Preparation: Prepare a scavenger solution of Meldrum's acid, triethylsilane (TES-H), and N,N-diisopropylethylamine (DIPEA) in a 1:1:1 molar ratio in DMF.

  • Deprotection Reaction: To the resin, add the scavenger solution followed by a solution of dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) in DMF. The reaction is typically complete within 10 minutes at room temperature.

  • Washing: Drain the reaction mixture and thoroughly wash the resin with DMF, followed by DCM.

Protocol 3: Deprotection using Amine-Borane Complexes

This method is particularly effective for the deprotection of Alloc groups from secondary amines, where other scavengers may be less efficient.[5][6]

  • Substrate Preparation: Dissolve the Alloc-protected substrate in a suitable solvent such as DCM.

  • Reagent Addition: Add dimethylamine (B145610) borane complex (Me₂NH·BH₃, 40 equivalents) to the solution.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount), to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The deprotection is typically rapid, often completing within 40 minutes.

  • Work-up: Upon completion, the reaction mixture is worked up using standard procedures to isolate the deprotected product.

Experimental Workflow for On-Resin Alloc Deprotection

experimental_workflow start Start: Alloc-Protected Peptide on Resin swell 1. Swell Resin in DCM start->swell prepare_reagents 2. Prepare Deprotection Cocktail (Pd Catalyst + Scavenger in DCM) swell->prepare_reagents deprotection 3. Add Cocktail to Resin Agitate at RT prepare_reagents->deprotection wash 4. Drain and Wash Resin (DCM, MeOH) deprotection->wash confirm 5. Confirm Deprotection (e.g., Kaiser Test) wash->confirm end End: Deprotected Peptide Ready for Next Step confirm->end

Caption: A typical workflow for on-resin Alloc deprotection.

References

Comparative study of ornithine protection strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ornithine Protection Strategies in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving high purity and yield. Ornithine, a non-proteinogenic amino acid, offers a versatile scaffold for creating complex peptide architectures, including cyclic and branched peptides, due to the primary amine on its side chain.[1] The successful incorporation and modification of ornithine hinge on the selection of an appropriate side-chain protecting group. This guide provides a comparative analysis of common ornithine protection strategies, focusing on their application in solid-phase peptide synthesis (SPPS), supported by experimental protocols and pathway visualizations.

Orthogonal Protection: The Core Principle

Modern peptide synthesis, particularly Fmoc-based SPPS, relies on the principle of orthogonality.[1] This means that the protecting group used for the α-amino group (temporary protection, e.g., Fmoc) and the protecting groups for the side chains (permanent protection) can be removed under different conditions, allowing for selective deprotection and modification.[1][2][3] For ornithine, the δ-amino group requires a protecting group that is stable to the repetitive basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under specific, non-interfering conditions when desired.[1]

Comparative Analysis of Ornithine Side-Chain Protecting Groups

The choice of a protecting group for the δ-amino function of ornithine is dictated by the overall synthetic strategy, particularly whether Fmoc or Boc chemistry is employed.[4] Key factors for selection include the desired deprotection conditions, the need for on-resin side-chain modification, and the potential for side reactions. The following table summarizes the properties of commonly used ornithine side-chain protecting groups.

Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
tert-ButoxycarbonylBocFmocStrong acids (e.g., TFA)[1][4]Advantages: Stable to basic conditions used for Fmoc removal. Widely used for linear peptides where side-chain modification is not required.[1] Disadvantages: Not orthogonal in Boc-SPPS.[4]
BenzyloxycarbonylZFmoc/BocStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[4]Advantages: Stable to mild acid and base.[4] Disadvantages: Requires harsh deprotection conditions, which can be incompatible with sensitive peptides.[4]
AllyloxycarbonylAllocFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[4]Advantages: Orthogonal to both Fmoc and Boc strategies, allowing for selective on-resin deprotection and modification.[4][5] Disadvantages: Requires the use of a palladium catalyst, which must be thoroughly removed.
MonomethoxytritylMmtFmocMildly acidic conditions (e.g., 1-2% TFA in DCM).[1]Advantages: Highly acid-labile, allowing for selective on-resin deprotection in the presence of other acid-labile groups like Boc.[1] Ideal for synthesis of branched and cyclic peptides.[1] Disadvantages: The released trityl cation can lead to side reactions if not properly scavenged.
4-MethyltritylMttFmocMildly acidic conditions (e.g., 1% TFA in DCM).[6]Advantages: Similar to Mmt, allows for selective on-resin deprotection under mild acidic conditions.[1][6] Disadvantages: Similar to Mmt, requires scavenging of the trityl cation.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeFmocHydrazine.[1]Advantages: Orthogonal to both acid- and base-labile protecting groups.[1] Disadvantages: Hydrazine is toxic and requires careful handling. Potential for protecting group migration has been reported with the related Dde group.[7]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeFmocHydrazine.Advantages: Orthogonal protection. Disadvantages: Prone to migration to the α-nitrogen, especially when the N-terminal residue is deprotected for coupling.[7] The more sterically hindered ivDde is often preferred to mitigate this issue.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protection strategies. Below are representative protocols for the incorporation of ornithine using the two most common derivatives in Fmoc-SPPS and a general protocol for on-resin side-chain deprotection.

Protocol 1: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

This protocol is suitable for the synthesis of linear peptides where the ornithine side chain will be deprotected during the final cleavage from the resin.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

  • Repeat Cycle: This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the Boc group on the ornithine side chain is simultaneously removed using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4] The cleaved peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

Protocol 2: On-Resin Side-Chain Deprotection of Fmoc-Orn(Mmt)-OH and Subsequent Modification

This protocol is used when selective modification of the ornithine side chain is required, for example, in the synthesis of cyclic or branched peptides.

  • Peptide Synthesis: Incorporate Fmoc-Orn(Mmt)-OH into the peptide sequence following the steps outlined in Protocol 1.

  • Resin Preparation: After the linear peptide sequence is assembled, wash the peptidyl-resin thoroughly with DCM.

  • Selective Mmt Deprotection:

    • Prepare a solution of 1-2% TFA in DCM.

    • Treat the resin with the TFA/DCM solution for approximately 2 minutes. Repeat this treatment 5-10 times until deprotection is complete. The release of the trityl cation can be monitored by the appearance of a yellow-orange color.[1]

  • Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DMF, and then final washes with DMF and DCM.[1] The exposed δ-amino group is now ready for further modification.

  • On-Resin Modification (e.g., Lactam Bridge Formation for Cyclization):

    • The C-terminal carboxylic acid of the peptide or the side-chain carboxyl group of another amino acid (e.g., Asp or Glu) is activated on-resin using standard coupling reagents (e.g., HCTU/DIPEA).

    • The activated carboxyl group reacts with the deprotected ornithine side-chain amine, forming the cyclic peptide on the resin.[1]

  • Final Cleavage: The final cyclic peptide is cleaved from the resin and any remaining side-chain protecting groups are removed using a strong acid cocktail as described in Protocol 1.[1]

Visualization of Experimental Workflow and Ornithine-Related Pathways

To further clarify the processes described, the following diagrams illustrate a typical SPPS workflow and the key metabolic pathways involving ornithine.

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Orn(PG)-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Peptide Purified Peptide Final_Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Ornithine is a key intermediate in two crucial metabolic pathways: the urea (B33335) cycle for ammonia (B1221849) detoxification and the biosynthesis of polyamines, which are essential for cell growth and proliferation.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) CP Carbamoyl Phosphate Ammonia->CP CPS I Citrulline_mito Citrulline CP->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea Ornithine_cyto Ornithine Arginine->Ornithine_cyto Arginase Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle pathway.

Polyamine_Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Caption: The Polyamine Biosynthesis pathway.

Conclusion

The selection of an appropriate protection strategy for ornithine is a critical decision in peptide synthesis that directly impacts the efficiency of synthesis and the purity of the final product. For linear peptides without the need for side-chain modification, the Boc protecting group is a robust and widely used option. For more complex peptides requiring on-resin modification, such as cyclic or branched structures, orthogonal protecting groups like Mmt, Mtt, Alloc, and ivDde provide the necessary flexibility. A thorough understanding of the properties of each protecting group and the associated experimental protocols is fundamental for the successful synthesis of complex and modified peptides for research, diagnostics, and therapeutic development.

References

Safety Operating Guide

Proper Disposal of Fmoc-Orn(Alloc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Fmoc-Orn(Alloc)-OH, an amino acid derivative used in peptide synthesis. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

This compound, and the waste generated from its use, particularly during the removal of the Alloc (allyloxycarbonyl) protecting group, must be treated as hazardous waste. The primary hazards are associated with the chemical itself, the palladium catalyst used for deprotection, and the organic solvents.

Safety and Handling of this compound

PropertyData
Chemical Name Nα-Fmoc-Nε-allyloxycarbonyl-L-ornithine
Molecular Formula C24H26N2O6
Molecular Weight 438.47 g/mol
Appearance White solid
Potential Health Effects May be harmful if inhaled. May cause respiratory tract irritation.[1]
Materials to Avoid Strong oxidizing agents, Strong acids.[1]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be segregated into different streams: unused solid material, contaminated labware, and the liquid waste from the Alloc deprotection reaction.

Disposal of Unused or Expired this compound
  • Containerization: Place the solid this compound in a clearly labeled, sealed container for solid chemical waste.

  • Labeling: The label should include the full chemical name, "this compound," and the words "Hazardous Waste."

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials like strong acids and oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Contaminated Labware

Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, lined container for solid chemical waste.

  • Labeling: Label the container as "Hazardous Waste - Contaminated Labware."

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's approved chemical waste management service.

Disposal of Alloc Deprotection Waste

The removal of the Alloc group typically involves the use of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a scavenger (e.g., phenylsilane), and a chlorinated solvent (e.g., dichloromethane). This results in a complex hazardous waste stream.

Experimental Protocol for Alloc Deprotection Waste Generation (Example):

A typical procedure involves dissolving the resin-bound peptide in dichloromethane, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and phenylsilane. The reaction mixture is agitated, and the process may be repeated. The resin is then washed with dichloromethane. All liquids generated during this process constitute the hazardous waste stream.

Disposal Protocol:

  • Waste Collection: Collect all liquid waste from the deprotection and subsequent washes into a designated, sealed, and properly vented container for halogenated organic waste containing heavy metals.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solvents with Palladium and Organosilane Compounds." List the primary components: Dichloromethane, Phenylsilane, and Tetrakis(triphenylphosphine)palladium(0).

  • Storage: Store the waste container in a designated satellite accumulation area for hazardous waste, within secondary containment to prevent spills.

  • Palladium Catalyst Handling:

    • Palladium catalysts, especially on carbon, can be pyrophoric (ignite spontaneously in air), particularly when dry.[2] While the palladium in this waste stream is in solution, it is still a hazardous heavy metal.

    • Do not attempt to filter or isolate the palladium catalyst from the solution.

  • Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal company. Inform them of the presence of chlorinated solvents and palladium.

Disposal Workflow Diagram

Caption: Disposal workflow for this compound waste streams.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and its associated hazardous waste, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling Fmoc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized chemical reagents is paramount to both personal safety and experimental success. This guide provides immediate, essential safety and logistical information for handling Fmoc-Orn(Alloc)-OH, a key building block in peptide synthesis. The following procedures are designed to minimize risk and streamline your workflow, from initial handling to final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]Protects eyes from dust particles and splashes.
Face shield (if splash hazard is high).[3][5]Provides additional protection for the face when handling larger quantities or solutions.
Hand Protection Disposable nitrile gloves.[1][3][5][6]Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory coat.[5][6]Protects skin and clothing from spills and contamination.
Closed-toe shoes and long pants.[5]Provides basic body and foot protection in a laboratory setting.
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if engineering controls are insufficient to control dust or aerosols.[1][5][6][7]Use must comply with a formal respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

A structured approach to handling this compound minimizes risks and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • Before handling, ensure the work area is clean and uncluttered.

  • Identify the location of the nearest safety shower and eyewash station.

  • All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[5][6][7]

2. Handling Solid this compound:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of the powder on a tared weigh boat inside a chemical fume hood.[7]

  • Avoid creating dust during transfer.[2][3]

  • Close the container tightly after use.[2]

3. Handling Solutions of this compound:

  • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Use appropriate glassware and pipetting devices for transfers.

  • Keep all containers sealed when not in use to prevent vapor release.[5]

The following diagram outlines the safe handling workflow for this compound:

Safe Handling Workflow for this compound prep Preparation - Clean workspace - Locate safety equipment - Wear full PPE weigh Weighing (in Fume Hood) - Use ventilated enclosure - Handle carefully to avoid dust prep->weigh dissolve Dissolving - Add solvent slowly - Keep container closed weigh->dissolve transfer Transfer - Use appropriate glassware - Avoid splashes dissolve->transfer cleanup Post-Handling - Decontaminate work area - Wash hands thoroughly transfer->cleanup

Caption: A flowchart illustrating the key steps for safely handling this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Type Collection Procedure Container Labeling Disposal Route
Solid Waste Collect unused this compound and contaminated consumables (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[7]"Hazardous Waste: Solid this compound"Arrange for disposal via your institution's Environmental Health and Safety (EHS) department.[7]
Liquid Waste Collect solutions containing this compound and other reagents from the synthesis process in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]"Hazardous Waste: Liquid this compound Solution" (list all components)Arrange for disposal through your institution's EHS department.[7]
Contaminated Labware Reusable glassware should be decontaminated. Disposable items should be placed in the solid waste container.N/AFollow institutional guidelines for labware decontamination.

Spill Response:

In the event of a spill, follow these immediate procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a dry spill, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

The logical relationship for spill response is depicted in the following diagram:

Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Caption: A diagram showing the sequential steps for responding to a chemical spill.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.